molecular formula C14H15NO3 B1395475 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone CAS No. 860649-18-9

3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone

Cat. No.: B1395475
CAS No.: 860649-18-9
M. Wt: 245.27 g/mol
InChI Key: UKNKIEZLTTZRLX-UHFFFAOYSA-N
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Description

3-Acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone (CAS 860649-18-9) is an N-substituted 3-acetyl-4-hydroxyquinolinone (AHQ), recognized as a highly versatile and important class of nitrogen-containing heterocyclic compounds . With a molecular formula of C14H15NO3 and a molecular weight of 245.274 g/mol, this compound serves as a pivotal building block in medicinal chemistry and drug discovery . Its core structure features multiple electrophilic and nucleophilic centers, making it a privileged scaffold for synthesizing an extensive range of binary and fused heterocyclic systems, including pyrazoles, imidazoles, pyridines, and pyrimidines . The β,β′-tricarbonyl system in its structure provides suitable sites for interaction with various nucleophilic reagents, facilitating diverse synthetic transformations . Researchers value this compound for its role as a key intermediate in the synthesis of novel molecular entities with potential biological activities. Quinolinone derivatives are extensively investigated for a broad spectrum of pharmacological effects, such as antibacterial, antimalarial, anticancer, anti-inflammatory, and antiviral properties . The structural features of this AHQ derivative have been fully elucidated through various spectroscopic techniques, including 1H NMR, 13C NMR, and IR spectroscopy . This product is intended for research applications only and is not approved for use in humans or animals.

Properties

IUPAC Name

3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-8(2)15-11-7-5-4-6-10(11)13(17)12(9(3)16)14(15)18/h4-8,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNKIEZLTTZRLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C(C1=O)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320550
Record name 3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819036
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860649-18-9
Record name 3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The quinolinone scaffold is a foundational structure in numerous natural products and pharmacologically active agents.[1][2] This document delves into the compound's chemical identity, synthesis, and characterization, with a particular focus on its potential biological activities and mechanism of action. By synthesizing information from contemporary research, this guide aims to serve as a vital resource for professionals engaged in drug discovery and development, highlighting the therapeutic potential of this N-substituted quinolinone derivative.

Core Compound Identity and Structural Analysis

Chemical Identification
  • Systematic Name: this compound

  • CAS Number: 860649-18-9[3]

  • Molecular Formula: C₁₄H₁₅NO₃

  • Molecular Weight: 245.27 g/mol

Structural Features and Tautomerism

This compound belongs to the class of N-substituted 3-acetyl-4-hydroxyquinolinones (AHQs). A critical feature of this scaffold is the presence of a β,β'-tricarbonyl group, which allows for the existence of several tautomeric forms.[1] Quantum semiempirical calculations on the parent AHQ structure suggest that the 4-hydroxy-2-oxo tautomer is the most stable, largely due to the formation of a strong intramolecular hydrogen bond between the 4-hydroxyl group and the adjacent 3-acetyl carbonyl oxygen.[1][4] This structural characteristic significantly influences the compound's reactivity and its interactions with biological targets.

tautomers cluster_keto Keto Tautomer (Major) cluster_enol Enol Tautomers (Minor) Keto Major Keto Form (Stabilized by H-bond) Enol1 Enol Form 1 Keto->Enol1 Tautomerization Enol2 Enol Form 2 Keto->Enol2 Tautomerization

Caption: Tautomeric equilibrium of the 3-acetyl-4-hydroxy-2-quinolinone core.

Synthesis and Analytical Characterization

The synthesis of N-substituted 3-acetyl-4-hydroxyquinolin-2-ones has been a subject of considerable interest, with several established routes.[5][6] A common and effective strategy involves the thermal cyclization of appropriately substituted N-aryl-3-oxobutanamides.

Synthetic Workflow: A Plausible Route

A robust method for preparing the title compound involves a two-step process starting from N-isopropylaniline and diethyl malonate.

  • Step 1: Condensation: N-isopropylaniline is reacted with diethyl malonate. This reaction, typically performed at elevated temperatures, results in the formation of an intermediate N-isopropyl-malonamic acid ethyl ester.

  • Step 2: Cyclization and Acylation (Kappe's Method Adaptation): The intermediate is then subjected to a high-temperature intramolecular cyclization. An excess of a suitable reagent like ethyl acetoacetate can be used, followed by alkaline hydrolysis, to achieve the desired 3-acetyl-4-hydroxyquinolinone structure.[6] This type of Dieckmann-like condensation is a powerful tool for forming the quinolinone ring system.[6]

synthesis_workflow start N-isopropylaniline + Diethyl Malonate step1 Step 1: Condensation (High Temperature) start->step1 intermediate Intermediate: (N-isopropyl-malonamic acid ester) step1->intermediate step2 Step 2: Intramolecular Cyclization & Acylation (e.g., with Ethyl Acetoacetate) intermediate->step2 product This compound step2->product

Caption: General synthetic workflow for N-substituted quinolinones.

Physicochemical Data Summary
PropertyValueSource
CAS Number 860649-18-9[3]
Molecular Formula C₁₄H₁₅NO₃N/A
Molecular Weight 245.27N/A
Appearance Likely a crystalline solidInferred
Solubility Soluble in common organic solvents (e.g., DMSO, Methanol)Inferred
Analytical Characterization: Purity Analysis by HPLC

Ensuring the purity of the synthesized compound is paramount for subsequent biological evaluation. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution and sensitivity.[7] A reversed-phase HPLC method is typically employed for quinolinone derivatives.[7]

Protocol: Reversed-Phase HPLC Method

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm.[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.[7]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

    • System Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.[7]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol) to a concentration of approximately 1 mg/mL.[7]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.[7]

    • Detection: UV at 254 nm.[7]

    • Injection Volume: 10 µL.[7]

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20-80% B

      • 25-30 min: 80% B

      • 30-31 min: 80-20% B

      • 31-35 min: 20% B[7]

Biological Activity and Mechanism of Action

The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and antioxidant properties.[1][8]

Primary Mechanism of Action: Antibacterial Activity

Quinolones are renowned for their potent antibacterial effects, which they exert by directly inhibiting bacterial DNA synthesis.[9][10] The primary targets are two essential type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV .[11][12][13]

  • Function of Target Enzymes: These enzymes are crucial for managing DNA topology during replication, transcription, and repair. They introduce transient double-stranded breaks in DNA to allow strand passage, thereby relieving supercoiling and decatenating daughter chromosomes.[9][13]

  • Quinolone Inhibition: Quinolones act as "topoisomerase poisons."[12] They bind to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved.[12][13] This stabilized ternary complex (quinolone-enzyme-DNA) physically obstructs the progression of replication forks and transcription machinery.[13] The accumulation of these stalled complexes leads to the generation of lethal double-stranded DNA breaks, triggering downstream events that culminate in bacterial cell death.[9][10]

moa cluster_process Bacterial DNA Replication cluster_target Enzyme Action cluster_drug Drug Intervention Replication Replication Fork Progression Supercoiling Positive Supercoiling Ahead of Fork Replication->Supercoiling causes Gyrase DNA Gyrase / Topoisomerase IV Supercoiling->Gyrase requires action of Cleavage Transient Double-Strand DNA Break Gyrase->Cleavage induces Religation DNA Resealing (Inhibited) Cleavage->Religation normal action TernaryComplex Stabilized Ternary Complex (Drug-Enzyme-Cleaved DNA) Quinolinone 3-acetyl-4-hydroxy-1-isopropyl -2(1H)-quinolinone Quinolinone->Cleavage binds & stabilizes TernaryComplex->Religation Block Replication Fork Stalls TernaryComplex->Block causes DSB Lethal Double-Strand Breaks Block->DSB leads to Death Bacterial Cell Death DSB->Death triggers

Sources

The Synthesis and Properties of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone: A Technical Guide for Medicinal Chemists and Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 3-acetyl-4-hydroxy-2(1H)-quinolinone and its N-substituted derivatives have garnered significant attention due to their diverse pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and properties of a specific N-alkylated derivative, 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone. We will delve into rational synthetic strategies, detailed experimental protocols, and an analysis of the compound's physicochemical and potential biological properties, offering valuable insights for researchers engaged in the design and development of novel quinolinone-based therapeutics.

Introduction: The Quinolinone Core in Drug Discovery

Heterocyclic compounds are the bedrock of modern pharmacotherapy, and nitrogen-containing ring systems are particularly prominent. The quinolinone moiety, a bicyclic aromatic system composed of a benzene ring fused to a pyridinone ring, is a versatile scaffold found in a wide array of natural products and synthetic pharmaceuticals.[1] The inherent structural features of the 3-acetyl-4-hydroxy-2(1H)-quinolinone core, including a β-dicarbonyl system and a hydrogen bond donor/acceptor network, provide multiple points for molecular recognition and interaction with biological targets.

The substitution at the N-1 position of the quinolinone ring is a key determinant of its pharmacological profile. Alkylation at this position can significantly modulate the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. The introduction of an isopropyl group, as in the case of this compound, is a common strategy in medicinal chemistry to enhance potency and fine-tune pharmacokinetic properties.

This guide will first detail the synthesis of the precursor, 3-acetyl-4-hydroxy-2(1H)-quinolinone, followed by a robust protocol for its N-isopropylation. Subsequently, we will discuss the expected physicochemical properties and potential biological activities of the title compound, drawing upon the established knowledge of related quinolinone derivatives.

Synthesis of this compound

The synthesis of the target compound is a two-step process, commencing with the preparation of the 3-acetyl-4-hydroxy-2(1H)-quinolinone core, followed by its N-alkylation.

Step 1: Synthesis of 3-acetyl-4-hydroxy-2(1H)-quinolinone (Precursor)

Several synthetic routes are available for the construction of the 3-acetyl-4-hydroxy-2(1H)-quinolinone scaffold.[4] A common and effective method involves the cyclization of an appropriately substituted aniline derivative with a malonic acid derivative. Here, we present a reliable protocol adapted from established literature procedures.[5]

Reaction Scheme:

G cluster_0 Step 1: Precursor Synthesis Anthranilic_acid Anthranilic Acid Intermediate Acylated Intermediate Anthranilic_acid->Intermediate Acylation Diethyl_malonate Diethyl Malonate Diethyl_malonate->Intermediate Precursor 3-acetyl-4-hydroxy-2(1H)-quinolinone Intermediate->Precursor Intramolecular Cyclization (e.g., Dieckmann condensation)

Caption: Synthetic pathway for 3-acetyl-4-hydroxy-2(1H)-quinolinone.

Experimental Protocol:

  • Acylation of Anthranilic Acid: To a solution of anthranilic acid (1 equivalent) in a suitable solvent such as toluene, add diethyl malonate (1.1 equivalents). The mixture is heated to reflux with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) using a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation of Intermediate: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford the acylated intermediate.

  • Intramolecular Cyclization: The purified intermediate is then subjected to an intramolecular Dieckmann condensation. This is typically achieved by treating the intermediate with a strong base, such as sodium ethoxide in ethanol, at reflux temperature.

  • Acidification and Product Isolation: After the cyclization is complete, the reaction mixture is cooled and acidified with a dilute acid (e.g., 2M HCl). The precipitated solid is collected by filtration, washed with water, and dried to yield 3-acetyl-4-hydroxy-2(1H)-quinolinone as a solid.

Step 2: N-Isopropylation of 3-acetyl-4-hydroxy-2(1H)-quinolinone

The final step involves the selective alkylation of the nitrogen atom at the 1-position of the quinolinone ring. This is a standard N-alkylation reaction using an appropriate isopropylating agent in the presence of a base.

Reaction Scheme:

G cluster_1 Step 2: N-Isopropylation Precursor 3-acetyl-4-hydroxy-2(1H)-quinolinone Target_Compound This compound (CAS: 860649-18-9) Precursor->Target_Compound K2CO3, DMF Heat Isopropyl_halide Isopropyl Iodide or Bromide Isopropyl_halide->Target_Compound

Caption: N-Isopropylation of the quinolinone precursor.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-acetyl-4-hydroxy-2(1H)-quinolinone (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) and isopropyl iodide or bromide (1.2-1.5 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) and the progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, we can predict its key physicochemical properties based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Formula C₁₄H₁₅NO₃Based on chemical structure
Molecular Weight 245.27 g/mol Calculated from the molecular formula
Appearance Off-white to pale yellow solidTypical for this class of compounds
Melting Point Expected to be in the range of 150-200 °CN-alkylation can alter the crystal packing compared to the precursor
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol), sparingly soluble in non-polar solvents, and likely insoluble in water.The presence of the polar quinolinone core and the non-polar isopropyl group will influence solubility.
pKa The 4-hydroxy group is acidic, with a pKa likely in the range of 4-6.Similar to other 4-hydroxyquinolinones.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Key Signals
¹H NMR - Aromatic protons of the quinolinone ring (multiplets in the δ 7-8 ppm region).- A septet for the methine proton of the isopropyl group.- Two doublets for the diastereotopic methyl protons of the isopropyl group.- A singlet for the acetyl methyl protons.- A broad singlet for the enolic hydroxyl proton (may be exchangeable with D₂O).
¹³C NMR - Carbonyl carbons of the acetyl and quinolinone ring (δ > 160 ppm).- Aromatic carbons (δ 110-150 ppm).- Methine and methyl carbons of the isopropyl group.- Methyl carbon of the acetyl group.
IR (KBr) - Strong C=O stretching vibrations for the quinolinone and acetyl carbonyl groups (around 1650-1720 cm⁻¹).- O-H stretching vibration (broad band around 3200-3500 cm⁻¹).- C-H stretching and bending vibrations for aromatic and aliphatic groups.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Potential Biological Activities and Applications

The 3-acetyl-4-hydroxy-2(1H)-quinolinone scaffold is a well-established pharmacophore with a broad spectrum of biological activities. The introduction of an N-isopropyl group can further enhance these properties.

Diagram of Potential Biological Activities:

G Core This compound Antimicrobial Antimicrobial Activity Core->Antimicrobial Potential against Gram-positive and Gram-negative bacteria Anticancer Anticancer Activity Core->Anticancer Potential antiproliferative effects Anti_inflammatory Anti-inflammatory Activity Core->Anti_inflammatory Potential inhibition of inflammatory mediators

Caption: Potential pharmacological activities of the title compound.

  • Antimicrobial Activity: Quinolone derivatives are renowned for their antibacterial properties. The N-alkylated quinolones have shown promise against a range of pathogens, including both Gram-positive and Gram-negative bacteria.[3] The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The lipophilic isopropyl group may enhance membrane permeability, potentially leading to improved antibacterial efficacy.

  • Anticancer Activity: Numerous studies have demonstrated the anticancer potential of 4-hydroxyquinolin-2-one derivatives.[2] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific mechanism of action can vary but may involve the inhibition of key signaling pathways involved in cancer progression.

  • Anti-inflammatory Activity: The anti-inflammatory properties of quinolinone derivatives have also been reported.[1] They may exert their effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, starting from readily available precursors, and has outlined its expected physicochemical and biological properties. The synthetic protocols described herein are robust and can be readily implemented in a standard laboratory setting.

Further research is warranted to fully elucidate the pharmacological profile of this specific compound. This should include the experimental determination of its physicochemical properties, comprehensive in vitro and in vivo evaluation of its antimicrobial, anticancer, and anti-inflammatory activities, and studies to identify its specific molecular targets. The insights gained from such investigations will be invaluable for the rational design of next-generation quinolinone-based drugs with improved efficacy and safety profiles.

References

  • Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Reagents and conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Nagy, N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 15(1), 1-25. [Link]

  • 3-Acetyl-4-hydroxy-2H-chromen-2-one. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Research on Chemical Intermediates, 45(2), 739-771. [Link]

  • Ukrainets, I. V., et al. (2009). 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds. Mini-Reviews in Medicinal Chemistry, 9(6), 696-702. [Link]

  • Monastyrnyi, A., et al. (2016). Synthesis of New Quinolinones from 3-Nitropyranoquinolinones. Journal of Chemical Research, 40(4), 239-246. [Link]

  • CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone. (n.d.). Google Patents.
  • Hassan, A. S., et al. (2018). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid. Journal of the Iranian Chemical Society, 15(10), 2231-2244. [Link]

  • 3-ACETYL-4-HYDROXY-1-METHYL-2(1H)-QUINOLINONE. (n.d.). ChemBK. Retrieved January 19, 2026, from [Link]

  • Abdou, M. M. (2017). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Arabian Journal of Chemistry, 10, S3664-S3682. [Link]

  • Tetramethylethylenediamine. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Ibrahim, M. A., et al. (2012). Studies on the Chemical Behavior of 3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one towards some Electrophilic and Nucleophilic Reagents. Journal of the Brazilian Chemical Society, 23(5), 905-912. [Link]

  • CN101654432B - Method for N-alkylation of 2-pyridone. (n.d.). Google Patents.

Sources

An In-depth Technical Guide to the Molecular Structure and Chemistry of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone, a member of the quinolinone family of heterocyclic compounds. The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1] This document delves into the molecular structure, synthesis, chemical reactivity, and potential applications of the title compound, drawing upon data from closely related analogs to provide a thorough understanding where specific information for the 1-isopropyl derivative is not publicly available.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Registry Number 860649-18-9, possesses a molecular formula of C₁₅H₁₇NO₃ and a molecular weight of 259.30 g/mol . The core of the molecule is a quinolin-2(1H)-one system, which consists of a benzene ring fused to a pyridin-2-one ring. This core is further functionalized with an isopropyl group at the 1-position (the nitrogen atom), a hydroxyl group at the 4-position, and an acetyl group at the 3-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number860649-18-9Chemical Supplier Catalogs
Molecular FormulaC₁₅H₁₇NO₃Calculated
Molecular Weight259.30 g/mol Calculated
Tautomerism

A key structural feature of 3-acetyl-4-hydroxy-2(1H)-quinolinones is the existence of multiple tautomeric forms due to the presence of the β,β'-tricarbonyl system.[1] Quantum chemical calculations on the parent N-unsubstituted analog suggest that the 4-hydroxy-2-oxo tautomer is the most stable form.[1] The presence of these tautomeric forms is crucial as it influences the molecule's reactivity and its interactions with biological targets.

tautomers cluster_keto_enol Keto-Enol Tautomerism of the Acetyl Group cluster_amide_imino Amide-Iminoalcohol Tautomerism of the Quinolinone Ring A Keto-Enol Tautomerism Keto C3-C(O)CH3 A->Keto B Amide-Iminoalcohol Tautomerism Amide N1-C2=O B->Amide Enol C3-C(OH)=CH2 Keto->Enol H+ shift Iminoalcohol N1=C2-OH Amide->Iminoalcohol H+ shift

Figure 1: Tautomeric possibilities in the 3-acetyl-4-hydroxy-2(1H)-quinolinone scaffold.

Synthesis of N-Substituted 3-acetyl-4-hydroxy-2(1H)-quinolinones

General Synthetic Approach

A common and effective method involves a two-step process starting from an appropriately N-substituted aniline.

Step 1: Synthesis of the N-isopropyl-4-hydroxy-2(1H)-quinolinone core.

This is typically achieved via the cyclocondensation of N-isopropylaniline with a malonic acid derivative, such as diethyl malonate. This reaction is often carried out at high temperatures.

Step 2: Acetylation at the C3 position.

The resulting N-isopropyl-4-hydroxy-2(1H)-quinolinone is then acetylated at the 3-position. This can be accomplished using various acetylating agents, such as acetyl chloride or acetic anhydride, often in the presence of a catalyst like polyphosphoric acid.[2]

synthesis_workflow cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_final_product Final Product aniline N-isopropylaniline quinolinone_core 4-hydroxy-1-isopropyl- 2(1H)-quinolinone aniline->quinolinone_core Cyclocondensation malonate Diethyl Malonate malonate->quinolinone_core final_product 3-acetyl-4-hydroxy-1-isopropyl- 2(1H)-quinolinone quinolinone_core->final_product Acetylation (e.g., AcCl, PPA)

Figure 2: General synthetic workflow for N-substituted 3-acetyl-4-hydroxy-2(1H)-quinolinones.

Illustrative Experimental Protocol (Adapted from related syntheses)

Caution: This is a generalized protocol and requires optimization for the specific synthesis of the 1-isopropyl derivative. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4-hydroxy-1-isopropyl-2(1H)-quinolinone

  • In a round-bottom flask equipped with a reflux condenser, combine N-isopropylaniline (1 equivalent) and diethyl malonate (1.5 equivalents).

  • Heat the mixture to a high temperature (e.g., 240-250 °C) for a specified duration (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify the product. Purification may involve crystallization from a suitable solvent or column chromatography.

Step 2: Synthesis of this compound

  • To a mixture of 4-hydroxy-1-isopropyl-2(1H)-quinolinone (1 equivalent) and polyphosphoric acid (PPA), add acetyl chloride (1.2 equivalents) dropwise at a controlled temperature.

  • Heat the reaction mixture (e.g., 80-100 °C) for a set time, monitoring the reaction by TLC.

  • After the reaction is complete, carefully pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not available in the searched literature. However, the expected spectral features can be inferred from data reported for closely related N-methyl and N-ethyl analogs.[3][4]

Table 2: Expected Spectroscopic Data for this compound (based on analogs)

TechniqueExpected Features
¹H NMR - Aromatic protons (multiplets, ~7.0-8.5 ppm).- Isopropyl methine proton (septet, ~4.5-5.5 ppm).- Acetyl methyl protons (singlet, ~2.7 ppm).- Isopropyl methyl protons (doublet, ~1.5 ppm).- Enolic hydroxyl proton (broad singlet, downfield, >10 ppm).
¹³C NMR - Carbonyl carbons (lactone and acetyl, ~160-200 ppm).- Aromatic carbons (~115-140 ppm).- Isopropyl methine carbon (~45-55 ppm).- Acetyl methyl carbon (~30 ppm).- Isopropyl methyl carbons (~20 ppm).
IR (cm⁻¹) - O-H stretch (broad, ~3400 cm⁻¹).- C-H stretches (aromatic and aliphatic, ~2900-3100 cm⁻¹).- C=O stretches (acetyl and lactam, ~1600-1700 cm⁻¹).- C=C stretches (aromatic, ~1450-1600 cm⁻¹).
Mass Spec. - Molecular ion peak (M⁺) corresponding to the molecular weight (259.30).- Fragmentation pattern showing loss of the acetyl and isopropyl groups.

Chemical Reactivity and Synthetic Utility

The 3-acetyl-4-hydroxy-2(1H)-quinolinone scaffold is a versatile building block for the synthesis of more complex heterocyclic systems.[1] The presence of multiple reactive sites allows for a variety of chemical transformations.

  • Reactions at the Acetyl Group: The acetyl group can undergo condensation reactions with various nucleophiles, such as hydrazines and hydroxylamine, to form pyrazoles and isoxazoles, respectively.[2] It can also serve as a handle for further functionalization through reactions like the Mannich reaction.[1]

  • Reactions at the 4-Hydroxy Group: The hydroxyl group can be alkylated or acylated, although its reactivity is influenced by the strong intramolecular hydrogen bond with the acetyl carbonyl group.

  • Cyclization Reactions: The bifunctional nature of the 3-acetyl-4-hydroxy moiety makes it an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrano[3,2-c]quinolinones.[5]

reactivity cluster_products Potential Derivatives quinolinone 3-acetyl-4-hydroxy-1-isopropyl- 2(1H)-quinolinone pyrazole Fused Pyrazole quinolinone->pyrazole Hydrazine isoxazole Fused Isoxazole quinolinone->isoxazole Hydroxylamine pyrano Pyrano[3,2-c]quinolinone quinolinone->pyrano Intramolecular Cyclization mannich Mannich Base quinolinone->mannich Formaldehyde, Amine

Figure 3: Reactivity of the 3-acetyl-4-hydroxy-2(1H)-quinolinone scaffold.

Potential Applications in Drug Discovery

The quinolinone core is a well-established pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications.[1] While specific biological activity data for this compound are not available in the public domain, the broader class of N-substituted 3-acetyl-4-hydroxy-2(1H)-quinolinones has shown promise in several areas:

  • Antimicrobial Activity: Many quinolinone derivatives exhibit antibacterial and antifungal properties.[1] The mechanism of action is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.

  • Anticancer Activity: The quinolinone scaffold is present in several anticancer agents. Derivatives of 3-acetyl-4-hydroxy-2(1H)-quinolinone have been reported to possess cytotoxic activity against various cancer cell lines.[6]

  • Anti-inflammatory and Antioxidant Activity: Some quinolinone derivatives have been shown to possess anti-inflammatory and antioxidant properties, potentially through the modulation of inflammatory pathways and scavenging of reactive oxygen species.

The introduction of an isopropyl group at the N1 position can influence the compound's lipophilicity and steric profile, which in turn can affect its pharmacokinetic properties and binding affinity to biological targets. Further research is warranted to explore the specific biological activities of this compound.

Conclusion

This compound is a fascinating molecule with a rich chemical landscape. Its structural features, including the quinolinone core and the versatile 3-acetyl-4-hydroxy moiety, make it a valuable synthon for the creation of diverse heterocyclic libraries. While specific experimental data for this particular derivative is sparse in the current literature, the well-documented chemistry of its analogs provides a solid foundation for future research. The exploration of its synthesis, reactivity, and biological properties holds significant potential for the discovery of novel therapeutic agents.

References

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. A. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Monatshefte für Chemie-Chemical Monthly, 149(12), 2233-2249.
  • El-Sayed, R., & El-Gogary, T. M. (2021). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 11(34), 20958-20993.
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2017). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances, 7(87), 55294-55307.
  • ResearchGate. (n.d.). Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Reagents and conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. Retrieved from [Link]

  • Szatmári, I., Fülöp, F., & Vécsei, L. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(11), 2588.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones. Retrieved from [Link]

  • Yadav, G., & Singh, R. (2021). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)
  • Zefirova, O. N., & Nurieva, E. V. (2015). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 5(118), 97899-97926.

Sources

spectroscopic data of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a member of the versatile class of N-substituted 3-acetyl-4-hydroxyquinolinones (AHQ).[1][2] These compounds are of significant interest in medicinal and synthetic organic chemistry due to their diverse biological activities and use as key intermediates in the synthesis of various heterocyclic systems.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Molecular Structure and Tautomerism

This compound exists in a tautomeric equilibrium. The most stable tautomer, as determined by spectroscopic analysis of related compounds, is the enol form, which is stabilized by a strong intramolecular hydrogen bond between the 4-hydroxy group and the acetyl carbonyl oxygen.[1]

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the carbon skeleton and the electronic environment of the protons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the isopropyl group, the acetyl group, and the enolic hydroxyl group. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents on the quinolinone core.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~17.0s1H4-OH (enolic)
~8.00dd1HH-5
~7.65t1HH-7
~7.30d1HH-8
~7.23t1HH-6
~5.00sept1HN-CH(CH₃)₂
~2.72s3HCOCH₃
~1.60d6HN-CH(CH₃)₂

Interpretation:

  • The downfield shift of the 4-OH proton to approximately 17.0 ppm is a characteristic feature of the strong intramolecular hydrogen bonding with the acetyl carbonyl group.[1]

  • The aromatic protons (H-5, H-6, H-7, and H-8) will appear in the range of 7.2-8.0 ppm, with multiplicities determined by their coupling to adjacent protons.[1]

  • The isopropyl group will exhibit a septet for the methine proton (N-CH) and a doublet for the two methyl groups.

  • The acetyl protons (COCH₃) will appear as a sharp singlet at around 2.72 ppm.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~204.0C=O (acetyl)
~175.0C-2 (amide C=O)
~160.0C-4
~140.0C-8a
~133.0C-7
~125.0C-5
~122.0C-6
~115.0C-4a
~114.0C-8
~105.0C-3
~48.0N-CH(CH₃)₂
~31.0COCH₃
~22.0N-CH(CH₃)₂

Interpretation:

  • The two carbonyl carbons (acetyl and amide) are expected at the most downfield positions.

  • The aromatic carbons will appear in the 114-140 ppm region.

  • The carbons of the isopropyl group will be observed in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the stretching vibrations of the carbonyl groups, the hydroxyl group, and the C-H bonds.

Table 3: Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3070MediumC-H stretch (aromatic)
~2970MediumC-H stretch (aliphatic)
~1655StrongC=O stretch (acetyl, enol form)
~1620StrongC=O stretch (amide)
~1590, 1480Medium-StrongC=C stretch (aromatic)

Interpretation:

  • The broad O-H stretch, typically seen around 3300 cm⁻¹, will likely be absent due to the strong intramolecular hydrogen bonding.

  • The C=O stretching frequency of the acetyl group is lowered to around 1655 cm⁻¹ due to conjugation and hydrogen bonding.[1]

  • The amide carbonyl stretch is observed at a lower frequency (around 1620 cm⁻¹) due to resonance.[1]

  • The presence of both aromatic and aliphatic C-H stretches confirms the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₄H₁₅NO₃), the expected molecular weight is approximately 245.27 g/mol .

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 245

  • Loss of acetyl group (-CH₃CO): m/z = 202

  • Loss of isopropyl group (-C₃H₇): m/z = 202

  • Loss of isopropene from the N-isopropyl group: m/z = 203

  • Further fragmentation of the quinolinone ring.

M [M]⁺˙ m/z = 245 F1 [M - CH₃CO]⁺ m/z = 202 M->F1 - CH₃CO F2 [M - C₃H₇]⁺ m/z = 202 M->F2 - C₃H₇ F3 [M - C₃H₆]⁺˙ m/z = 203 M->F3 - C₃H₆

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 3-acetyl-4-hydroxy-2-quinolinones.[4][6]

  • N-isopropylaniline preparation: React aniline with 2-bromopropane in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetonitrile) to yield N-isopropylaniline. Purify by distillation.

  • Condensation with diethyl malonate: In a high-boiling point solvent (e.g., diphenyl ether), add N-isopropylaniline and diethyl malonate. Heat the mixture to reflux (approx. 250-260 °C) for 1-2 hours.

  • Cyclization: The intermediate diethyl N-isopropyl-N-phenylmalonamate will cyclize at high temperature to form ethyl 4-hydroxy-1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed with an aqueous base (e.g., NaOH) followed by acidification to yield 4-hydroxy-1-isopropyl-2(1H)-quinolinone.

  • Acetylation: The 4-hydroxy-1-isopropyl-2(1H)-quinolinone is then acetylated at the 3-position using a suitable acetylating agent (e.g., acetic anhydride or acetyl chloride) under appropriate conditions to yield the final product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[7]

    • Process the spectra using appropriate software. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.[7]

  • IR Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk.

    • Alternatively, for a solution spectrum, dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a salt plate cell.

    • Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.[8]

  • Mass Spectrometry:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).[9]

    • Acquire the mass spectrum over an appropriate m/z range. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.[9]

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The combination of NMR, IR, and MS allows for unambiguous structure elucidation and confirmation. The provided protocols offer a foundation for the synthesis and analysis of this and related compounds, aiding in the advancement of research in medicinal and materials chemistry.

References

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - NIH. (2025-06-04).
  • 3 - Supporting Information.
  • Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones - ResearchGate. (2025-08-10).
  • Synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)-one (2a) - ResearchGate.
  • Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Reagents and conditions - ResearchGate.
  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC - NIH.
  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - Semantic Scholar. (2025-06-06).
  • Electronic Supplementary Information Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones - The Royal Society of Chemistry.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015-12-03).
  • Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid | Request PDF - ResearchGate. (2025-08-07).
  • (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view - ResearchGate. (2018-12-22).
  • FT-IR spectroscopic analyses of 4-hydroxy-1-methyl-3-[2-nitro-2-oxoacetyl-2(1H)quinolinone (HMNOQ) - PubMed.
  • database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (2026-01-03).

Sources

tautomerism in 3-acetyl-4-hydroxy-quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in 3-Acetyl-4-Hydroxy-Quinolinones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-acetyl-4-hydroxy-2-quinolinone (AHQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous alkaloids and synthetic compounds with a wide array of biological activities.[1][2] A critical, yet often complex, aspect of their chemistry is prototropic tautomerism—a dynamic equilibrium between structural isomers that differ in the location of a proton and the position of double bonds. This guide provides a detailed exploration of the tautomeric phenomena in AHQs, focusing on the interplay between the quinolinone core and the 3-acetyl side chain. We will dissect the fundamental principles of the coexisting equilibria, detail the definitive experimental and computational methodologies for their characterization, and analyze the factors that govern the position of these equilibria. Crucially, this guide illuminates the profound implications of tautomerism on molecular interactions and biological activity, offering field-proven insights for rational drug design and development.

Introduction: The Significance of the 3-Acetyl-4-Hydroxy-Quinolinone Scaffold

Heterocyclic compounds are paramount in pharmaceutical sciences, and among them, the quinolinone skeleton is a privileged structure.[3][4] Derivatives of 3-acetyl-4-hydroxy-2-quinolinone, in particular, have garnered significant attention due to their versatile chemical reactivity and broad pharmacological potential, including anticancer, antibacterial, and anti-inflammatory activities.[5] The reactivity and biological function of these molecules are not static; they are intrinsically linked to the phenomenon of tautomerism.

Tautomerism allows a molecule to exist as a mixture of interconverting isomers, each with distinct physicochemical properties, such as hydrogen bonding capabilities, polarity, and shape.[6] For a molecule like AHQ, which possesses multiple sites for proton migration, understanding which tautomer predominates under physiological conditions is essential for predicting its interaction with biological targets like enzymes and receptors. The ability of a specific atom to act as a hydrogen-bond donor versus an acceptor can be the deciding factor in ligand-receptor binding and, consequently, in the efficacy of a drug candidate.[6][7] This guide serves as a technical deep dive into this crucial aspect of AHQ chemistry.

The Fundamental Tautomeric Equilibria in AHQs

The structure of 3-acetyl-4-hydroxy-2(1H)-quinolinone allows for several potential prototropic tautomers. The equilibrium is primarily a combination of two distinct keto-enol systems: one involving the C4-hydroxy and C2-carbonyl groups of the quinolinone ring, and the other involving the 3-acetyl side chain. This results in four principal tautomeric forms, often designated A–D in the literature.[2][3]

  • Tautomer A (Keto-Keto): The 4-oxo-quinolinone form with the 3-acetyl group as a ketone. This is the canonical 2,4-quinolinedione structure.

  • Tautomer B (Enol-Keto): The 4-hydroxy-quinolinone form, where the quinoline ring is aromatic, with the 3-acetyl group remaining a ketone. This form is often stabilized by a strong intramolecular hydrogen bond between the 4-hydroxy group and the acetyl carbonyl.[3][8]

  • Tautomer C (Keto-Enol): The 4-oxo-quinolinone form with the 3-acetyl group in its enol form.

  • Tautomer D (Enol-Enol): The 4-hydroxy-quinolinone form with the 3-acetyl group also in its enol form. Quantum chemical calculations have suggested this tautomer can be the most stable in some cases.[2][3]

The interconversion between these forms is a dynamic process, with the position of the equilibrium being highly sensitive to environmental factors.

Tautomers A Tautomer A (4-oxo, 3-keto) B Tautomer B (4-hydroxy, 3-keto) A->B Ring Tautomerism C Tautomer C (4-oxo, 3-enol) A->C Side-Chain Tautomerism D Tautomer D (4-hydroxy, 3-enol) B->D Side-Chain Tautomerism C->D Ring Tautomerism

Caption: The four primary tautomeric equilibria in 3-acetyl-4-hydroxy-quinolinones.

Methodologies for the Elucidation of Tautomeric Forms

Determining the predominant tautomeric form(s) of an AHQ derivative requires a multi-faceted approach, combining spectroscopic, crystallographic, and computational methods. Each technique provides unique and complementary information.

Spectroscopic Analysis

Spectroscopy is the frontline tool for investigating tautomeric equilibria in solution, where molecules are in a dynamic state.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Causality: NMR is highly sensitive to the local electronic environment of atomic nuclei. The conversion between tautomers alters this environment, leading to distinct chemical shifts. ¹³C NMR is particularly decisive. The resonance of the C4 carbon provides a clear diagnostic marker: it is significantly deshielded (appears at a higher ppm value) in the 4-oxo (keto) form compared to the 4-hydroxy (enol) form.[9]

    • ¹H NMR can identify exchangeable protons (OH, NH). The chemical shift of the 4-OH proton, when observed, often appears far downfield (>15 ppm) if it is involved in strong intramolecular hydrogen bonding, which is characteristic of Tautomer B.[10] However, if the interconversion between tautomers is rapid on the NMR timescale, averaged signals may be observed, complicating interpretation.[11]

  • Infrared (IR) Spectroscopy:

    • Causality: IR spectroscopy detects the vibrational frequencies of chemical bonds. The C=O (carbonyl) and O-H (hydroxyl) bonds have characteristic, strong absorption bands. The keto forms (A and C) will show distinct C=O stretching bands (typically 1650-1720 cm⁻¹), while the enol forms (B and D) will exhibit characteristic broad O-H stretching bands (around 3200-3600 cm⁻¹).[10][12] This allows for a qualitative assessment of the dominant form in a given state (solid or solution).

  • UV-Vis Spectroscopy:

    • Causality: Each tautomer possesses a unique conjugated system (chromophore), resulting in a distinct electronic absorption spectrum. The aromatic 4-hydroxyquinoline tautomers (B and D) generally have different λ_max values and absorption profiles compared to the non-aromatic pyridone ring in the 4-oxo tautomers (A and C).[13] By comparing the experimental spectrum to those of "fixed" derivatives (where the OH or NH is replaced by OCH₃ or N-CH₃ to lock the tautomeric form), one can deduce the equilibrium position in different solvents.[11]

X-Ray Crystallography
  • Causality: X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms in a crystal lattice.[14] It is the gold standard for determining the precise tautomeric structure in the solid state.[8] For example, X-ray analysis of AHQ itself has confirmed the presence of an intramolecular hydrogen bond between the O(3)–H and O(2) atoms, definitively identifying it as the enol-keto tautomer (Tautomer B) in the crystalline form.[3]

Computational Chemistry
  • Causality: Density Functional Theory (DFT) and other quantum chemical methods are powerful predictive tools for assessing the relative stabilities of tautomers. By calculating the Gibbs free energy (ΔG) of each optimized tautomeric structure, researchers can predict which form is thermodynamically most favorable.[15] These calculations can be performed for isolated molecules (gas phase) or, more relevantly, by incorporating a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase behavior.[12] This theoretical insight is invaluable for rationalizing experimental findings.

Experimental & Computational Workflow Protocol

The following outlines a self-validating system for a comprehensive tautomer analysis.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR 1. NMR Spectroscopy (¹H, ¹³C in various solvents) Analysis Correlate & Conclude: Predominant Tautomer(s) and Equilibrium Factors NMR->Analysis IR 2. IR Spectroscopy (Solid state vs. solution) IR->Analysis UV 3. UV-Vis Spectroscopy (Solvatochromic study) UV->Analysis Xray 4. X-Ray Crystallography (Solid state structure) Xray->Analysis DFT_Opt 5. DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) DFT_Energy 6. Energy Calculation (ΔG) (Gas phase & PCM for solvents) DFT_Opt->DFT_Energy DFT_Energy->Analysis Synthesis Synthesize AHQ Derivative Synthesis->NMR Synthesis->IR Synthesis->UV Synthesis->Xray Synthesis->DFT_Opt Bioactivity Equilibrium Tautomeric Equilibrium (in vivo) Keto Keto Tautomer (4-Oxo Form) Equilibrium->Keto Favored Enol Enol Tautomer (4-Hydroxy Form) Equilibrium->Enol Disfavored Receptor Biological Target (e.g., Enzyme Active Site) Keto->Receptor Specific H-Bonding (Donor: N-H, Acceptor: C=O) Enol->Receptor Steric Clash or Mismatched H-Bonding NoActivity Low / No Activity Enol->NoActivity Activity High Biological Activity Receptor->Activity

Sources

physical and chemical properties of N-isopropyl-quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties and Characterization of N-Isopropyl-Quinolinones

Introduction

The quinolinone scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its rigid, bicyclic framework provides a versatile template for molecular design, enabling interaction with a wide array of biological targets. The strategic modification of this core is central to modern drug discovery. This guide focuses on a specific, yet significant, class of these derivatives: N-isopropyl-quinolinones .

The introduction of an isopropyl group at the nitrogen atom (N-1 position) of the quinolinone ring is a deliberate design choice aimed at modulating key physicochemical and pharmacokinetic properties. This substitution can influence solubility, lipophilicity, metabolic stability, and steric interactions with target proteins. As researchers and drug development professionals, a thorough understanding of the fundamental properties of this scaffold is paramount for rational drug design and efficient lead optimization.

This technical guide provides a comprehensive exploration of the . Authored from the perspective of a Senior Application Scientist, it moves beyond a simple recitation of data to explain the causality behind experimental choices and characterization strategies. Where direct experimental data for the N-isopropyl variant is limited, we will draw authoritative insights from closely related N-alkyl-quinolinones and isopropyl-substituted aromatic systems to construct a robust and scientifically-grounded profile.

Part 1: Molecular Structure and Core Physicochemical Properties

Structural Features and Isomerism

The N-isopropyl-quinolinone structure consists of a benzene ring fused to a pyridinone ring, with an isopropyl group covalently bonded to the nitrogen atom. Two primary isomers exist based on the position of the carbonyl group in the heterocyclic ring:

  • N-isopropyl-quinolin-2-one: The carbonyl group is at the C-2 position. This is a lactam.

  • N-isopropyl-quinolin-4-one: The carbonyl group is at the C-4 position. This is a vinylogous amide.

The N-isopropyl group is not a passive substituent. Its presence introduces several key features:

  • Increased Lipophilicity: The alkyl nature of the isopropyl group increases the molecule's affinity for non-polar environments, which can enhance membrane permeability.

  • Steric Hindrance: The branched structure can shield the nitrogen and adjacent carbonyl group, potentially influencing intermolecular interactions and metabolic pathways.

  • Conformational Restriction: Rotation around the N-C(isopropyl) bond may be hindered, which can impact receptor binding.

Predicted and Experimental Physicochemical Data

Accurate physicochemical data is the bedrock of any drug discovery program, informing everything from initial screening to formulation development. The following table summarizes key computed properties for a representative molecule, N-isopropyl-quinolin-2-one, and provides experimental context from related isopropyl-substituted quinolines.

PropertyN-isopropyl-quinolin-2-one (Computed)6-Isopropylquinoline (Experimental/Computed)[3]8-Isopropylquinoline (Experimental/Computed)[4]Significance in Drug Development
Molecular Formula C₁₂H₁₃NOC₁₂H₁₃NC₁₂H₁₃NDefines the elemental composition and exact mass.
Molecular Weight 187.24 g/mol 171.24 g/mol 171.24 g/mol Influences diffusion rates and absorption characteristics.
XLogP3 2.33.33.4Predicts lipophilicity and permeability across biological membranes.
Hydrogen Bond Donors 000Affects solubility and receptor binding interactions.
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)1 (Ring Nitrogen)1 (Ring Nitrogen)Crucial for forming interactions with biological targets.
pKa (Conjugated Acid) ~ -1 to 1 (estimated)Not applicableNot applicableThe lactam nitrogen is non-basic, impacting solubility in acidic media.
Boiling Point N/A~255-257 °C (estimated)N/ARelevant for purification and stability at high temperatures.
Solubility Low in waterSlightly solubleSlightly solubleCritical for bioavailability; pH and ionic strength are key factors.[5]

Part 2: Synthesis and Reactivity

Synthetic Strategies for N-Alkyl-Quinolinones

The synthesis of N-alkyl-quinolinones can be approached through several routes. A common and effective strategy involves the initial formation of the quinolinone core followed by N-alkylation. However, methods that build the ring system from an N-alkylated precursor, such as N-isopropylaniline, are also viable.[6][7] The choice of method is dictated by the availability of starting materials and the desired substitution pattern on the carbocyclic ring.

A plausible and adaptable synthetic approach involves the cyclization of an N-alkylated anthranilic acid derivative.[7] This method offers good control over the N-substituent.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ring Cyclization cluster_2 Step 3: Hydrolysis A Anthranilic Acid C N-Isopropylanthanilic Acid A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Isopropyl Halide (e.g., 2-iodopropane) B->C E N-isopropyl-2-acetoxy-quinolinone C->E D Acetic Anhydride D->E Reflux F N-isopropyl-quinolin-2-one E->F Base or Acid Hydrolysis

Caption: A plausible synthetic route to N-isopropyl-quinolin-2-one.

Causality: This protocol is designed as a self-validating system. Each step yields a product whose spectroscopic signature can be unambiguously confirmed before proceeding, ensuring the integrity of the synthetic pathway.

  • N-Alkylation of Anthranilic Acid:

    • To a solution of anthranilic acid (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.5 eq).

    • Add 2-iodopropane (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture, pour it into ice water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-isopropylanthanilic acid. Purify by column chromatography if necessary.

    • Validation: Confirm product formation via ¹H NMR (disappearance of -NH₂ protons, appearance of isopropyl signals) and Mass Spectrometry (correct molecular ion).

  • Cyclization to form the Quinolone Core:

    • Reflux the N-isopropylanthanilic acid from the previous step in acetic anhydride for 4-6 hours.

    • Rationale: Acetic anhydride serves as both the reagent and solvent, facilitating the cyclization and acetylation of the hydroxyl group to form the intermediate.[7]

    • Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess acetic anhydride.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Hydrolysis to the Final Product:

    • Suspend the crude acetoxy-quinolinone intermediate in a mixture of ethanol and 2M sodium hydroxide solution.

    • Stir at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC).

    • Neutralize the solution with 2M hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure N-isopropyl-quinolin-2-one.

    • Final Validation: Characterize the final product thoroughly using NMR, MS, and IR spectroscopy as detailed in Part 3.

Chemical Reactivity

The reactivity of N-isopropyl-quinolinones is governed by the interplay between the aromatic benzene ring, the electron-deficient pyridinone ring, and the N-isopropyl substituent.

  • Electrophilic Aromatic Substitution: The benzene portion of the molecule can undergo electrophilic substitution (e.g., nitration, halogenation). The N-acyl group is deactivating, directing incoming electrophiles primarily to the C-6 and C-8 positions.

  • Nucleophilic Attack at the Carbonyl: The lactam carbonyl group is susceptible to nucleophilic attack, though it is less reactive than a ketone or ester carbonyl. This reactivity is fundamental to potential hydrolytic degradation pathways.

  • Influence of the N-Isopropyl Group: The steric bulk of the isopropyl group can hinder the approach of reagents to the nitrogen and the adjacent carbonyl, potentially slowing down reactions at these sites compared to an N-methyl or N-ethyl analogue.

Part 3: Spectroscopic and Chromatographic Characterization

A robust analytical workflow is critical to confirm the identity, purity, and structure of synthesized N-isopropyl-quinolinones.

G cluster_0 Spectroscopic Analysis A Synthesized Crude Product B Purification (Chromatography/Recrystallization) A->B C Purity Assessment (HPLC, LC-MS) B->C D Structural Elucidation C->D NMR 1H & 13C NMR D->NMR Confirms Connectivity & Stereochemistry MS Mass Spectrometry (MS) D->MS Confirms Molecular Weight & Formula IR Infrared (IR) Spectroscopy D->IR Confirms Functional Groups

Caption: Standard workflow for the characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of N-isopropyl-quinolinones.

  • ¹H NMR:

    • Isopropyl Group: Expect a characteristic septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The typical coupling constant (J) is around 7 Hz.

    • Aromatic Protons: Signals in the range of 7.0-8.5 ppm, with multiplicities determined by the substitution pattern on the benzene ring.

    • Pyridinone Protons: Two vinyl protons will appear as doublets in the olefinic region of the spectrum.

  • ¹³C NMR:

    • Isopropyl Group: Two signals are expected, one for the methine carbon (~45-55 ppm) and one for the two equivalent methyl carbons (~20-25 ppm).

    • Carbonyl Carbon: A signal in the downfield region (~160-170 ppm).

    • Aromatic/Vinyl Carbons: Multiple signals in the 115-150 ppm range.

  • Expert Insights & Troubleshooting:

    • Second-Order Effects: In some cases, if the chemical shift difference (in Hz) between the isopropyl methine and methyl protons is not significantly larger than the coupling constant, the classic septet/doublet pattern can become distorted and complex.[8][9] This is not an indication of an impure sample but rather a physical phenomenon. Solution: Utilizing a higher-field NMR spectrometer increases the chemical shift separation, often simplifying the spectrum back to a first-order pattern.[8]

    • ¹⁴N Quadrupolar Broadening: The nitrogen-14 atom has a quadrupolar moment, which can cause broadening of adjacent proton signals, particularly those on the quinolinone ring.[8] This can lead to poorly resolved peaks.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and confirm the elemental formula.

  • Electrospray Ionization (ESI): This soft ionization technique will typically show a strong protonated molecular ion peak [M+H]⁺.

  • Electron Ionization (EI): This higher-energy technique will show the molecular ion (M⁺) and a series of fragment ions.

  • Expected Fragmentation: Common fragmentation pathways for quinolones include the loss of water ([M+H−H₂O]⁺) and carbon monoxide ([M+H−CO]⁺).[10] For N-isopropyl derivatives, a characteristic fragment corresponding to the loss of a methyl radical (•CH₃) from the isopropyl group to form an [M-15]⁺ ion, or the loss of a propylene neutral molecule (C₃H₆), may also be observed.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.

  • ~1650-1690 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretch of the lactam carbonyl.

  • ~1500-1600 cm⁻¹: Absorptions from C=C stretching within the aromatic and pyridinone rings.

  • ~2850-3000 cm⁻¹: C-H stretching vibrations from the isopropyl and aromatic groups.

Part 4: Biological Context and Applications

While this guide focuses on physicochemical properties, these characteristics are intrinsically linked to the biological potential of N-isopropyl-quinolinones.

The Quinolinone Core in Drug Discovery

The quinolinone motif is present in a wide range of therapeutic agents, exhibiting activities including:

  • Antimicrobial[7][12]

  • Anticancer[1][2]

  • Antiviral (including anti-HIV)[13]

  • Anti-inflammatory[1]

The N-isopropyl group serves as a critical handle to fine-tune these activities and improve the drug-like properties of the molecule.

G A In Silico Design & ADMET Prediction B Chemical Synthesis A->B C In Vitro Biological Screening (Target-based or Phenotypic) B->C D Lead Compound Identification C->D E In Vitro DMPK Assays (Metabolic Stability, Permeability) D->E F In Vivo Efficacy & Toxicology Studies E->F G Candidate Selection F->G

Caption: A structured preclinical workflow for evaluating new quinolinone derivatives.[1]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Causality: The broth microdilution method is a gold-standard assay for determining the antimicrobial potency of a new compound.[14] It provides a quantitative measure (the MIC value) that is reproducible and directly comparable to reference antibiotics, forming the basis for further structure-activity relationship (SAR) studies.

  • Preparation of Stock Solution: Dissolve the N-isopropyl-quinolinone test compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture the bacterial strain of interest (e.g., Staphylococcus aureus) in appropriate broth (e.g., Mueller-Hinton Broth) overnight. Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay plate.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in broth to achieve a range of desired final concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

Conclusion

N-isopropyl-quinolinones represent a chemically tractable and pharmacologically relevant class of heterocyclic compounds. Their physicochemical properties are defined by the fusion of the rigid quinolinone core and the flexible, lipophilic N-isopropyl group. A comprehensive understanding of their synthesis, reactivity, and spectroscopic signatures is essential for any researcher working in this area. The analytical and biological protocols outlined in this guide provide a validated framework for the synthesis and evaluation of these promising molecules, paving the way for their further development in medicinal chemistry and drug discovery.

References

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biological activity of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone

Abstract

The quinolinone scaffold is a cornerstone in medicinal chemistry, recognized for its vast pharmacological potential. This guide focuses on a specific, yet underexplored derivative: This compound . While direct experimental data for this molecule is sparse, this document synthesizes a predictive analysis of its biological activities based on robust data from structurally analogous compounds. We project that this derivative holds significant promise, particularly as an antibacterial agent against multidrug-resistant Gram-positive pathogens and as a potential scaffold for anticancer drug development. This guide provides a comprehensive overview of its chemical rationale, proposed mechanisms of action, detailed protocols for experimental validation, and future-facing perspectives on its therapeutic development.

Introduction: The Quinolinone Scaffold in Medicinal Chemistry

The quinoline and quinolinone cores are privileged heterocyclic structures that form the backbone of numerous natural products and synthetic pharmaceuticals.[1] Their derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial properties.[1][2][3] This versatility makes the quinolinone scaffold a fertile ground for drug discovery and development.[3]

The molecule of interest, this compound, possesses several key structural features that are critical to its predicted bioactivity:

  • The 4-hydroxy-2(1H)-quinolinone Core: This bicyclic system is the fundamental pharmacophore.

  • 3-acetyl and 4-hydroxy Groups: These adjacent groups are capable of forming a strong, resonance-assisted intramolecular hydrogen bond.[4] This chelation can influence the molecule's planarity, electronic distribution, and ability to interact with biological targets.

  • 1-isopropyl Group: Substitution at the N1 position is known to modulate lipophilicity and steric profile, which can significantly impact pharmacokinetic properties and target engagement.

This guide will dissect the potential of this specific substitution pattern, building a scientific case for its investigation as a novel therapeutic agent.

**2.0 Synthesis and Characterization

A logical synthetic approach to this compound involves a two-stage process: first, the construction of the core quinolinone ring, followed by N-alkylation. Several methods exist for creating the 3-acetyl-4-hydroxy-2(1H)-quinolinone intermediate.[5] A common and effective route involves the thermal cyclization of an appropriate N-phenylbutanamide precursor.[5]

Synthesis_Workflow A N-isopropylaniline C Intermediate Acetanilide A->C Acylation B Diethyl Malonate B->C D Thermal Cyclization (e.g., Dowtherm A) C->D E This compound D->E

Caption: Proposed synthetic workflow for the target compound.

Anticipated Biological Activities: A Data-Driven Analysis

While direct studies on the 1-isopropyl derivative are not present in the reviewed literature, a wealth of data on closely related N-substituted and unsubstituted analogues allows for a strong, predictive assessment of its biological potential.

Potent Antibacterial Activity

The quinolinone scaffold is renowned for its antibacterial properties.[6] Recent studies have highlighted a new generation of quinoline-2-one derivatives with powerful activity against multidrug-resistant (MDR) Gram-positive bacteria, a critical area of unmet medical need.[7][8]

Mechanism of Action: The primary antibacterial mechanism for many quinolone-class drugs is the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are required for DNA replication, repair, and segregation.[9] Additionally, some quinolinone derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for folate synthesis and, consequently, nucleotide production.[7] It is highly probable that this compound acts via one of these mechanisms.

Antibacterial_MoA Compound Quinolinone Derivative Enzyme Bacterial DNA Gyrase / Topoisomerase IV Compound->Enzyme Inhibition Process1 DNA Supercoiling & Decatenation Enzyme->Process1 Enables Process2 DNA Replication Process1->Process2 Outcome Bacterial Cell Death Process2->Outcome Leads to

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

Supporting Data: A study on analogous quinoline-2-one derivatives demonstrated exceptional potency. For instance, a closely related compound exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than reference antibiotics against challenging pathogens.[7]

Compound AnalogueTest OrganismMIC (µg/mL)Reference
Analogue 6cMRSA (Methicillin-resistant S. aureus)0.75[7]
Analogue 6cVRE (Vancomycin-resistant Enterococci)0.75[7]
Analogue 6cMRSE (Methicillin-resistant S. epidermidis)2.50[7]
Daptomycin (Control)MRSA≤1.0[7]

This potent activity against MDR strains suggests that the this compound core is a highly promising starting point for novel antibiotic development.

Potential Anticancer Activity

The quinolinone scaffold is also a recurring motif in anticancer drug discovery. Derivatives have been shown to exert cytotoxic effects against a variety of cancer cell lines, including those for breast cancer, colon cancer, and leukemia.[9][10]

Mechanism of Action: The anticancer effects of quinolinones are diverse and can involve multiple pathways.[9] Key reported mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell migration, and causing cell cycle arrest, thereby preventing cancer cell proliferation.[9] From a molecular target perspective, compounds of this class have been investigated as inhibitors of topoisomerase and dihydrofolate reductase (DHFR), enzymes which are also crucial for the rapid proliferation of cancer cells.[10][11] The presence of a halogen, such as bromine, at other positions on the ring has been shown to enhance cytotoxic effects, suggesting a promising avenue for future derivatization.[9]

Proposed Experimental Workflows for Activity Validation

Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound, providing a quantitative measure of its antibacterial potency.

Causality: The broth microdilution method is the gold standard for susceptibility testing. It allows for the simultaneous testing of multiple concentrations against a standardized inoculum of bacteria, providing a clear, reproducible endpoint (the lowest concentration with no visible growth).

  • Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus ATCC 33591 - MRSA) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[8]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8] Include positive (no compound) and negative (no bacteria) controls for validation.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Compound Stock Solution B Serial Dilution in 96-Well Plate A->B D Inoculate Wells B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate (18-24h, 37°C) D->E F Read Plate Visually or with Spectrophotometer E->F G Determine MIC Value F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[10]

Causality: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, cervical cancer; or HL60, leukemia) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization & Reading: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.

Structure-Activity Relationship (SAR) Insights and Future Directions

The introduction of the 1-isopropyl group is a key modification. Compared to an unsubstituted (N-H) or N-methyl analogue, the isopropyl group significantly increases lipophilicity. This could enhance membrane permeability, potentially improving cellular uptake in both bacteria and cancer cells. However, its steric bulk could also influence binding affinity at the target site.

Future Directions:

  • SAR Expansion: A focused library of N-alkyl and N-aryl derivatives should be synthesized to systematically probe the effect of the N1 substituent on antibacterial and anticancer activity.

  • Mechanism Deconvolution: If potent activity is confirmed, enzymatic assays (e.g., DNA gyrase supercoiling assay, DHFR inhibition assay) must be performed to definitively identify the molecular target.

  • In Vivo Efficacy: Promising candidates should be advanced to in vivo models, such as a murine thigh infection model for antibacterial testing or a xenograft model for anticancer evaluation.

Conclusion

While this compound itself has not been extensively profiled, a thorough analysis of its structural congeners provides a compelling rationale for its investigation. The evidence strongly suggests a molecule with the potential for potent antibacterial activity against high-priority MDR pathogens and a valuable scaffold for the development of novel anticancer agents. The experimental workflows detailed in this guide offer a clear and robust path for validating this potential and unlocking the therapeutic promise of this specific chemical entity.

References

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Topic: Exploratory Studies on Quinolinone Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2] Its structural versatility allows for extensive chemical modification, making it a focal point in the rational design of novel therapeutics.[3] This technical guide provides a comprehensive overview of the exploratory studies on quinolinone derivatives as potential anticancer agents. We will delve into the synthetic rationale, dissect the multifaceted mechanisms of action, analyze structure-activity relationships (SAR), and provide detailed protocols for the preclinical evaluation of these promising compounds. The narrative is structured to provide not just procedural steps, but the underlying scientific causality, empowering researchers to design and execute robust investigatory programs in this domain.

The Quinolinone Core: A Privileged Scaffold in Oncology

The quinolinone nucleus, a fused benzene and pyrimidine ring system, is a recurring motif in bioactive alkaloids and synthetic pharmaceuticals.[4][5] Its importance in oncology is underscored by the diverse anticancer activities exhibited by its derivatives, which range from the inhibition of critical cell signaling pathways to the disruption of fundamental cellular machinery. The capacity for substitution at multiple positions on the bicyclic ring allows for the fine-tuning of physiochemical properties and pharmacological effects, enabling the development of agents with enhanced potency and selectivity.[2][6] This structural flexibility is a key advantage in modern drug discovery, where targeting specific molecular aberrations in cancer cells is paramount.[4]

Synthetic Strategies: From Blueprint to Biologically Active Molecules

The generation of diverse quinolinone libraries for anticancer screening relies on robust and flexible synthetic methodologies. The choice of synthetic route is critical as it dictates the accessibility of different substitution patterns, which in turn influences the biological activity.

Foundational Synthetic Approaches

Classic methods such as the Friedländer and Combes quinoline syntheses provide reliable access to the core scaffold.[3] For instance, the Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene carbonyl group, is a cornerstone for building the quinolinone ring system.[3]

Modern Synthetic Developments

Contemporary organic synthesis has introduced more sophisticated methods, including metal-catalyzed cross-coupling reactions, which allow for the precise installation of various substituents.[1] These techniques are instrumental in generating novel derivatives for SAR studies.

Below is a generalized workflow illustrating the synthesis and diversification of a quinolinone scaffold.

G cluster_0 Core Synthesis cluster_1 Diversification Aniline Aniline Precursor Cyclization Conrad-Limpach or Friedländer Synthesis Aniline->Cyclization Ketoester β-Ketoester Ketoester->Cyclization QuinolinoneCore Quinolinone Scaffold Cyclization->QuinolinoneCore Halogenation Halogenation (X) QuinolinoneCore->Halogenation Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) Halogenation->Coupling Versatile Intermediate FinalCompounds Diverse Library of Quinolinone Derivatives Coupling->FinalCompounds Introduction of Aryl, Amino, etc.

Caption: Generalized workflow for the synthesis and diversification of quinolinone derivatives.

Multifaceted Mechanisms of Anticancer Action

Quinolinone derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple nodes within cancer cell signaling and survival pathways. This pleiotropic activity can be advantageous in overcoming the notorious adaptability and resistance of tumor cells.

Inhibition of Protein Kinases

Aberrant kinase signaling is a hallmark of many cancers. Quinolinone derivatives have been successfully designed to target several key oncogenic kinases.

  • Tyrosine Kinase Inhibition (TKI): Many derivatives function as potent inhibitors of receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and c-Met.[7][8][9] For example, some 4-anilinoquinoline derivatives show significant EGFR inhibitory activity.[7]

  • Serine/Threonine Kinase Inhibition: The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a common target.[7][10] Quinolinone-based compounds have been developed that inhibit key kinases in this pathway, such as Akt and mTOR, leading to the induction of apoptosis.[10] Other targeted serine/threonine kinases include RAF kinase and Pim-1 kinase.[1][11]

The diagram below illustrates the inhibition of the PI3K/Akt/mTOR pathway, a common mechanism for quinolinone derivatives.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Quinolinone Quinolinone Derivative Quinolinone->PI3K Inhibits Quinolinone->Akt Inhibits

Caption: Quinolinone derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anticancer drugs. A significant number of quinolinone derivatives act as tubulin polymerization inhibitors, often by binding to the colchicine binding site.[12][13][14] This disruption of microtubule dynamics leads to a cascade of events:

  • Mitotic Arrest: Cells are unable to form a functional mitotic spindle, arresting them in the G2/M phase of the cell cycle.[7][12]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[14][15]

Compounds that disrupt microtubules are highly sought after, as they can be effective against rapidly dividing cancer cells.[16][17]

Induction of Programmed Cell Death (Apoptosis)

Ultimately, the goal of many anticancer agents is to induce apoptosis in tumor cells. Quinolinone derivatives achieve this through multiple avenues, often as a downstream consequence of their primary mechanism. Key apoptotic events observed following treatment include:

  • Cell Cycle Arrest: Halting the cell cycle, particularly at the G2/M or G1 phase, is a common precursor to apoptosis.[1][18][19]

  • Caspase Activation: Activation of executioner caspases, such as caspase-3 and -7, which are responsible for the cleavage of cellular proteins.[15][18]

  • DNA Fragmentation: A hallmark of late-stage apoptosis.[20][21]

  • Modulation of Bcl-2 Family Proteins: Altering the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins to favor cell death.[1][22]

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a compound's chemical structure and its biological activity is fundamental to rational drug design. SAR studies on quinolinone derivatives have yielded critical insights for optimizing anticancer potency.

  • Substitution at Position 2: This position is frequently modified. The introduction of various aryl or heterocyclic rings can significantly impact activity, often by forming key interactions with target proteins like kinases or tubulin.[3]

  • Substitution at Position 4: Modifications at this position, such as the addition of phenyl groups in 4-phenylquinolin-2(1H)-ones, have been shown to produce potent cytotoxic agents.[15]

  • Influence of Electron-Donating/Withdrawing Groups: The electronic properties of substituents on the fused benzene ring can modulate the compound's activity. Electron-withdrawing groups (e.g., fluoro, chloro, nitro) often enhance anticancer potency compared to electron-donating groups (e.g., methyl, methoxy).[2][6] This is thought to influence the molecule's redox properties and ability to interact with biological targets.[6]

Table 1: Representative Quinolinone Derivatives and their In Vitro Anticancer Activity
Compound ClassRepresentative CompoundTarget Cancer Cell LineIC₅₀ ValuePrimary MechanismReference
Quinazolinone-Chalcone HybridCompound 39A549 (Lung)1.91 µMPI3K/Akt/mTOR Inhibition[7]
Quinazolinone-Chalcone HybridCompound 40K-562 (Leukemia)5.29 µMPI3K/Akt/mTOR Inhibition[7]
4-Phenylquinolin-2(1H)-oneCompound 12eHL-60 (Leukemia)Sub-micromolarG2/M Arrest, Apoptosis[15]
Quinoline-based Tubulin InhibitorCompound 4cMDA-MB-231 (Breast)17 ± 0.3 µM (Tubulin)Tubulin Polymerization Inhibition[12]
Quinazolinone-Triazole HybridCompound CM9EBC-1 (Lung)8.6 µMMET Kinase Inhibition[9]
Quinazolinone DerivativeCompound 4Caco-2 (Colon)23.31 ± 0.09 µMAKT Inhibition[10]
EZH2 InhibitorCompound 9lHeLa (Cervical)0.94 nM (EZH2 WT)EZH2 Inhibition[23]

Note: IC₅₀ values are highly dependent on experimental conditions and should be compared with caution across different studies.

Experimental Protocols for Preclinical Evaluation

A hierarchical and logical approach to preclinical testing is essential for identifying and characterizing promising lead compounds. The workflow typically moves from broad cytotoxicity screening to specific mechanistic assays.

G cluster_mechanistic Mechanistic Elucidation cluster_advanced Advanced Modeling start Synthesized Quinolinone Derivative Library screen Primary Screening: MTT/MTS Cytotoxicity Assay (Panel of Cancer Cell Lines) start->screen select Hit Compound Selection (Potency & Selectivity) screen->select cell_cycle Cell Cycle Analysis (Flow Cytometry) select->cell_cycle Mechanistic Studies apoptosis Apoptosis Assay (Annexin V/PI Staining) select->apoptosis target_engagement Target-Specific Assays (e.g., Kinase Inhibition, Tubulin Polymerization) select->target_engagement spheroid 3D Spheroid Model Evaluation cell_cycle->spheroid apoptosis->spheroid target_engagement->spheroid invivo In Vivo Xenograft Model Studies spheroid->invivo lead Lead Optimization invivo->lead

Caption: Hierarchical workflow for the preclinical evaluation of quinolinone anticancer agents.

Protocol: MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the quinolinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol: Cell Cycle Analysis by Flow Cytometry

Principle: This technique measures the DNA content of individual cells after staining with a fluorescent dye like Propidium Iodide (PI). The fluorescence intensity is directly proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinolinone derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells, combine with the supernatant, and centrifuge to form a cell pellet.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A). Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the control to identify any cell cycle arrest.[18]

Conclusion and Future Directions

Exploratory studies have firmly established quinolinone derivatives as a versatile and highly promising class of potential anticancer agents.[1] Their ability to target a wide range of critical oncogenic pathways—including protein kinases and microtubule dynamics—provides a rich foundation for future drug development.[7][12] The synthetic tractability of the quinolinone scaffold allows for extensive SAR exploration, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[24]

Future research should focus on several key areas:

  • Target Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or cancer-specific targets to minimize off-target toxicity.

  • Combination Therapies: Investigating the synergistic effects of quinolinone derivatives with existing chemotherapeutics or targeted agents to overcome drug resistance.[4]

  • Advanced Preclinical Models: Utilizing more complex models, such as 3D organoids and patient-derived xenografts (PDXs), to better predict clinical efficacy.[25]

  • Pharmacokinetic Profiling: Early and thorough ADME (Absorption, Distribution, Metabolism, and Excretion) studies to identify candidates with favorable drug-like properties.

The continued exploration of the vast chemical space surrounding the quinolinone core, guided by the principles of rational drug design and robust biological evaluation, holds immense potential for delivering the next generation of effective cancer therapies.

References

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Sources

preliminary investigation of N-substituted quinolinone bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Investigation of N-Substituted Quinolinone Bioactivity

Authored by: Gemini, Senior Application Scientist

Abstract

The quinolinone scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] N-substituted quinolinone derivatives, in particular, have garnered significant attention for their potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The strategic modification at the N1 position is crucial, as it profoundly influences the compound's interaction with biological targets, thereby modulating its overall potency and specificity.[3][6] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a robust framework for the initial synthesis and multi-faceted in vitro biological evaluation of novel N-substituted quinolinone candidates. We will delve into the causality behind experimental choices, present self-validating, step-by-step protocols for key assays, and ground all claims in authoritative scientific literature.

Conceptual Framework: From Synthesis to Bioactivity

The journey from a conceptual N-substituted quinolinone to a viable lead compound begins with a logical, structured workflow. The initial phase involves the chemical synthesis and rigorous purification of the target molecules. This is a critical step, as compound purity is paramount for the reliability of subsequent biological data. Following characterization, a tiered screening cascade is employed to efficiently identify promising candidates.

The diagram below illustrates the overarching strategy for a preliminary investigation. This approach ensures that resources are focused on compounds demonstrating the most promising biological effects in broad, cost-effective initial screens before proceeding to more complex and specific assays.[7][8]

cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Preliminary Bioactivity Screening cluster_2 Phase 3: Hit Identification & Next Steps A Design & Synthesis of N-Substituted Quinolinones B Purification (e.g., Chromatography) A->B C Structural Characterization (NMR, MS, etc.) B->C D Primary Screening (Broad Spectrum Assays) C->D Pure Compound E Anticancer (Cytotoxicity Assay) D->E F Antimicrobial (MIC Determination) D->F G Anti-inflammatory (Protein Denaturation Assay) D->G H Data Analysis & Hit Selection E->H F->H G->H I Structure-Activity Relationship (SAR) Analysis H->I J Secondary Screening (Mechanism of Action Studies) I->J

Caption: High-level workflow for the preliminary investigation of N-substituted quinolinones.

Synthesis and Characterization: The Foundation of Trustworthiness

While numerous synthetic routes to the quinoline/quinolinone core exist, methods like the electrophilic cyclization of N-(2-alkynyl)anilines or the Michael addition followed by cyclization are commonly employed for their versatility.[9][10][11][12] Regardless of the chosen path, the objective is to produce a library of N-substituted analogs with high purity.

Expertise in Practice: The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns. For instance, the Friedländer synthesis is a classic and efficient method for producing polysubstituted quinolines when appropriate 2-aminoaryl aldehydes or ketones are accessible.[13] The trustworthiness of any subsequent biological data is directly dependent on the purity of the tested compound. Impurities can lead to false positives or mask the true activity of the target molecule. Therefore, rigorous purification (e.g., column chromatography, recrystallization) and unambiguous structural confirmation (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) are non-negotiable prerequisites.[2][14]

Anticancer Activity Investigation

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, disrupting DNA replication via topoisomerase inhibition, or interfering with tubulin polymerization.[1][15][16] The primary goal of the preliminary screen is to determine a compound's cytotoxicity against relevant cancer cell lines.[7][17]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[1][18] The underlying principle is that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of the yellow MTT salt, yielding purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of viable cells.

A 1. Seed Cancer Cells in 96-well plate (e.g., 5x10³ cells/well) B 2. Incubate Overnight (Allow cells to adhere) A->B C 3. Treat with Serial Dilutions of N-Substituted Quinolinones B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate for 2-4 hours (Formazan crystals form) E->F G 7. Solubilize Formazan Crystals (e.g., with DMSO) F->G H 8. Read Absorbance (e.g., at 570 nm) G->H I 9. Calculate % Viability and Determine IC50 Value H->I

Caption: Workflow of the MTT cytotoxicity assay for screening anticancer compounds.[20]

Step-by-Step Methodology: [20]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000 to 10,000 cells per well. Allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours. The duration should be consistent and long enough to observe effects on proliferation.[18]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited.

Data Presentation: Anticancer Activity

Quantitative data should be summarized in a clear, comparative table. A lower IC50 value indicates greater potency.[1]

Compound IDCancer Cell LineIC50 (µM)[12][15]
QN-01MCF-7 (Breast)5.2
QN-01A549 (Lung)8.9
QN-02MCF-7 (Breast)12.7
QN-02A549 (Lung)25.1
DoxorubicinMCF-7 (Breast)0.8

Antimicrobial Activity Investigation

The quinolone core is famously associated with antibacterial agents (fluoroquinolones) that target essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication.[6][21][22] The preliminary screen aims to quantify a compound's ability to inhibit bacterial growth.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24]

A 1. Prepare 2-fold Serial Dilutions of Quinolinone in 96-well plate (using cation-adjusted Mueller-Hinton Broth) C 3. Inoculate each well with Bacterial Suspension (Final conc. ~5 x 10⁵ CFU/mL) A->C B 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland standard) B->C D 4. Include Sterility (broth only) and Growth (broth + bacteria) Controls C->D E 5. Incubate at 35-37°C for 16-20 hours D->E F 6. Visually Inspect for Turbidity (Bacterial Growth) E->F G 7. Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for the broth microdilution MIC assay.[23][24]

Step-by-Step Methodology: [23][25]

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the N-substituted quinolinones in a suitable liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Standardize Inoculum: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculate Plate: Dilute the standardized suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control for growth (wells with only broth and bacteria) and a negative control for sterility (wells with only broth). A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference standard.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • Determine MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).[24]

Data Presentation: Antimicrobial Activity

MIC values provide a quantitative measure of a compound's potency against different microbial strains.

Compound IDS. aureus (ATCC 29213) MIC (µg/mL)[26]E. coli (ATCC 25922) MIC (µg/mL)[26]
QN-01416
QN-0232>64
Ciprofloxacin0.250.015

Anti-inflammatory Activity Investigation

Inflammation is a complex biological response, and its dysregulation is associated with numerous chronic diseases.[27][28] Quinolinones have been explored as anti-inflammatory agents, potentially acting through the inhibition of key pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[29][30] A simple and effective preliminary screen is the inhibition of protein denaturation assay.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

The denaturation of proteins is a well-documented cause of inflammation.[28] This assay assesses the ability of a compound to prevent the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.[29][31]

A 1. Prepare Reaction Mixture: Albumin Solution + Phosphate Buffer + Test Compound (various conc.) B 2. Incubate at 37°C for 20 minutes A->B C 3. Induce Denaturation by Heating (e.g., 70°C for 10 minutes) B->C D 4. Cool to Room Temperature C->D E 5. Measure Absorbance (Turbidity) at 660 nm D->E F 6. Calculate Percentage Inhibition Compared to Control E->F

Caption: Workflow for the in vitro inhibition of protein denaturation assay.

Step-by-Step Methodology: [28][32]

  • Prepare Reaction Mixture: The reaction mixture consists of the test compound at various concentrations, a solution of albumin (e.g., 1% aqueous solution of bovine serum albumin), and a phosphate buffer solution (pH 6.4).

  • Initial Incubation: The mixtures are incubated at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Denaturation is induced by heating the mixture at a temperature above the protein's denaturation point (e.g., 70°C) for 5-10 minutes.

  • Cooling: After heating, the mixtures are allowed to cool to room temperature.

  • Data Acquisition: The turbidity of the solution, which corresponds to the extent of denaturation, is measured spectrophotometrically at a wavelength of 660 nm.

  • Controls: A control solution without the test compound is used to represent 100% denaturation. A standard anti-inflammatory drug, such as Diclofenac sodium, is used as a positive control.

  • Analysis: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Data Presentation: Anti-inflammatory Activity

The results are expressed as the percentage inhibition of denaturation, allowing for a comparison of the relative efficacy of the tested compounds.

Compound IDConcentration (µg/mL)% Inhibition of Denaturation[32]
QN-0110045.2 ± 2.1
QN-0120068.5 ± 3.5
QN-0210021.7 ± 1.8
QN-0220035.1 ± 2.9
Diclofenac10085.4 ± 4.2

Conclusion and Future Directions

This guide outlines a foundational, multi-assay approach to the preliminary bioactivity screening of novel N-substituted quinolinones. By systematically evaluating cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential, researchers can efficiently identify "hit" compounds. The data generated from these initial screens are crucial for establishing preliminary Structure-Activity Relationships (SAR), which guide the rational design of next-generation analogs with improved potency and selectivity.[20] Promising candidates identified through this workflow can then be advanced to secondary, more mechanistic assays (e.g., specific enzyme inhibition, cell cycle analysis, or gene expression studies) to elucidate their mode of action and further validate their therapeutic potential.

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The Quinoline Scaffold: A Privileged Heterocycle in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline motif, a fused bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] First isolated from coal tar in 1834, its remarkable structural versatility has enabled the development of a vast library of therapeutic agents targeting a wide array of diseases.[1] From the historic triumphs over malaria with quinine and chloroquine to the front lines of modern oncology with kinase inhibitors, the quinoline scaffold continues to be an inexhaustible source of inspiration for the design of novel therapeutics.[1][4][5] This guide provides a comprehensive technical overview of the discovery of novel quinoline-based therapeutic agents, from synthetic strategies and mechanistic insights to pharmacological screening and structure-activity relationship (SAR) studies.

I. The Synthetic Versatility of the Quinoline Core: Crafting the Foundation

The construction of the quinoline nucleus is a well-established field, with a rich history of named reactions that afford a diverse range of substitution patterns. The choice of synthetic route is a critical first step, dictated by the desired placement of functional groups that will ultimately govern the molecule's biological activity.[6][7][8]

Classical Synthesis Methodologies: A Comparative Overview

Several classical methods have been refined over the years, each with its own set of advantages and limitations. These reactions provide the fundamental tools for accessing the quinoline core.

Synthesis MethodKey ReagentsTypical ProductReaction Temperature (°C)Reaction TimeTypical Yield (%)
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agentUnsubstituted or substituted quinolines110 - 1700.75 - 6 h14 - 47
Doebner-von Miller Aniline, α,β-unsaturated aldehyde/ketone, acid catalyst2- and/or 4-substituted quinolines8015 - 17 h18 - 37
Combes Synthesis Aniline, β-diketone, acid catalyst2,4-Disubstituted quinolines60 - 105VariesModerate to Good
Friedländer Synthesis 2-aminobenzaldehyde or 2-aminoketone, compound with a reactive α-methylene groupSubstituted quinolinesVariesVariesVaries
Pfitzinger Reaction Isatin, carbonyl compound, baseQuinoline-4-carboxylic acidsVariesVariesVaries

Table 1: Comparative overview of classical quinoline synthesis methods. Data compiled from multiple sources.[6][7][8][9][10]

The Skraup synthesis , for instance, is a robust method for producing quinolines, though it often requires harsh reaction conditions.[7][8] In contrast, the Friedländer synthesis offers a more modular approach, allowing for the condensation of a wider variety of precursors to generate polysubstituted quinolines.[8][9][10] Modern advancements, including microwave-assisted synthesis, have significantly improved the efficiency and yields of these classical reactions, making them more amenable to high-throughput library synthesis.

G cluster_skraup Skraup Synthesis cluster_friedlander Friedländer Synthesis Aniline_S Aniline Quinoline_S Quinoline Aniline_S->Quinoline_S Glycerol_S Glycerol Glycerol_S->Quinoline_S Acid_S H₂SO₄ Acid_S->Quinoline_S Oxidant_S Oxidizing Agent Oxidant_S->Quinoline_S AminoBenzaldehyde 2-Aminobenzaldehyde Quinoline_F Substituted Quinoline AminoBenzaldehyde->Quinoline_F ActiveMethylene Active Methylene Compound ActiveMethylene->Quinoline_F

Caption: Comparison of Skraup and Friedländer quinoline syntheses.

II. Therapeutic Applications: A Multifaceted Pharmacophore

The true power of the quinoline scaffold lies in its ability to interact with a diverse range of biological targets, leading to a broad spectrum of therapeutic applications.[2][11][12][13]

A. Anticancer Agents: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved by the FDA and many more in clinical development.[5][14][15] Their mechanisms of action are varied and often target key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[16][17]

Mechanisms of Action:

  • Kinase Inhibition: Many quinoline-based drugs function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling.[14][18] For example, drugs like bosutinib and cabozantinib target receptor tyrosine kinases such as c-Met and VEGFR, which are often dysregulated in various cancers.[18]

  • DNA Topoisomerase Inhibition: Certain quinoline derivatives can intercalate into DNA and inhibit the function of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.

  • Induction of Apoptosis and Cell Cycle Arrest: Quinoline compounds can trigger programmed cell death (apoptosis) and halt the cell cycle at various phases, such as the G2/M phase, preventing cancer cell division.[16]

G Quinoline Quinoline Derivative Kinase Protein Kinase (e.g., c-Met, VEGFR) Quinoline->Kinase Inhibition Topoisomerase DNA Topoisomerase Quinoline->Topoisomerase Inhibition CellCycle Cell Cycle Progression Quinoline->CellCycle Arrest Apoptosis Apoptosis Quinoline->Apoptosis Induction Proliferation Cancer Cell Proliferation Kinase->Proliferation Promotes Topoisomerase->Proliferation Enables CellCycle->Proliferation Drives Survival Cancer Cell Survival Apoptosis->Survival Prevents

Caption: Anticancer mechanisms of quinoline derivatives.

Structure-Activity Relationship (SAR) Insights:

The anticancer efficacy of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline core.[19]

  • Position 4: Substitution with an amino group, particularly with a flexible side chain, is often crucial for activity.[19][20]

  • Position 7: The presence of an electron-withdrawing group, such as a chlorine atom, frequently enhances potency.[20]

  • Positions 2 and 4: Disubstituted quinolines have shown excellent results through various mechanisms of action.

B. Antimalarial Agents: A Legacy of Fighting Parasites

The history of quinoline-based drugs is inextricably linked to the fight against malaria.[21][22][23] Chloroquine, quinine, and mefloquine have been mainstays in antimalarial therapy for decades.[21] Their primary mechanism of action involves disrupting the detoxification of heme in the malaria parasite.[21][22][24]

Mechanism of Action:

During its intraerythrocytic stage, the Plasmodium parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole of the parasite. Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization.[24] This leads to the buildup of toxic free heme, which ultimately kills the parasite.[22][24][25]

G Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion by Parasite Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization (Detoxification) ParasiteDeath Parasite Death Heme->ParasiteDeath Accumulation Leads to Quinoline Quinoline Antimalarial Quinoline->Hemozoin Inhibition of Polymerization

Caption: Mechanism of action of quinoline antimalarials.

C. Antibacterial and Antifungal Agents: Combating Microbial Resistance

The emergence of drug-resistant microbial strains has created an urgent need for new antimicrobial agents.[12] Quinoline derivatives have demonstrated significant potential as both antibacterial and antifungal compounds.[11][12][13][26] The versatile nature of the quinoline scaffold allows for modifications that can target various microbial processes.[11][12]

Structure-Activity Relationship (SAR) Insights:

  • The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is often essential for antibacterial activity.[27]

  • Substitution at the 5-position with halo, amino, aryl, or carbonyl groups can lead to enhanced antibacterial and antifungal activities.[28]

D. Anti-Neurodegenerative Agents: A New Frontier

Neurodegenerative diseases like Alzheimer's and Parkinson's represent a growing global health challenge.[29][30] Recent research has highlighted the potential of quinoline derivatives as therapeutic agents for these conditions.[29][31][32] Their proposed mechanisms of action are often multi-targeted, addressing the complex pathology of these diseases.[31]

Potential Mechanisms of Action:

  • Inhibition of Acetylcholinesterase (AChE): Some quinoline derivatives can inhibit AChE, an enzyme that breaks down the neurotransmitter acetylcholine, which is deficient in Alzheimer's patients.[30][33]

  • Modulation of Amyloid-β Aggregation: Certain quinoline compounds have been shown to inhibit the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[29]

  • Antioxidant and Anti-inflammatory Effects: The antioxidant and anti-inflammatory properties of some quinoline derivatives may help protect neuronal cells from damage.[31]

III. Experimental Protocols: From Synthesis to Biological Evaluation

The discovery of novel quinoline-based therapeutics follows a structured workflow, from the initial synthesis of candidate compounds to their rigorous biological evaluation.

A. General Procedure for Quinoline Synthesis (Friedländer Annulation)

This protocol provides a general method for the synthesis of substituted quinolines via the Friedländer annulation, a versatile and widely used reaction.

  • Reactant Preparation: In a round-bottom flask, dissolve the 2-aminobenzaldehyde or 2-aminoketone (1.0 eq.) in a suitable solvent (e.g., ethanol, toluene).

  • Addition of Carbonyl Compound: Add the active methylene compound (1.1 eq.) to the solution.

  • Catalyst Addition: Introduce a catalytic amount of a base (e.g., NaOH, KOH) or acid (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized quinoline derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

B. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.

G Start Start: Seed Cancer Cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Quinoline Derivative Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Calculate IC₅₀ Measure->Analyze End End Analyze->End

Caption: Workflow for the in vitro MTT cytotoxicity assay.

IV. Future Directions and Conclusion

References

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  • Kaur, M., & Singh, M. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. PubMed.
  • Mishra, S., et al. (2023). Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents. Chemistry & Biodiversity, 20(1), e202200898.
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  • Antimalarial Medicinal Chemistry. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine. YouTube.
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  • de Oliveira, M. R., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. ACS Chemical Neuroscience, 13(15), 2261-2275.
  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952.
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427.
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  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20135-20158.
  • Slideshare. (n.d.). SAR of Quinolines.pptx. Slideshare.
  • Sharma, S., & Singh, S. (2022). Synthetic Routes to Quinoline-Based Derivatives having Potential Anti-Bacterial and Anti-Fungal Properties. Current Organic Chemistry, 26(15), 1453-1469.
  • Korth, C., et al. (2006). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. Journal of Medicinal Chemistry, 49(18), 5537-5540.
  • Sinocure Chemical Group. (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact. Sinocure Chemical Group.
  • Egan, T. J. (1994). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 90(4), 183-189.
  • Senerovic, L., et al. (2019). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. Current Topics in Medicinal Chemistry, 19(21), 1874-1903.
  • Kumar, A., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of Biomolecular Structure and Dynamics, 40(18), 8203-8222.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
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  • Soufi, W., et al. (2020).
  • BenchChem. (2025). Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis. BenchChem.
  • El-Damasy, A. K., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett.
  • Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme.
  • Adegoke, R. O., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 969124.
  • Jain, A. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1262, 133033.
  • Bouyahya, A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(13), 5085.
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Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-step experimental protocol for the synthesis of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocol is designed for chemical researchers and process development scientists, offering a detailed methodology grounded in established chemical principles. The synthesis involves the initial acetoacetylation of N-isopropylaniline using diketene, followed by a high-temperature, intramolecular thermal cyclization. This guide emphasizes not only the procedural steps but also the underlying mechanistic rationale, safety considerations, and methods for product characterization, ensuring a reproducible and reliable outcome.

Introduction

The 4-hydroxy-2-quinolinone core is a privileged scaffold found in numerous natural products and synthetic pharmaceutical agents, exhibiting a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Specifically, N-alkylated quinolinones with a C3-acetyl group are valuable intermediates for creating more complex derivatives and have shown promise as cytotoxic agents and enzyme inhibitors.[3][4]

This protocol details a reliable pathway to synthesize the N-isopropyl variant, this compound. The chosen synthetic route is a robust and efficient two-step process:

  • Acetoacetylation: The reaction of N-isopropylaniline with diketene. This step leverages the high reactivity of diketene as an efficient acetoacetylating agent to form the open-chain intermediate, N-(propan-2-yl)acetoacetamide.[5][6]

  • Thermal Cyclization: An intramolecular condensation of the intermediate, akin to a Dieckmann or Conrad-Limpach type reaction, performed in a high-boiling solvent to drive the reaction towards the desired quinolinone product.[7][8][9]

This document serves as a practical guide, offering field-proven insights to navigate the nuances of the synthesis and ensure high purity and yield.

Overall Reaction Scheme

A visual representation of the two-step synthesis.

Step 1: Acetoacetylation

N-isopropylaniline + Diketene → N-(propan-2-yl)acetoacetamide

Step 2: Thermal Cyclization

N-(propan-2-yl)acetoacetamide → this compound

Mechanistic Considerations

The synthesis is underpinned by two fundamental organic reactions. The first step is a nucleophilic acyl substitution where the nitrogen atom of N-isopropylaniline attacks one of the carbonyl carbons of diketene, leading to the opening of the strained four-membered ring to form the stable acetoacetamide intermediate.

The second step is a thermally induced intramolecular cyclization. At elevated temperatures (~250 °C), the enol tautomer of the acetoacetamide attacks the aromatic ring in an electrophilic aromatic substitution-like manner, followed by dehydration to form the heterocyclic quinolinone ring system. This high-energy transformation is facilitated by the use of a high-boiling point, inert solvent like diphenyl ether.[8]

Experimental Protocol

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplierNotes
N-isopropylaniline135.21≥98%Sigma-AldrichStore under nitrogen.
Diketene84.07≥98% (stabilized)Sigma-AldrichHighly Toxic Lachrymator. Handle only in a certified fume hood.
Toluene92.14Anhydrous, ≥99.8%Fisher Scientific
Diphenyl Ether170.21≥99%Acros OrganicsHigh-boiling point solvent (259 °C).
Hexane86.18ACS GradeVWRFor precipitation and washing.
Ethanol46.07200 Proof, AnhydrousDecon LabsFor recrystallization.
Equipment
  • Three-neck round-bottom flasks (250 mL and 100 mL)

  • Reflux condenser and distillation head

  • Dropping funnel

  • Magnetic stirrer with heating mantle and temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Procedure

Part A: Synthesis of N-(propan-2-yl)acetoacetamide (Intermediate)

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen inlet, and a temperature probe. Ensure the system is under a positive pressure of dry nitrogen.

  • Reagent Charging: To the flask, add N-isopropylaniline (13.52 g, 0.10 mol) and anhydrous toluene (100 mL). Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.

  • Diketene Addition: In the dropping funnel, place diketene (8.83 g, 0.105 mol, 1.05 eq). CAUTION: Diketene is highly reactive and toxic.[5] Add the diketene dropwise to the stirred aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Expert Insight: This slow, chilled addition is critical to control the exothermic reaction and prevent the formation of side products from the thermal decomposition of diketene.[10]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

  • Isolation: Remove the toluene under reduced pressure using a rotary evaporator. The resulting residue will be a pale yellow oil or a low-melting solid. This crude N-(propan-2-yl)acetoacetamide is typically of sufficient purity for the next step. An optional recrystallization from a hexane/ethyl acetate mixture can be performed if a higher purity intermediate is desired. The expected yield is typically >90%.

Part B: Thermal Cyclization to this compound (Final Product)

  • Setup: Assemble a 100 mL three-neck round-bottom flask with a magnetic stir bar, a short-path distillation head connected to a condenser, and a high-temperature thermometer or probe. The reaction must be conducted in an efficient fume hood.

  • Reagent Charging: Place the crude N-(propan-2-yl)acetoacetamide (10.96 g, 0.05 mol) and diphenyl ether (50 mL) into the flask.

  • Cyclization Reaction: Begin stirring and heat the mixture using a heating mantle. The temperature should be raised to 245-255 °C. During heating, ethanol or water formed during cyclization will distill off. Maintain the reaction at this temperature for 30-45 minutes.

    • Expert Insight: The high temperature is necessary to overcome the activation energy for the intramolecular cyclization.[8] The removal of volatile byproducts helps drive the equilibrium towards the product. The reaction progress can be monitored by TLC (e.g., 7:3 Hexane:EtOAc).

  • Precipitation: After the reaction period, turn off the heat and allow the mixture to cool to approximately 80-100 °C. Carefully and slowly, add 100 mL of hexane to the warm mixture with stirring. This will cause the product to precipitate while the diphenyl ether remains in solution.

  • Isolation and Purification: Allow the mixture to cool completely to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold hexane (3 x 50 mL) to remove all traces of the high-boiling solvent.

  • Recrystallization: Transfer the crude solid to a beaker and recrystallize from hot ethanol or a DMF/water mixture to yield the final product as a crystalline solid. Dry the product in a vacuum oven. The expected yield is in the range of 65-80%.

Characterization of the Final Product

  • Appearance: Off-white to pale yellow crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the isopropyl group (a septet and a doublet), aromatic protons, the acetyl methyl group (a singlet), and a broad singlet for the enolic -OH, which is often hydrogen-bonded to the acetyl carbonyl.

  • ¹³C NMR (100 MHz, DMSO-d₆): Signals for the quinolinone carbonyls, aromatic carbons, acetyl carbons, and isopropyl carbons should be present.

  • IR (ATR, cm⁻¹): Characteristic peaks for the C=O stretch of the quinolinone (~1650 cm⁻¹), the C=O stretch of the acetyl group (~1620 cm⁻¹, lowered due to H-bonding), and a broad O-H stretch (~2500-3200 cm⁻¹).

  • Mass Spectrometry (ESI+): [M+H]⁺ calculated for C₁₄H₁₅NO₃: 246.11.

Workflow and Logic Diagram

The following diagram illustrates the complete synthesis workflow from starting materials to final product analysis.

Synthesis_Workflow cluster_0 Part A: Acetoacetylation cluster_1 Part B: Thermal Cyclization A_reagents Reagents: N-isopropylaniline Diketene Toluene A_reaction Step 1: Reaction • Add diketene to aniline soln. • 0-5°C, then RT for 2h A_reagents->A_reaction A_workup Step 2: Workup • Evaporate Toluene A_reaction->A_workup Intermediate Intermediate A: N-(propan-2-yl)acetoacetamide A_workup->Intermediate B_reagents Reagents: Intermediate A Diphenyl Ether Intermediate->B_reagents B_reaction Step 3: Cyclization • Heat to 250°C for 30-45 min B_reagents->B_reaction B_workup Step 4: Precipitation & Filtration • Cool and add Hexane • Filter solid product B_reaction->B_workup B_purify Step 5: Purification • Recrystallize from Ethanol B_workup->B_purify Final_Product Final Product: This compound B_purify->Final_Product Characterization Characterization (NMR, IR, MS) Final_Product->Characterization

Caption: Workflow for the synthesis of this compound.

Safety and Handling

  • Diketene: is highly toxic, corrosive, and a potent lachrymator. It should be handled with extreme caution in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

  • High-Temperature Reactions: The thermal cyclization step involves temperatures exceeding 240 °C. Use appropriate high-temperature apparatus, ensure the heating mantle is connected to a reliable temperature controller, and avoid any contact with the hot glassware or solvent.

  • Solvents: Toluene and hexane are flammable. Keep away from ignition sources. Diphenyl ether has a high boiling point but can cause irritation upon contact.

References

  • Abdel Reheim, M. A. M., et al. (2025). Synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)-one (2a). ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Conrad–Limpach synthesis. Available at: [Link]

  • University of Cambridge. (n.d.). Conrad-Limpach Reaction. Available at: [Link]

  • Evtifeyeva, O., et al. (2016). 4-Hydroxy-2-quinolones. 17. Dieckmann condensation as a thermally activated process. ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available at: [Link]

  • ResearchGate. (n.d.). Alkylation of 4-hydroxyquinolin-2(1H)-ones. Available at: [Link]

  • Proisl, K., Kafka, S., & Košmrlj, J. (2017). Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Available at: [Link]

  • Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Conrad-Limpach reaction. Available at: [Link]

  • Nagy, N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Available at: [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Diketene. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Available at: [Link]

  • National Institutes of Health. (2023). Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene. Available at: [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Available at: [Link]

  • ResearchGate. (n.d.). N- and O-alkylation of a quinolone fluorophore. Available at: [Link]

  • Nagy, N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. National Institutes of Health. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]

  • ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Available at: [Link]

  • Wikipedia. (n.d.). 4-Hydroxy-2-alkylquinoline. Available at: [Link]

  • Grokipedia. (n.d.). Diketene. Available at: [Link]

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  • Google Patents. (n.d.). DE628321C - Process for the production of diketene.

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Application Note & Protocol: A Guide to the DPPH Radical Scavenging Assay for Evaluating Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to evaluate the antioxidant potential of quinolinone derivatives. This protocol is designed to be a self-validating system, emphasizing the rationale behind procedural choices to ensure technical accuracy and reproducibility.

Introduction: The Quest for Novel Antioxidants

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] Antioxidants mitigate this damage by neutralizing these harmful free radicals.[1] Quinoline and its derivatives represent a significant class of heterocyclic compounds, widely found in alkaloids and synthetic analogues, that have demonstrated a spectrum of biological activities, including potent antioxidant effects.[2][3][4]

Initial screening for antioxidant capacity is a critical step in drug discovery. The DPPH assay is a rapid, simple, and cost-effective spectrophotometric method widely employed for this purpose.[1][5][6][7][8] It measures the capacity of a compound to act as a hydrogen or electron donor, providing a reliable preliminary assessment of its free radical scavenging potential.[5][9]

The Chemical Principle of the DPPH Assay

The core of the assay lies in the interaction with the stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH).[1][6]

  • The Radical State: In its radical form, DPPH has a deep violet color in solution (typically methanol or ethanol) due to its unpaired electron, exhibiting a strong absorbance maximum around 517 nm.[1][5][6][10]

  • The Scavenging Reaction: When an antioxidant compound, such as a quinolinone derivative, donates a hydrogen atom or an electron to DPPH, the radical is neutralized. This reduction converts DPPH to its non-radical form, DPPH-H (diphenylpicrylhydrazine).[5][9][10]

  • Colorimetric Measurement: This reduction of the DPPH radical results in a stoichiometric decolorization of the solution from deep violet to a pale yellow.[1][6][10] The decrease in absorbance at 517 nm is directly proportional to the number of electrons or hydrogen atoms captured, and thus, to the antioxidant activity of the compound being tested.[1][9]

DPPH_Mechanism cluster_reactants Reactants cluster_products Products DPPH_Radical DPPH• Stable Free Radical DPPH_Reduced DPPH-H Reduced Form DPPH_Radical->DPPH_Reduced Receives H• Antioxidant Quinolinone-H Antioxidant Antioxidant_Radical Quinolinone• Oxidized Antioxidant Antioxidant->Antioxidant_Radical Donates H•

Caption: DPPH radical scavenging mechanism.

Detailed Experimental Protocol

This protocol is optimized for a 96-well microplate format, which is ideal for screening multiple concentrations and compounds efficiently.

Materials and Reagents
  • 2,2-diphenyl-1-picrylhydrazyl (DPPH), M.W. 394.32

  • Quinolinone derivatives (test compounds)

  • Ascorbic acid or Trolox (positive control/standard)[11]

  • Methanol (ACS grade or higher)

  • Ethanol (ACS grade or higher)

  • Dimethyl sulfoxide (DMSO, if required for solubility)

  • 96-well microplates

  • Calibrated micropipettes and tips

  • Amber-colored volumetric flasks or flasks wrapped in aluminum foil[10][12]

Apparatus
  • UV-Vis Microplate Reader capable of reading absorbance at 517 nm.

  • Analytical balance

  • Vortex mixer

Preparation of Solutions

Causality Note: Proper solution preparation is paramount for reproducibility. DPPH is light-sensitive, and its radical concentration can diminish over time. Therefore, fresh preparation and protection from light are critical for maintaining assay integrity.[5][9][10]

  • DPPH Working Solution (0.06 mM):

    • Accurately weigh approximately 2.4 mg of DPPH and dissolve it in 100 mL of methanol in an amber volumetric flask.[12][13] This creates a stock solution of ~0.06 mM.

    • Self-Validation Step: Before use, the absorbance of this working solution at 517 nm should be adjusted with methanol to fall within a range of 1.0 ± 0.2.[9][10] This ensures a consistent starting concentration of the radical for every experiment.

    • Crucial: This solution must be prepared fresh daily and kept in the dark until use.[9][14]

  • Test Compound Stock Solutions (e.g., 1 mg/mL):

    • Weigh 1 mg of each quinolinone derivative and dissolve it in 1 mL of a suitable solvent (methanol is preferred).[9]

    • Solubility Insight: Many organic compounds, including some quinolinone derivatives, dissolve well in methanol or ethanol.[15] If a compound has poor solubility, DMSO can be used to create the initial stock solution. However, the final concentration of DMSO in the reaction well should be kept low (<1%) as it can interfere with the assay. The same final DMSO concentration should be used in the control wells.

  • Serial Dilutions of Test Compounds:

    • From the stock solution, prepare a series of dilutions in methanol to achieve a range of final assay concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). This concentration gradient is essential for determining the IC50 value.[16]

  • Positive Control Stock and Dilutions (e.g., Ascorbic Acid):

    • Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.

    • Perform serial dilutions in the same manner as the test compounds. This allows for direct comparison of the quinolinone's activity against a well-characterized antioxidant.

Assay Procedure (96-Well Plate Workflow)

Causality Note: Incubation in the dark is mandatory because light can degrade the DPPH radical, leading to falsely high antioxidant readings. A 30-minute incubation period is generally sufficient for the reaction to reach a steady state, though this can be optimized for slow-reacting compounds.[6][10][11]

  • Plate Mapping: Design the plate layout to include blanks, controls, the positive standard, and the quinolinone test samples, all in triplicate for statistical validity.

  • Aliquot Samples: Add 100 µL of the appropriate methanol dilutions of your test compounds and positive control to the designated wells.

  • Control Wells:

    • Negative Control: Add 100 µL of methanol to these wells. This well will contain only the DPPH solution and solvent, representing 0% scavenging activity (maximum absorbance).

    • Blank: Add 200 µL of methanol to these wells. This is for instrument background correction.

  • Initiate Reaction: Using a multichannel pipette, add 100 µL of the freshly prepared DPPH working solution to all wells except the blank wells. Mix gently by pipetting.

  • Incubation: Cover the plate and incubate for 30 minutes at room temperature in the dark.[6][10][11]

  • Measure Absorbance: Read the absorbance of the plate at 517 nm using a microplate reader.[6]

Workflow cluster_prep 1. Solution Preparation cluster_plate 2. Plate Setup (96-Well) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis A Prepare DPPH Working Solution D Add 100µL of Samples, Standards, and Controls A->D B Prepare Test Compound (Quinolinone) Dilutions B->D C Prepare Standard (Ascorbic Acid) Dilutions C->D E Add 100µL of DPPH Solution to all wells (except blank) D->E F Incubate in Dark (30 min, RT) E->F G Read Absorbance at 517 nm F->G H Calculate % Scavenging G->H I Plot Curve & Determine IC50 H->I

Caption: High-throughput DPPH assay workflow.

Data Analysis and Interpretation

Calculation of Scavenging Activity

The antioxidant activity is expressed as the percentage of DPPH radical scavenging. Use the following formula for each concentration:[9][14][17]

% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100

Where:

  • Acontrol is the average absorbance of the negative control (DPPH solution + methanol).

  • Asample is the average absorbance of the test compound or standard.

Determination of the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the most common and valuable metric derived from this assay. It represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[6][14]

  • Plot the Data: Create a scatter plot with the concentration of the quinolinone derivative (or standard) on the x-axis and the corresponding % Scavenging Activity on the y-axis.

  • Linear Regression: For the linear portion of the curve, determine the equation of the line (y = mx + c).[18][19]

  • Calculate IC50: Substitute y = 50 into the equation and solve for x. This value of x is the IC50.[19]

IC50 = (50 - c) / m

A lower IC50 value indicates a higher antioxidant potency.

Example Data Presentation
CompoundConcentration (µg/mL)Avg. Absorbance (517 nm)% Scavenging ActivityIC50 (µg/mL)
Control (Methanol) N/A1.0520.0%N/A
Quinolinone-X 100.84120.1%\multirow{4}{}{48.5 }
250.68335.1%
500.51551.0%
1000.23178.0%
Ascorbic Acid 20.75728.0%\multirow{4}{}{4.2 }
40.54748.0%
60.36865.0%
80.19981.1%

Key Considerations & Troubleshooting

  • Compound Interference: If a quinolinone derivative is colored and absorbs light at or near 517 nm, it will interfere with the results. To correct for this, prepare a parallel set of sample wells containing the test compound and methanol (without DPPH) and subtract this background absorbance from the sample readings.[5]

  • Solvent Choice: While methanol and ethanol are standard, the choice of solvent can influence the reaction kinetics and results.[5][20] It is crucial to maintain consistency in the solvent used across all samples and controls for valid comparisons.

  • Reaction Kinetics: The standard 30-minute incubation may not be optimal for all compounds. Some may react very quickly, while others may require a longer period. A preliminary kinetic study (measuring absorbance at several time points) can be performed to determine the optimal incubation time.[5]

Conclusion

The DPPH radical scavenging assay is a robust and efficient method for the primary screening of the antioxidant activity of quinolinone derivatives. By following this detailed protocol, which includes critical validation steps and explanations of the underlying principles, researchers can generate reliable and reproducible data. This information is vital for structure-activity relationship studies and for identifying promising lead compounds in the development of new antioxidant-based therapeutics.

References

  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry, 113(4), 1202-1208. [Link]

  • ResearchGate. (2024). DPPH assay for evaluating antioxidant activity. ResearchGate. [Link]

  • ResearchGate. (2022). How can I calculate IC50 in DPPH test?. ResearchGate. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

  • Hossaini, Z., et al. (2022). Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. Journal of Applied Chemical Research, 16(4), 8-27. [Link]

  • ResearchGate. (2023). How to determine theoretical IC50 value for in vitro DPPH assay?. ResearchGate. [Link]

  • Koleva, I. I., et al. (2002). DPPH Radical Scavenging Assay. MDPI. [Link]

  • Kumar, A., et al. (2014). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. International Journal of Pharmaceutical Sciences and Research, 5(6), 2296-2301. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]

  • Al-Ostoot, F. H., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Molecules, 27(4), 1234. [Link]

  • Farmaka. (2019). Spectrophotometric Method for Antioxidant Activity Test and Total Phenolic Determination of Red Dragon Fruit Leaves and White Dr. Farmaka, 17(2), 1-10. [Link]

  • Held, P. (2007). Determination of DPPH Radical Oxidation Caused by Methanolic Extracts of Some Microalgal Species by Linear Regression Analysis of Spectrophotometric Measurements. Journal of Agricultural and Food Chemistry, 55(10), 3848-3855. [Link]

  • ResearchGate. (2023). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • YouTube. (2024). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. YouTube. [Link]

  • UM Students' Repository. (n.d.). Preparation of stock solution and reagents for DPPH assay. UM Students' Repository. [Link]

  • MySkinRecipes. (n.d.). Analysis of Antioxidant Capacity using DPPH. MySkinRecipes. [Link]

  • ResearchGate. (2016). How to prepare DPPH when measuring the antioxidants not rate?. ResearchGate. [Link]

  • Scribd. (n.d.). DPPH Assay. Scribd. [Link]

  • Scribd. (n.d.). Preparation of DPPH Solution. Scribd. [Link]

  • Ingenta Connect. (2013). Recent Studies of Antioxidant Quinoline Derivatives. Ingenta Connect. [Link]

  • Taylor & Francis Online. (2020). A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs. Taylor & Francis Online. [Link]

  • MDPI. (2021). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. [Link]

  • PubMed. (2013). Recent studies of antioxidant quinoline derivatives. PubMed. [Link]

  • Bentham Science. (2013). Recent Studies of Antioxidant Quinoline Derivatives. Bentham Science. [Link]

  • ResearchGate. (2015). Can we use some other solvent for DPPH assay instead of methanol?. ResearchGate. [Link]

  • ResearchGate. (2023). Which solvents should I use to test antioxidant activity of polysaccharides using DPPH assay?. ResearchGate. [Link]

  • National Institutes of Health. (2021). Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix. National Institutes of Health. [Link]

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Application Note & Protocol: Assessing the Cytotoxicity of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinolinone Scaffolds

The quinoline and quinolinone core structures are privileged scaffolds in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities.[1] Among these, quinolinone derivatives have garnered significant interest in oncology research due to their demonstrated potential as anticancer agents.[2] These compounds can exert their effects through various mechanisms, including the induction of cell cycle arrest, apoptosis, inhibition of angiogenesis, and modulation of key signaling pathways, making them promising candidates for novel drug development.[3]

This application note provides a detailed guide for researchers to evaluate the in vitro cytotoxic effects of a specific synthetic quinolinone derivative, 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone , on various cancer cell lines. The primary methodology described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4]

Principle of the MTT Cytotoxicity Assay

The MTT assay is a quantitative method that relies on the enzymatic activity of mitochondrial dehydrogenases, such as succinate dehydrogenase, which are only active in living, metabolically competent cells.[5] These enzymes cleave the tetrazolium ring of the yellow MTT salt, converting it into insoluble, purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.[4] By dissolving these crystals in a solubilizing agent (e.g., DMSO), the concentration can be quantified by measuring the absorbance at a specific wavelength using a spectrophotometer. A decrease in signal compared to untreated control cells indicates a reduction in cell viability, and thus, a cytotoxic or cytostatic effect of the test compound.

Experimental Workflow Overview

The overall process for assessing the cytotoxicity of this compound involves several key stages, from initial cell culture preparation to final data analysis and interpretation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis A Cancer Cell Line Culture & Maintenance C Cell Counting & Viability Check A->C B Prepare Compound Stock Solution E Treat Cells with Compound Dilutions B->E Prepare serial dilutions D Seed Cells into 96-Well Plate C->D Seed known density D->E 24h post-seeding F Incubate (e.g., 48-72h) E->F G Add MTT Reagent F->G H Incubate (2-4h) G->H I Solubilize Formazan Crystals (e.g., DMSO) H->I J Read Absorbance (e.g., 570 nm) I->J K Calculate % Cell Viability J->K L Determine IC50 Value K->L

Caption: Experimental workflow for the MTT cytotoxicity assay.

Materials and Reagents

Equipment
  • Laminar Flow Hood (Class II)

  • CO₂ Incubator (37°C, 5% CO₂)

  • Inverted Microscope

  • Water Bath (37°C)

  • Microplate Reader (spectrophotometer)

  • Hemocytometer or Automated Cell Counter

  • Multichannel Pipettes and Sterile Tips

  • Serological Pipettes

  • Centrifuge

  • -20°C Freezer and 4°C Refrigerator

Cell Lines
  • MCF-7: Human breast adenocarcinoma (ATCC® HTB-22™)

  • A549: Human lung carcinoma (ATCC® CCL-185™)

  • HeLa: Human cervical adenocarcinoma (ATCC® CCL-2™)

Media and Reagents
  • Test Compound: this compound

  • Cell Culture Medium:

    • For MCF-7: Eagle's Minimum Essential Medium (EMEM)[7]

    • For A549 & HeLa: Dulbecco's Modified Eagle's Medium (DMEM)[8]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile, Ca²⁺/Mg²⁺-free

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Positive Control (e.g., Doxorubicin)

  • Sterile, 96-well flat-bottom cell culture plates

  • Cell culture flasks (T-25, T-75)

Protocols

Protocol 1: Routine Cell Culture
  • Medium Preparation: Prepare complete growth medium by supplementing the basal medium (EMEM or DMEM) with 10% FBS and 1% Penicillin-Streptomycin. Warm to 37°C before use.

  • Thawing Cells: Thaw frozen cell vials rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium and centrifuge at 300 x g for 3 minutes.[9]

  • Culturing: Discard the supernatant, gently resuspend the cell pellet in fresh medium, and transfer to an appropriately sized culture flask. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Sub-culturing (Passaging): When cells reach 70-90% confluency, remove the medium and wash the cell monolayer once with sterile PBS.[9]

  • Add 1-2 mL (for a T-75 flask) of pre-warmed Trypsin-EDTA and incubate for 3-5 minutes, or until cells detach.[8]

  • Neutralize the trypsin by adding 4-5 volumes of complete growth medium. Collect the cell suspension and centrifuge at 300 x g for 3 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired split ratio (e.g., 1:4 to 1:9).[8] Renew the medium every 2-3 days.

Protocol 2: Compound Preparation
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound by dissolving it in DMSO.

  • Aliquot and Store: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete growth medium to achieve the final desired concentrations for treatment. The final DMSO concentration in the culture wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol 3: MTT Cytotoxicity Assay
  • Cell Seeding: Harvest cells that are in the logarithmic growth phase. Perform a cell count using a hemocytometer and assess viability (should be >95%).

  • Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10⁴ cells/mL (optimization may be required depending on the cell line's proliferation rate).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well). Leave perimeter wells filled with sterile PBS to minimize evaporation (the "edge effect").

  • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment: After 24 hours, carefully remove the medium. Add 100 µL of medium containing the various concentrations of the test compound. Include the following controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank Control: Wells containing medium only (no cells).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Incubate for an additional 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

  • Correct Absorbance: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate Percentage Viability: Determine the percentage of cell viability for each concentration using the following formula:

    % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100

  • Determine IC₅₀: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting a dose-response curve with % Cell Viability on the y-axis versus the log of the compound concentration on the x-axis. A non-linear regression analysis (e.g., log(inhibitor) vs. response) is used to calculate the precise IC₅₀ value.

Hypothetical Data Presentation

The following table summarizes hypothetical cytotoxicity data for this compound against three cancer cell lines after 48 hours of exposure.

Cell LineCompound IC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
MCF-7 15.20.8
A549 28.51.2
HeLa 18.90.9

Data are representative and for illustrative purposes only.

Discussion and Potential Mechanisms

The quinolinone scaffold is known to interact with various cellular targets. Based on the structure of this compound and literature on similar compounds, its cytotoxic activity could potentially be mediated through several pathways.[2][10] For instance, many quinoline derivatives have been shown to induce apoptosis by activating caspase cascades and altering the expression of Bcl-2 family proteins.[3] Others function as cell cycle inhibitors, causing arrest at specific checkpoints like G2/M.[10] Further investigations, such as flow cytometry for cell cycle analysis, annexin V staining for apoptosis, and western blotting for key signaling proteins, would be necessary to elucidate the precise mechanism of action.

G compound Quinolinone Derivative stress Cellular Stress (e.g., ROS) compound->stress pathway MAPK/JNK Pathway Activation stress->pathway bcl2 Bcl-2 Family Modulation (↓Bcl-2, ↑Bax) pathway->bcl2 mito Mitochondrial Membrane Depolarization bcl2->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical apoptotic pathway induced by a quinolinone derivative.

Conclusion

This application note provides a comprehensive and validated protocol for assessing the cytotoxic properties of this compound using the MTT assay. This method serves as a critical first step in the preclinical evaluation of novel anticancer drug candidates, offering a reliable and high-throughput screening platform to quantify dose-dependent effects on cancer cell viability.

References

  • Al-Ostath, A., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. [Source not explicitly provided, but content aligns with general reviews on the topic].
  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (n.d.). [Source not explicitly provided, but content aligns with general reviews on the topic].
  • Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. (2025).
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019).
  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (n.d.).
  • MCF-7 Culture Protocol. (n.d.). Altogen Biosystems.
  • 3-Acyl-4-hydroxyquinolin-2(1H)-ones. Systemically active anticonvulsants acting by antagonism at the glycine site of the N-methyl-D-aspartate receptor complex. (n.d.).
  • Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Reagents and conditions. (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
  • MTT assay and its use in cell viability and prolifer
  • LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. (2016). PubMed Central (PMC).
  • A549 Cell Subculture Protocol. (n.d.). [Source not explicitly provided, but content aligns with standard cell culture protocols].
  • Protocols for Cancer-related cell lines. (n.d.). Horizon Discovery.
  • Serum free cancer cell line media. (n.d.). Sigma-Aldrich.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025).
  • Cancer Cell Culture Methods and Protocols. (n.d.).
  • Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. (2018).
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PubMed Central (PMC).
  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. (2025). PubMed.
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). [Source not explicitly provided, but content aligns with general reviews on the topic].

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Application Notes & Protocols: 3-Acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-AHIQ-2026-01

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone as a pivotal chemical intermediate. This document outlines its synthesis, key physicochemical properties, and detailed, field-proven protocols for its application in the construction of complex heterocyclic scaffolds. The narrative emphasizes the chemical logic behind experimental design, ensuring both reproducibility and a deeper understanding of the underlying reaction mechanisms.

Introduction: The Strategic Value of the 4-Hydroxy-2-Quinolinone Scaffold

The 4-hydroxy-2-quinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The reactivity of this scaffold is significantly enhanced by the presence of a 3-acetyl group, which introduces multiple reactive sites amenable to a variety of chemical transformations.[2][3]

Specifically, the N1-isopropyl substituted derivative, This compound (1) , offers a balance of steric and electronic properties that make it an exceptionally useful building block. The isopropyl group enhances solubility in organic solvents compared to its N-unsubstituted counterpart and can influence the conformational properties of downstream products. This guide focuses on the practical application of this intermediate, leveraging its inherent reactivity for the synthesis of high-value fused heterocyclic systems.

Physicochemical Properties

A summary of the key properties of the title compound is presented below.

PropertyValue
IUPAC Name 3-acetyl-4-hydroxy-1-(propan-2-yl)quinolin-2(1H)-one
CAS Number 860649-18-9[4]
Molecular Formula C₁₄H₁₅NO₃
Molecular Weight 245.27 g/mol
Appearance Off-white to pale yellow solid
Tautomerism Exists in keto-enol tautomeric forms[2]
Core Reactivity

The synthetic versatility of 1 stems from the strategic placement of its functional groups: the enolizable β-dicarbonyl system (the 4-hydroxy and 3-acetyl groups) and the lactam moiety. This arrangement allows for a rich variety of subsequent reactions.[2][3]

G cluster_reactions Key Reactive Sites Intermediate This compound Acetyl Acetyl Group (Electrophilic Carbonyl) Intermediate->Acetyl Condensation Reactions Enol Enolizable β-Dicarbonyl (Nucleophilic C & O) Intermediate->Enol Cyclocondensation Hydroxyl 4-Hydroxyl Group (O-Alkylation/Acylation) Intermediate->Hydroxyl Derivatization

Caption: Key reactive sites of the quinolinone intermediate.

Synthesis of the Intermediate

The preparation of N-substituted 3-acetyl-4-hydroxy-2-quinolinones is well-documented, typically involving the thermal cyclization of N-substituted anilines with malonic acid derivatives.[2][5] The following protocol is adapted from established methods for analogous compounds.

Protocol 2.1: Synthesis of this compound (1)

This two-step procedure involves the initial formation of an N-isopropyl anilide followed by a thermally induced intramolecular cyclization.

Step 1: Synthesis of N-isopropyl-2-(2-methoxyacetyl)aniline

  • To a solution of N-isopropylaniline (1.0 eq) in a suitable aprotic solvent such as toluene, add methoxyacetyl chloride (1.1 eq) dropwise at 0 °C under an inert atmosphere (N₂).

  • Add a non-nucleophilic base like triethylamine (1.2 eq) to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting aniline.

  • Upon completion, perform an aqueous workup by washing with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude anilide, which can be used in the next step without further purification.

Step 2: Dieckmann-like Intramolecular Cyclization

  • Dissolve the crude anilide from Step 1 in anhydrous tetrahydrofuran (THF).

  • Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) or potassium tert-butoxide (t-BuOK, 2.5 eq), portion-wise at 0 °C. Causality Note: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the acetyl group and the aniline nitrogen, initiating the intramolecular cyclization.

  • After the addition is complete, allow the mixture to stir at room temperature overnight.

  • The reaction is then carefully quenched by the slow addition of 1M HCl at 0 °C until the pH is acidic (~pH 2-3).

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the title compound 1 as a solid.

Application as a Chemical Intermediate: Synthesis of Fused Heterocycles

The true utility of 1 lies in its ability to serve as a scaffold for building more complex, fused heterocyclic systems. The adjacent acetyl and hydroxyl groups are perfectly poised for cyclocondensation reactions with bifunctional nucleophiles.

Synthesis of Pyrazolo[4,3-c]quinolinones

Pyrazolo-fused quinolinones are of significant interest in medicinal chemistry. The reaction of 3-acetyl-4-hydroxy-2-quinolinones with hydrazines is a standard and efficient method for their construction.[6][7]

G cluster_workflow Workflow: Pyrazole Synthesis Start Intermediate (1) + Hydrazine Derivative Setup Reaction Setup (Ethanol, Reflux) Start->Setup Monitor Monitor by TLC Setup->Monitor Workup Cool & Filter Monitor->Workup Purify Recrystallize Workup->Purify Product Pyrazolo[4,3-c]quinolinone Purify->Product

Sources

Application Note: Versatile Synthetic Pathways from 3-Acetyl-4-hydroxy-quinolinones for the Generation of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-acetyl-4-hydroxy-quinolinone core is a privileged scaffold in medicinal chemistry, serving as a versatile precursor for the synthesis of a diverse array of heterocyclic compounds.[1][2][3] Its unique structural features, including a reactive acetyl group, an acidic hydroxyl group, and multiple nucleophilic/electrophilic centers, allow for a wide range of chemical transformations.[1][2] This application note provides detailed protocols and scientific rationale for the synthesis of several key heterocyclic families—including pyrazoles, isoxazoles, and fused pyrans—originating from this valuable starting material. The methodologies described herein are designed to be robust and adaptable for drug discovery and development programs.

The Strategic Importance of 3-Acetyl-4-hydroxy-quinolinone

The 3-acetyl-4-hydroxy-quinolinone skeleton is a highly functionalized and reactive molecule. Its significance stems from the tautomeric equilibrium between the keto and enol forms, which dictates its reactivity. The enol form provides a nucleophilic center at C3, while the acetyl group offers an electrophilic carbonyl carbon and acidic α-protons, making it a prime substrate for condensation and cyclization reactions. This dual reactivity is the cornerstone of its utility in constructing complex heterocyclic systems.[4]

G Figure 1. Tautomeric Forms and Reactive Sites cluster_0 Keto-Enol Tautomerism cluster_1 Key Reactive Sites Keto 3-Acetyl-4-hydroxy-quinolinone (Keto Form) Enol Enol Tautomer Keto->Enol Equilibrium Start 3-Acetyl-4-hydroxy-quinolinone Nuc_Attack Nucleophilic Attack (e.g., Hydrazines, Hydroxylamine) Start->Nuc_Attack at Acetyl C=O Knoevenagel Knoevenagel Condensation (with Aldehydes) Start->Knoevenagel at Acetyl α-H Michael_Addition Michael Addition (with α,β-unsaturated systems) Start->Michael_Addition at C3 (Enolate)

Caption: Key reactive sites and tautomerism of the core scaffold.

Synthesis of Pyrazole Derivatives

The synthesis of 3-(1H-pyrazol-5-yl)-4-hydroxyquinolin-2(1H)-ones is a direct and efficient transformation, leveraging the reaction of the 1,3-dicarbonyl-like system of the starting material with hydrazine derivatives. These compounds are of significant interest due to the established pharmacological activities of pyrazoles.[5][6]

Reaction Mechanism and Scientific Rationale

The reaction proceeds via a classical cyclocondensation mechanism. Initially, the more nucleophilic nitrogen of the hydrazine hydrate (or a substituted hydrazine) attacks the electrophilic carbonyl carbon of the acetyl group. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the C4-enol, and subsequent dehydration to yield the stable aromatic pyrazole ring. The choice of solvent, typically ethanol or acetic acid, facilitates proton transfer steps and helps to drive the dehydration.

G Figure 2. Pyrazole Synthesis Workflow start 3-Acetyl-4-hydroxy-quinolinone step1 Condensation & Intramolecular Cyclization start->step1 reagent Hydrazine Hydrate (NH2NH2·H2O) or Phenylhydrazine reagent->step1 step2 Dehydration step1->step2 Intermediate Formation product 3-(Pyrazol-5-yl)-4-hydroxy-quinolinone step2->product

Caption: General workflow for the synthesis of pyrazole derivatives.

Experimental Protocol: Synthesis of 4-Hydroxy-3-(5-methyl-1-phenyl-1H-pyrazol-3-yl)quinolin-2(1H)-one

This protocol is adapted from methodologies described for the cyclization of 1,3-dicarbonyl compounds.[6][7]

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-acetyl-4-hydroxy-quinolinone (1.0 eq) in glacial acetic acid (20 mL).

  • Reactant Addition: To the stirred solution, add phenylhydrazine (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (7:3).

  • Workup: After completion, allow the mixture to cool to room temperature. Pour the cooled solution into a beaker containing ice-cold water (100 mL) with constant stirring.

  • Isolation: The precipitated solid product is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol (2 x 10 mL) to remove residual acetic acid and unreacted starting materials. The product can be further purified by recrystallization from ethanol or a suitable solvent system to afford the desired pyrazole derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Data Summary
EntryHydrazine DerivativeSolventTime (h)Yield (%)Reference
1Hydrazine HydrateEthanol585-90[8]
2PhenylhydrazineAcetic Acid4-680-88[7]
3Semicarbazide HClPyridine875[8]

Synthesis of Isoxazole Derivatives

The synthesis of isoxazoles from 3-acetyl-4-hydroxy-quinolinones is another key transformation, yielding compounds with a different but equally important pharmacological profile.[9][10] The reaction is analogous to pyrazole synthesis but uses hydroxylamine as the binucleophile.

Reaction Mechanism and Scientific Rationale

The reaction proceeds through the initial formation of an oxime intermediate by the condensation of hydroxylamine with the acetyl carbonyl group.[8] This is followed by an intramolecular cyclization where the oxime's hydroxyl group attacks the C4-enol of the quinolinone ring. A subsequent dehydration step then forms the stable, aromatic isoxazole ring. The use of a mild base like sodium acetate is often employed to neutralize the HCl from hydroxylamine hydrochloride and to facilitate the reaction.[4]

Experimental Protocol: Synthesis of 4-Hydroxy-3-(5-methylisoxazol-3-yl)quinolin-2(1H)-one

This protocol is based on established methods for isoxazole synthesis from 1,3-dicarbonyls.[11][12]

  • Reagent Preparation: Suspend 3-acetyl-4-hydroxy-quinolinone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in absolute ethanol (30 mL) in a 100 mL round-bottom flask with a magnetic stirrer.

  • Base Addition: Add anhydrous sodium acetate (1.5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux for 6-8 hours. The reaction should be monitored by TLC (ethyl acetate/hexane, 1:1) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into 150 mL of crushed ice.

  • Isolation: Stir the mixture for 30 minutes to allow for complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with copious amounts of water to remove inorganic salts, followed by a wash with a small amount of cold ethanol. Recrystallize the crude product from an appropriate solvent (e.g., ethanol or DMF/water) to obtain the pure isoxazolo-quinolinone.

  • Characterization: Analyze the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Data Summary
EntryReagentsSolventTime (h)Yield (%)Reference
1NH₂OH·HCl, NaOAcEthanol782[4]
2NH₂OH·HClPyridine678[8]

Synthesis of Fused Pyran Derivatives (Pyrano[3,2-c]quinolinones)

Fused pyrano[3,2-c]quinolinones represent a class of compounds with significant biological activities. Their synthesis from 3-acetyl-4-hydroxy-quinolinones is often achieved through efficient multicomponent reactions.[13][14]

Reaction Mechanism and Scientific Rationale

A common and elegant route is a three-component reaction involving an aromatic aldehyde, an active methylene compound (like malononitrile or ethyl cyanoacetate), and the 3-acetyl-4-hydroxy-quinolinone. The reaction typically proceeds through a domino Knoevenagel condensation/Michael addition/cyclization sequence.[13][15]

  • Knoevenagel Condensation: The aldehyde reacts with the active methylene compound, catalyzed by a base (e.g., piperidine or TBAF), to form a highly electrophilic arylidene intermediate.[16][17]

  • Michael Addition: The enolate of the 3-acetyl-4-hydroxy-quinolinone (formed in the basic medium) acts as a nucleophile and attacks the β-carbon of the arylidene intermediate in a conjugate addition.

  • Cyclization/Dehydration: The newly formed intermediate undergoes an intramolecular cyclization followed by dehydration to yield the final, stable pyrano[3,2-c]quinolinone product.

G Figure 3. Multicomponent Synthesis of Pyranoquinolines cluster_0 Reactants Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Quinolinone 3-Acetyl-4-hydroxy-quinolinone Michael Michael Addition Quinolinone->Michael Knoevenagel->Michael Arylidene Intermediate Cyclization Intramolecular Cyclization Michael->Cyclization Adduct Product Pyrano[3,2-c]quinoline Cyclization->Product

Caption: Domino reaction sequence for pyranoquinoline synthesis.

Experimental Protocol: One-Pot Synthesis of a Pyrano[3,2-c]quinolinone Derivative

This protocol is a generalized procedure based on several reported multicomponent syntheses.[13][14]

  • Reaction Setup: In a 50 mL round-bottom flask, combine 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one (1.0 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (3-4 drops) to the mixture.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 2-3 hours. Monitor the reaction's completion via TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum. If necessary, the product can be recrystallized from a suitable solvent like acetic acid or ethanol to achieve high purity.

  • Characterization: The structure of the synthesized pyrano[3,2-c]quinolinone should be confirmed by spectroscopic analysis.

Data Summary
AldehydeActive MethyleneCatalystYield (%)Reference
BenzaldehydeMalononitrilePiperidine92[13]
4-ChlorobenzaldehydeMalononitrileTBAF95[13]
4-MethoxybenzaldehydeEthyl CyanoacetatePiperidine88[8]

Conclusion

The 3-acetyl-4-hydroxy-quinolinone scaffold is an exceptionally valuable and versatile platform for the synthesis of diverse heterocyclic compounds. The protocols outlined in this note for preparing pyrazoles, isoxazoles, and fused pyrans demonstrate the straightforward and high-yielding nature of these transformations. By understanding the underlying reaction mechanisms, researchers can rationally design and execute synthetic strategies to generate novel molecules with significant potential for applications in drug discovery and materials science.

References

  • Request PDF. (n.d.). 3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 15(32), 22633-22676. [Link]

  • Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Semantic Scholar. [Link]

  • Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. [Link]

  • Prasad, P., Shobhashana, P. G., & Patel, M. P. (2016). An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening. Journal of the Serbian Chemical Society, 81(10), 1125-1138. [Link]

  • Patel, D. R., & Patel, K. C. (2012). Synthesis of 3-acetyl-4-hydroxy-N-methylquinolin-2-one derivatives and their anticancer activity. ResearchGate. [Link]

  • Farghaly, A. M., Soliman, R., Khalil, M. A., & Bekhit, A. A. (2002). Thioglycolic acid and pyrazole derivatives of 4(3H)-quinazolinone: synthesis and antimicrobial evaluation. Bollettino chimico farmaceutico, 141(5), 372–378. [Link]

  • Shawky, A. M., El-Sawy, E. R., & Ebaid, M. S. (2013). Synthesis of Novel 3H-Quinazolin-4-ones Containing Pyrazolinone, Pyrazole and Pyrimidinone Moieties. Molecules, 18(1), 934–945. [Link]

  • Naim, M. J., Alam, O., Alam, M. J., & Hassan, M. Q. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(11), 1534. [Link]

  • Shaabani, A., Ghasemi, E., & Pedarpour, M. (2015). An Efficient Three-Component Synthesis of Pyranoquinoline Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 3,5-isoxazole derivatives 4a–l. Retrieved January 19, 2026, from [Link]

  • Abdelgawad, M. A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(19), 6528. [Link]

  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. [Link]

  • Al-Salahi, R., Abuelizz, H. A., & Marzouk, M. (2016). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 9, S1734–S1739. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved January 19, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (2020). Synthesis and Characterization of Novel Isoxazole derivatives. [Link]

  • Bakos, J., et al. (2019). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Beilstein Journal of Organic Chemistry, 15, 2376–2384. [Link]

  • Birkholtz, L. M., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure–activity relationships. RSC Medicinal Chemistry, 10(3), 260-277. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved January 19, 2026, from [Link]

Sources

in vitro evaluation of N-isopropyl-quinolinone derivatives against microbial strains

Author: BenchChem Technical Support Team. Date: January 2026

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In Vitro Evaluation of N-isopropyl-quinolinone Derivatives Against Microbial Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the urgent discovery and development of novel antimicrobial agents. Quinoline and its derivatives have historically been a rich source of compounds with a wide range of biological activities, including antimicrobial effects.[1] N-isopropyl-quinolinone derivatives represent a promising class of compounds for further investigation. This application note provides a comprehensive set of protocols for the in vitro evaluation of these derivatives against a panel of clinically relevant microbial strains.

The described methodologies adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reproducible and comparable data.[2][3] The core of this guide focuses on determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) to quantify the antimicrobial potency of the compounds. Furthermore, protocols for assessing anti-biofilm activity and cytotoxicity are included to provide a more complete preclinical profile of the N-isopropyl-quinolinone derivatives.

I. Core Principles and Experimental Causality

A systematic in vitro evaluation is the foundational step in antimicrobial drug discovery. The primary objective is to determine a compound's potency and spectrum of activity. The choice of assays is dictated by the need to understand not only if a compound can inhibit microbial growth (bacteriostatic/fungistatic) but also if it can kill the microorganism (bactericidal/fungicidal).

  • Minimum Inhibitory Concentration (MIC): This is the most fundamental measure of a compound's antimicrobial activity.[4] It represents the lowest concentration of the drug that prevents visible growth of a microorganism after a defined incubation period.[5] The broth microdilution method is a widely accepted and efficient technique for determining MIC values, allowing for the simultaneous testing of multiple compounds against various microbial strains.[6]

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): While MIC indicates growth inhibition, it does not differentiate between static and cidal effects.[7] The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism, typically defined as a ≥99.9% reduction in the initial inoculum.[7][8] This parameter is crucial for understanding the killing kinetics of a compound and is particularly relevant for treating severe infections.

  • Anti-Biofilm Activity: Many chronic and recurrent infections are associated with microbial biofilms, which are structured communities of cells encased in a self-produced polymeric matrix. Bacteria within biofilms are notoriously more resistant to conventional antibiotics.[9] Therefore, evaluating a compound's ability to inhibit biofilm formation or eradicate established biofilms is a critical indicator of its potential clinical utility. The crystal violet assay is a common and straightforward method for quantifying biofilm biomass.[9][10]

  • Cytotoxicity Assessment: A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of mammalian cells, which serves as an indicator of cell viability and cytotoxicity.[11][12] This assay helps to establish a therapeutic window for the N-isopropyl-quinolinone derivatives.

II. Materials and Reagents

General Laboratory Equipment:

  • Laminar flow hood

  • Incubator (37°C)

  • Shaking incubator

  • Microplate reader (with 570 nm, 590 nm, and 600 nm filters)

  • Spectrophotometer

  • Autoclave

  • Vortex mixer

  • Micropipettes and sterile tips

  • Serological pipettes

  • Refrigerator (4°C) and Freezer (-20°C)

Consumables:

  • Sterile 96-well flat-bottom and round-bottom microtiter plates[5][13]

  • Sterile petri dishes

  • Sterile centrifuge tubes (15 mL and 50 mL)

  • Sterile reagent reservoirs

Microbial Strains and Media:

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923, ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)[14][15]

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), Klebsiella pneumoniae (e.g., ATCC 700603)[14][15]

  • Fungal Strains:

    • Candida albicans (e.g., ATCC 10231)[14]

    • Aspergillus niger

  • Growth Media:

    • Mueller-Hinton Broth (MHB) (cation-adjusted for bacteria)[8][16]

    • Mueller-Hinton Agar (MHA)

    • RPMI-1640 medium (buffered with MOPS) for fungi

    • Tryptic Soy Broth (TSB) for biofilm assays

    • Sabouraud Dextrose Agar (SDA) for fungi

Test Compounds and Reagents:

  • N-isopropyl-quinolinone derivatives (dissolved in an appropriate solvent, e.g., DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin, Vancomycin, Fluconazole)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Crystal violet solution (0.1% w/v)[10]

  • Acetic acid (30% v/v) or Ethanol (95% v/v) for solubilizing crystal violet[13][17]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11][12]

  • Solubilization solution for formazan crystals (e.g., DMSO, or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[12]

Cell Lines for Cytotoxicity Assay:

  • Human cell line (e.g., HEK293, HeLa, or HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

III. Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by CLSI and EUCAST.[3][5]

1. Preparation of Microbial Inoculum: a. From a fresh culture (18-24 hours) on an appropriate agar plate, select 3-5 isolated colonies. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. d. Dilute this suspension in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Test Plates: a. Add 100 µL of sterile broth to all wells of a 96-well microtiter plate. b. In the first column of wells, add 100 µL of the N-isopropyl-quinolinone derivative stock solution (at 2x the highest desired test concentration). c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[18] d. The eleventh column will serve as the growth control (no compound), and the twelfth column will be the sterility control (no inoculum).

3. Inoculation and Incubation: a. Add 100 µL of the prepared microbial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL. b. The final concentration of the inoculum will be approximately 5 x 10⁵ CFU/mL. c. Seal the plate and incubate at 37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[6]

4. Reading the MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth.[5] c. A microplate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the MIC.

Diagram of MIC Determination Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate Inoculum->Plate Add Inoculum Dilution Prepare Serial Dilutions of N-isopropyl-quinolinone Derivatives Dilution->Plate Add Compounds Incubate Incubate at 37°C (16-24h) Plate->Incubate Read Visually Inspect and/or Read OD600 Incubate->Read MIC_Result Determine MIC Read->MIC_Result

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay.[16][19]

1. Subculturing from MIC Plate: a. Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well. b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, transfer a 10-100 µL aliquot from each of these wells onto a fresh, compound-free agar plate (MHA for bacteria, SDA for fungi). d. Spread the aliquot evenly over the surface of the agar.

2. Incubation: a. Incubate the agar plates at 37°C for 18-24 hours (or longer for slow-growing organisms).

3. Reading the MBC/MFC: a. After incubation, count the number of colonies on each plate. b. The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[7][8]

Protocol 3: Anti-Biofilm Activity Assessment (Crystal Violet Assay)

This protocol is adapted from established methods for quantifying biofilm formation.[9][17]

1. Biofilm Formation: a. Prepare a microbial inoculum as described in the MIC protocol, but use a growth medium that promotes biofilm formation (e.g., TSB supplemented with glucose). b. In a 96-well flat-bottom plate, add 100 µL of the N-isopropyl-quinolinone derivatives at various concentrations. c. Add 100 µL of the microbial inoculum to each well. d. Include a growth control (no compound) and a sterility control. e. Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

2. Staining the Biofilm: a. After incubation, carefully discard the planktonic cells by inverting the plate and gently shaking. b. Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells. Be gentle to avoid dislodging the biofilm.[9][10] c. Allow the plate to air dry completely. d. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[10][13]

3. Solubilization and Quantification: a. Discard the crystal violet solution and wash the wells again with PBS until the wash water is clear. b. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.[13][17] c. Incubate for 10-15 minutes at room temperature, with gentle shaking if necessary. d. Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.[17] e. Measure the absorbance at 590 nm using a microplate reader.[10]

Diagram of Anti-Biofilm Assay Workflow

Biofilm_Workflow cluster_formation Biofilm Formation cluster_staining Staining cluster_quantification Quantification Inoculate Inoculate Plate with Bacteria and Test Compounds Incubate_Biofilm Incubate at 37°C (24-48h) Inoculate->Incubate_Biofilm Wash1 Wash to Remove Planktonic Cells Incubate_Biofilm->Wash1 Stain Stain with 0.1% Crystal Violet Wash1->Stain Wash2 Wash to Remove Excess Stain Stain->Wash2 Solubilize Solubilize Stain (e.g., 30% Acetic Acid) Wash2->Solubilize Read_OD Read Absorbance at 590 nm Solubilize->Read_OD Result Quantify Biofilm Inhibition Read_OD->Result

Workflow for the crystal violet-based anti-biofilm assay.

Protocol 4: Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for evaluating the effect of compounds on cell viability.[11][20]

1. Cell Seeding: a. Culture the chosen mammalian cell line in the appropriate medium supplemented with FBS and antibiotics. b. Trypsinize the cells and perform a cell count. c. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium. d. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[20]

2. Compound Treatment: a. Prepare serial dilutions of the N-isopropyl-quinolinone derivatives in cell culture medium. b. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. c. Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control for cytotoxicity (e.g., doxorubicin). d. Incubate the plate for another 24-48 hours.

3. MTT Assay: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). b. Incubate the plate for 2-4 hours at 37°C in the CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[21] c. Carefully remove the medium containing MTT. d. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

4. Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11] b. Cell viability is calculated as a percentage of the vehicle-treated control cells.

IV. Data Analysis and Interpretation

The results from these assays should be carefully analyzed and presented in a clear and concise manner.

Data Presentation

Table 1: MIC and MBC/MFC of N-isopropyl-quinolinone Derivatives (µg/mL)

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 10231)
MIC / MBC MIC / MBC MIC / MBC MIC / MFC
Derivative 18 / 1616 / 32>64 / >6432 / 64
Derivative 24 / 88 / 1632 / 6416 / 32
Ciprofloxacin0.5 / 10.015 / 0.030.25 / 0.5N/A
FluconazoleN/AN/AN/A2 / 4

Interpretation:

  • A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[7][19]

  • In the example above, Derivative 2 shows promising activity against S. aureus and E. coli with MBC/MIC ratios of 2.

Table 2: Anti-Biofilm Activity of N-isopropyl-quinolinone Derivatives (% Inhibition)

CompoundConcentration (µg/mL)S. aureus Biofilm Inhibition (%)P. aeruginosa Biofilm Inhibition (%)
Derivative 216 (4x MIC)75.2 ± 5.160.8 ± 6.3
8 (2x MIC)52.1 ± 4.541.5 ± 5.8
4 (MIC)28.9 ± 3.915.3 ± 4.1

Interpretation:

  • The percentage of biofilm inhibition is calculated relative to the untreated control.

  • Derivative 2 demonstrates a dose-dependent inhibition of biofilm formation for both S. aureus and P. aeruginosa.

Table 3: Cytotoxicity of N-isopropyl-quinolinone Derivatives (IC₅₀ in µM)

CompoundHEK293 Cells IC₅₀ (µM)
Derivative 2>100
Doxorubicin (Control)1.2

Interpretation:

  • The IC₅₀ is the concentration of the compound that causes 50% inhibition of cell viability.

  • A high IC₅₀ value for a compound against a mammalian cell line, coupled with a low MIC against microbial strains, suggests a favorable therapeutic index. Derivative 2 shows low cytotoxicity in this example.

V. Conclusion

This application note provides a structured and comprehensive guide for the in vitro evaluation of N-isopropyl-quinolinone derivatives as potential antimicrobial agents. By following these standardized protocols, researchers can generate robust and reliable data on the compounds' potency, spectrum of activity, cidal nature, anti-biofilm effects, and safety profile. This information is essential for identifying lead candidates for further preclinical and clinical development in the fight against infectious diseases.

References
  • Abcam. MTT assay protocol.

  • Callahan, J. E., & Castaldi, M. J. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education.

  • Abcam. Crystal violet staining protocol.

  • Bio-protocol. MTT Assay Protocol for Cell Viability and Proliferation.

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.

  • Grokipedia. (n.d.). Minimum bactericidal concentration.

  • JoVE. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments.

  • Taylor & Francis Online. (n.d.). Synthesis and In Vitro Antimicrobial Evaluation of New Quinolone Based 2-Arylamino Pyrimidines. Polycyclic Aromatic Compounds, 43(3).

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.

  • Wikipedia. (n.d.). Minimum bactericidal concentration.

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

  • Microbiology International. (n.d.). Broth Microdilution.

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175.

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.

  • Wikipedia. (n.d.). Broth microdilution.

  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST.

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.

  • JoVE. (2010). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments.

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing.

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home.

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.

  • iGEM. (n.d.). General Biofilm Assay Protocol.

  • ResearchGate. (n.d.). Schematic crystal violet assay on biofilms in a microtiter plate.

  • American Society for Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4).

  • PubMed. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.

  • National Center for Biotechnology Information. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3).

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents.

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method.

  • Indian Journal of Chemistry. (2025). Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives.

  • PubMed Central. (n.d.). Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol.

  • Asian Pacific Journal of Health Sciences. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives.

  • ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches.

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM.

  • Microbiologics. (n.d.). Antimicrobial Resistance Strains.

  • Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control.

  • ATCC. (n.d.). Priority Antimicrobial- Resistant Strains.

  • PubMed Central. (2022). N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus.

  • National Institutes of Health. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.

  • MDPI. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.

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  • PubMed Central. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones.

Sources

Methodology for Assessing the Antioxidant Capacity of Novel Quinolinones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance of Quinolinones as Antioxidants

Quinolinone scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that form the core of numerous synthetic and natural products with a wide spectrum of biological activities.[1][2][3] In recent years, there has been a burgeoning interest in the antioxidant potential of novel quinolinone derivatives. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key player in the pathogenesis of various diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. The unique electronic and structural features of the quinolinone ring system, particularly when substituted with electron-donating groups like hydroxyls, make it a promising candidate for the development of potent antioxidant agents.[4][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a robust methodological framework for the systematic assessment of the antioxidant capacity of novel quinolinones. We will delve into the mechanistic underpinnings of commonly employed antioxidant assays, offer detailed, field-proven protocols, and provide critical insights into the interpretation of results, empowering you to make informed decisions in your research endeavors.

Pillar 1: Understanding the Mechanisms of Antioxidant Action

The antioxidant activity of a compound is primarily attributed to its ability to neutralize free radicals through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2][6][7] A thorough understanding of these mechanisms is paramount for selecting the appropriate assays and interpreting the resulting data for your novel quinolinones.

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching its reactivity. The bond dissociation enthalpy (BDE) of the antioxidant is a critical parameter in the HAT mechanism.[7] Assays based on this mechanism are often kinetically driven.

  • Single Electron Transfer (SET): Here, the antioxidant donates an electron to the free radical, converting it into a more stable species. The ionization potential (IP) of the antioxidant is the key energetic factor in the SET mechanism.[7] Many SET-based assays are equilibrium-based.

It is important to note that some assays may proceed through a combination of these mechanisms.[6] The structural characteristics of your novel quinolinone, such as the presence and position of hydroxyl groups and other substituents, will influence its propensity to act via HAT, SET, or both.[4][5]

Pillar 2: A Multi-faceted Approach to Antioxidant Capacity Assessment

No single assay can provide a complete picture of a compound's antioxidant potential.[1] Therefore, a multi-assay approach is strongly recommended for a comprehensive evaluation of novel quinolinones. This typically involves a combination of chemical-based assays to assess radical scavenging and reducing power, and a cell-based assay to evaluate activity in a biologically relevant system.

Chemical-Based Assays: The First Line of Screening

These in vitro assays are rapid, cost-effective, and valuable for initial screening and structure-activity relationship (SAR) studies.

Principle: The DPPH assay is based on the SET mechanism.[6] The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored non-radical form (DPPH-H) upon accepting an electron or hydrogen radical from an antioxidant. The decrease in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.[8]

Scientist's Insight: Causality Behind Experimental Choices

The DPPH assay is a popular first-pass screening tool due to its simplicity and the stability of the DPPH radical.[8] However, it has limitations. The steric hindrance of the DPPH radical may prevent it from reacting efficiently with some larger antioxidant molecules.[1] Furthermore, the reaction is typically carried out in an organic solvent like methanol or ethanol, which may not be suitable for all quinolinones due to solubility issues.[8][9] It's crucial to ensure your novel quinolinone is fully solubilized to obtain accurate results. Consider using a co-solvent system if necessary, but be mindful of potential solvent effects on the reaction kinetics.

Experimental Protocol: DPPH Radical Scavenging Assay

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Novel Quinolinone compound

  • Positive Control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark to prevent degradation.

  • Preparation of Test Samples: Prepare a stock solution of your novel quinolinone in methanol (e.g., 1 mg/mL). From this stock, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add 100 µL of your quinolinone dilutions to the respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the test sample.

    • For the blank, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

Data Analysis:

Calculate the percentage of radical scavenging activity using the following formula:

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Plot a graph of percentage scavenging against the concentration of the quinolinone. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH Solution in 96-well plate DPPH_sol->Mix Sample_sol Prepare Quinolinone & Standard Dilutions Sample_sol->Mix Incubate Incubate 30 min in the dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Value Measure->Calculate

Caption: Experimental workflow for the DPPH radical scavenging assay.

Principle: The ABTS assay is also primarily a SET-based assay.[10] The ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant. The reduction in absorbance at 734 nm is proportional to the antioxidant's activity.

Scientist's Insight: Causality Behind Experimental Choices

The ABTS assay offers several advantages over the DPPH assay. The ABTS radical is soluble in both aqueous and organic solvents, providing versatility for testing a wider range of quinolinones with varying solubilities.[1] The radical is also reactive towards a broader range of antioxidants, and the reaction is less susceptible to steric hindrance.[11] However, the ABTS radical is not as stable as the DPPH radical and needs to be generated fresh for each experiment. It is crucial to be consistent with the incubation time for radical generation to ensure reproducibility.

Experimental Protocol: ABTS Radical Cation Decolorization Assay

Reagents and Equipment:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Novel Quinolinone compound

  • Positive Control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS Working Solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution and serial dilutions of your novel quinolinone in the same solvent used to dilute the ABTS•+ solution.

  • Assay:

    • In a 96-well plate, add 10 µL of your quinolinone dilutions to the respective wells.

    • Add 190 µL of the ABTS working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

Data Analysis:

Calculate the percentage of inhibition using the same formula as in the DPPH assay. Determine the IC50 value. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that produces the same percentage of inhibition as the test sample.

Workflow for ABTS Assay

ABTS_Workflow cluster_prep Radical Generation cluster_assay Assay Execution cluster_analysis Data Analysis ABTS_mix Mix ABTS and Potassium Persulfate Incubate_radical Incubate 12-16h in the dark ABTS_mix->Incubate_radical Dilute_radical Dilute to working solution (Abs ~0.7) Incubate_radical->Dilute_radical Mix_assay Mix Sample/Standard with ABTS•+ Solution Dilute_radical->Mix_assay Sample_prep Prepare Quinolinone & Standard Dilutions Sample_prep->Mix_assay Incubate_assay Incubate 6 min Mix_assay->Incubate_assay Measure Measure Absorbance at 734 nm Incubate_assay->Measure Calculate Calculate % Inhibition, IC50, or TEAC Measure->Calculate

Caption: Experimental workflow for the ABTS radical cation decolorization assay.

Cell-Based Assay: Bridging the Gap to Biological Relevance

While chemical-based assays are informative, they do not account for the complexities of a biological system, such as cell uptake, metabolism, and localization of the test compound. The Cellular Antioxidant Activity (CAA) assay addresses this gap.

Principle: The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cultured cells.[12] DCFH-DA is a non-fluorescent compound that can diffuse into cells, where it is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, generated by a peroxyl radical initiator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An antioxidant that is taken up by the cells will scavenge the ROS, thereby reducing the fluorescence intensity.

Scientist's Insight: Causality Behind Experimental Choices

The CAA assay provides a more biologically relevant measure of antioxidant activity.[12] When testing novel quinolinones, it is essential to first assess their cytotoxicity to the chosen cell line (e.g., HepG2, a human liver cancer cell line often used due to its metabolic capabilities) to ensure that the observed reduction in fluorescence is due to antioxidant activity and not cell death. The cellular uptake and potential metabolism of the quinolinone can significantly impact its activity in this assay.[13][14] Some quinolones may be substrates for efflux pumps, which could limit their intracellular concentration.[15] Therefore, it is advisable to perform uptake studies in parallel if a compound shows low activity in the CAA assay despite high activity in chemical assays.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

Reagents and Equipment:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Novel Quinolinone compound

  • Positive Control (e.g., Quercetin)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader (excitation/emission ~485/538 nm)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.

  • Treatment:

    • After 24 hours, remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of your novel quinolinone and the positive control (quercetin) in treatment medium containing DCFH-DA (e.g., 25 µM).

  • Incubation: Incubate the plate for 1 hour at 37°C in a CO2 incubator.

  • AAPH Addition:

    • Remove the treatment medium and wash the cells with PBS.

    • Add AAPH solution (e.g., 600 µM in PBS) to each well.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader. Measure the fluorescence intensity every 5 minutes for 1 hour.

Data Analysis:

Calculate the area under the curve (AUC) for the fluorescence versus time plot for each concentration. The CAA value can be calculated using the following formula:

CAA unit = 100 - (∫SA / ∫CA) x 100

where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. The results can also be expressed as quercetin equivalents (QE).

Workflow for CAA Assay

CAA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Oxidative Stress & Measurement cluster_analysis Data Analysis Seed_cells Seed HepG2 cells in 96-well plate Incubate_cells Incubate 24h Seed_cells->Incubate_cells Wash1 Wash cells Incubate_cells->Wash1 Add_treatment Add Quinolinone/ Standard + DCFH-DA Wash1->Add_treatment Incubate_treatment Incubate 1h Add_treatment->Incubate_treatment Wash2 Wash cells Incubate_treatment->Wash2 Add_AAPH Add AAPH solution Wash2->Add_AAPH Measure Kinetic fluorescence reading (1h) Add_AAPH->Measure Calculate Calculate AUC & CAA units Measure->Calculate

Sources

Application Note: A Guide to Structure-Activity Relationship (SAR) Studies of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 4-hydroxy-2-quinolinone scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6] This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on a novel derivative, 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone. We present a strategic approach, from analog synthesis to biological evaluation and computational analysis, designed to systematically probe the chemical space around this lead compound. Detailed protocols for a hypothetical kinase inhibition assay and a cellular target engagement study are provided to equip researchers with the practical knowledge required to elucidate the key structural determinants of bioactivity and guide the optimization of this promising scaffold.

Introduction: The Quinolinone Scaffold and the Imperative of SAR

The quinoline and 4-hydroxy-2-quinolinone core structures are foundational motifs in a multitude of natural products and synthetic pharmaceutical agents.[7][8] Their rigid, planar nature and capacity for diverse substitutions make them ideal starting points for drug discovery campaigns. The specific compound, this compound, serves as our lead compound for this guide. While this exact molecule may be novel, the rich chemistry of the 3-acetyl-4-hydroxy-2-quinolinone class provides a robust basis for its synthetic manipulation and biological investigation.[9][10][11]

A Structure-Activity Relationship (SAR) study is the cornerstone of lead optimization. It is a systematic process of synthesizing and testing analogs of a biologically active compound to understand how specific structural modifications influence its activity, selectivity, and pharmacokinetic properties.[12] By methodically altering different parts of our lead compound, we can build a qualitative and quantitative model of the pharmacophore—the essential three-dimensional arrangement of features required for biological activity.

This guide will use a hypothetical protein kinase as the biological target, a common target class for quinolinone-based inhibitors.[1][13] The principles and protocols, however, are broadly applicable to other target classes.

The Strategic Workflow of an SAR Campaign

A successful SAR study is an iterative cycle of design, synthesis, and testing. The goal is to converge on a compound with an optimized profile for potency, selectivity, and drug-like properties.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Analysis & Iteration Lead Lead Compound This compound AnalogDesign Analog Design (SAR Hypotheses) Lead->AnalogDesign Identify key positions Synthesis Chemical Synthesis of Analog Library AnalogDesign->Synthesis PrimaryAssay Primary Screen (e.g., In Vitro Kinase Assay) Synthesis->PrimaryAssay Test analogs SecondaryAssay Secondary Screen (e.g., Cellular Target Engagement) PrimaryAssay->SecondaryAssay Confirm hits SAR_Analysis SAR Analysis (Data Interpretation) PrimaryAssay->SAR_Analysis ADME ADME/Tox Profiling SecondaryAssay->ADME Profile leads SecondaryAssay->SAR_Analysis Modeling Computational Modeling (Docking, QSAR) SAR_Analysis->Modeling Inform models NextGen Design Next-Gen Analogs SAR_Analysis->NextGen Modeling->NextGen Guide design NextGen->AnalogDesign Iterate

Caption: Iterative workflow for a typical Structure-Activity Relationship (SAR) study.

Synthetic Strategy: Building the Analog Library

The synthesis of the 3-acetyl-4-hydroxy-2-quinolinone core is well-documented, often proceeding through the cyclization of acylated anthranilates or related precursors.[10][11] Starting with the lead compound, an analog library should be designed to probe three key regions:

  • N1-Position (Isopropyl Group): This group influences solubility and potential interactions with hydrophobic pockets.

    • Rationale: Varying the size and nature of this substituent can significantly impact potency and selectivity.

    • Analogs: Synthesize analogs with small alkyl (methyl, ethyl), cyclic (cyclopropyl, cyclohexyl), and aromatic (phenyl) groups.

  • C3-Position (Acetyl Group): The acetyl moiety is a key hydrogen bond acceptor and can be modified to explore different interactions.

    • Rationale: This position is crucial for interaction with the target protein. Modifications can alter binding affinity and introduce new interaction points.

    • Analogs: Prepare analogs where the acetyl is replaced with other acyl groups (e.g., propionyl), converted to an alcohol, or used as a handle to build more complex side chains.[10]

  • Aromatic Ring (Positions 5, 6, 7, 8): The quinolinone ring can be substituted to modulate electronic properties and explore additional binding pockets.

    • Rationale: Introducing electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (e.g., -OCH₃) groups can alter the pKa of the 4-hydroxy group and overall binding characteristics.

    • Analogs: Synthesize a series of 6- or 7-substituted analogs with halogens, methoxy, and nitro groups.

Biological Evaluation: From Biochemical Potency to Cellular Target Engagement

Protocol 1: Primary Screening - In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs against a target kinase.[14] The assay measures the amount of ADP produced, which is inversely proportional to the inhibitor's potency.

Materials:

  • Target Kinase and its specific substrate peptide.

  • ATP (Adenosine triphosphate).

  • Test Compounds (dissolved in 100% DMSO).

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 384-well assay plates.

  • Plate reader with luminescence detection capability.

Procedure:

  • Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Using an acoustic liquid handler or multichannel pipette, dispense 25 nL of each compound dilution into the 384-well assay plates. Include positive (e.g., Staurosporine) and negative (DMSO only) controls.

  • Kinase/Substrate Addition: Prepare a master mix of the target kinase and its substrate in Kinase Assay Buffer. Add 5 µL of this mixture to each well of the assay plate.

  • Pre-incubation: Centrifuge the plates briefly (1 min at 1000 rpm) to mix. Incubate at room temperature for 15 minutes to allow the compounds to bind to the kinase.

  • Reaction Initiation: Prepare a solution of ATP in Kinase Assay Buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes unused ATP.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature. This step converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal.[14]

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Protocol 2: Secondary Screening - Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify that a compound engages its intended target within the complex environment of a living cell.[13][15][16] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[17][18]

CETSA_Workflow cluster_0 Cell Treatment & Heating cluster_1 Lysis & Separation cluster_2 Detection & Analysis A 1. Treat intact cells with Compound or DMSO B 2. Heat cell suspensions to a range of temperatures A->B C 3. Lyse cells (e.g., freeze-thaw) B->C D 4. Centrifuge to separate soluble vs. aggregated proteins C->D E 5. Collect supernatant (soluble fraction) D->E F 6. Quantify target protein (Western Blot, ELISA, etc.) E->F G 7. Plot protein abundance vs. temperature F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Materials:

  • Human cell line expressing the target kinase (e.g., SK-HEP-1).[13]

  • Cell culture medium, FBS, and standard cell culture reagents.

  • Test Compound and DMSO vehicle control.

  • Phosphate-buffered saline (PBS).

  • Protease and phosphatase inhibitor cocktails.

  • Specific primary antibody against the target kinase.

  • Appropriate secondary antibody (e.g., HRP-conjugated).

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Harvest the cells and resuspend in fresh media. Treat cell suspensions with the test compound (e.g., at 10x its IC₅₀) or DMSO for 1 hour at 37°C.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[17]

  • Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

  • Sample Preparation and Analysis: Carefully collect the supernatant (soluble fraction) from each tube. Normalize the total protein concentration of all samples. Prepare samples for SDS-PAGE and perform Western blot analysis using the primary antibody specific to the target kinase.

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment condition (DMSO vs. Compound), plot the relative band intensity against the corresponding temperature. A positive result is indicated by a rightward shift in the melting curve for the compound-treated samples compared to the DMSO control, demonstrating target stabilization.

Data Interpretation and SAR Analysis

The primary output of the screening cascade is a set of IC₅₀ values for the analog library. This data should be organized into a table to facilitate the identification of trends.

Table 1: Hypothetical SAR Data for Quinolinone Analogs against Target Kinase X

Compound IDN1-SubstituentC3-SubstituentRing SubstitutionIC₅₀ (nM)CETSA Shift (ΔTₘ, °C)
Lead -isopropyl -COCH₃ H 50 +4.2
Analog-01-methyl-COCH₃H120+2.1
Analog-02-cyclopropyl-COCH₃H45+4.5
Analog-03-phenyl-COCH₃H250+1.5
Analog-04-isopropyl-CH(OH)CH₃H800+0.5
Analog-05-isopropyl-COCH₂CH₃H65+3.9
Analog-06-isopropyl-COCH₃7-Cl15 +6.1
Analog-07-isopropyl-COCH₃7-OCH₃200+1.8

Interpretation:

  • N1-Position: Small, constrained aliphatic groups (isopropyl, cyclopropyl) appear optimal. Larger aromatic groups (phenyl) or smaller groups (methyl) reduce activity. This suggests a well-defined hydrophobic pocket.

  • C3-Position: The acetyl carbonyl is critical for activity, as its reduction to a hydroxyl (Analog-04) dramatically decreases potency. Slightly larger acyl groups (propionyl) are tolerated.

  • Ring Substitution: A small, electron-withdrawing group at the 7-position (7-Cl) significantly enhances potency (Analog-06), suggesting a favorable interaction or electronic effect. An electron-donating group (7-OCH₃) is detrimental.

These initial findings generate new hypotheses. For example, the superior activity of Analog-06 makes it a new lead for further optimization. The next cycle of synthesis could explore other halogens at the 7-position or combine the 7-Cl substitution with the N1-cyclopropyl group.

Complementary Computational Analysis

To rationalize the experimental SAR and guide the design of future analogs, computational methods like molecular docking are invaluable.[19][20][21]

Protocol 3: Molecular Docking Workflow

  • Target Preparation: Obtain a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB). If a structure is unavailable, homology modeling can be used. Prepare the protein by adding hydrogens, assigning charges, and removing water molecules.

  • Ligand Preparation: Generate 3D structures of the synthesized analogs. Assign appropriate protonation states and minimize their energy.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, GOLD, Schrödinger's Glide) to predict the binding pose of each analog within the kinase's ATP-binding site.[22]

  • Pose Analysis & Scoring: Analyze the top-ranked poses for each compound. The software will provide a docking score, which estimates the binding affinity.[21] More importantly, visually inspect the predicted binding modes.

    • Does the 4-hydroxy group form a hydrogen bond with the kinase hinge region?

    • Does the 3-acetyl carbonyl accept a hydrogen bond?

    • Does the N1-substituent fit snugly into the hydrophobic pocket?

    • Can the improved activity of the 7-Cl analog be explained by a new favorable interaction?

  • SAR Rationalization: Correlate the docking scores and predicted interactions with the experimental IC₅₀ values. This can provide a structural basis for the observed SAR and help prioritize the synthesis of new analogs with predicted high affinity.[19]

Conclusion

The structure-activity relationship study of this compound is a multidisciplinary endeavor that integrates synthetic chemistry, biological screening, and computational modeling. By systematically modifying the lead structure and evaluating the resulting analogs through a well-designed screening cascade, researchers can uncover the key molecular features that drive biological activity. The protocols and strategies outlined in this guide provide a robust framework for transforming a promising starting point into a highly optimized lead candidate, accelerating the journey of drug discovery.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Martens, S. (2023). In vitro kinase assay. Protocols.io.
  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed Central.
  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.
  • ResearchGate. (2020).
  • ResearchGate. (n.d.). Synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)-one (2a).
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.
  • Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • MDPI. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
  • Bentham Science Publishers. (2009).
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2025). Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones.
  • Nagy, N., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Bentham Science. (n.d.).
  • ResearchG
  • ResearchGate. (n.d.). Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Reagents and conditions.
  • Ingenta Connect. (2009).
  • National Center for Biotechnology Information. (n.d.).
  • Semantic Scholar. (n.d.). Virtual Screening, Molecular Docking and QSAR Studies in Drug Discovery and Development Programme.
  • PubMed. (2009).
  • MDPI. (n.d.). 4-Hydroxy-2(1H)
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • CETSA. (n.d.). CETSA.
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (2021).
  • Pharmacy 180. (n.d.).
  • ACS Publications. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry.

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Application Notes and Protocols: Derivatization of the Acetyl Group of 3-Acetyl-4-Hydroxy-Quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatile Scaffold of 3-Acetyl-4-Hydroxy-Quinolinones

The 3-acetyl-4-hydroxy-2-quinolinone (AHQ) core is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] This unique structure, featuring a β,β'-tricarbonyl system, possesses a rich chemical reactivity that allows for a multitude of synthetic transformations.[2] The derivatization of the acetyl group at the C3 position is a particularly fruitful strategy for generating diverse molecular architectures with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3][4]

These application notes provide a detailed guide to the most effective and commonly employed techniques for derivatizing the acetyl group of 3-acetyl-4-hydroxy-quinolinones. The protocols described herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors.

Core Derivatization Strategies: A Workflow Overview

The primary avenues for derivatizing the acetyl group of AHQs involve leveraging the reactivity of the acetyl carbonyl and its adjacent acidic α-protons. The following diagram illustrates the key synthetic pathways discussed in this guide.

Derivatization_Workflow cluster_reactions Derivatization Reactions cluster_products Derivative Classes AHQ 3-Acetyl-4-hydroxy-quinolinone Aldol Claisen-Schmidt Condensation AHQ->Aldol Ar-CHO Mannich Mannich Reaction AHQ->Mannich CH₂O, R₂NH Hetero Heterocycle Formation AHQ->Hetero Binucleophiles Chalcones α,β-Unsaturated Ketones (Chalcone Analogues) Aldol->Chalcones Amines β-Amino-Ketones (Mannich Bases) Mannich->Amines Pyrazoles Pyrazoles Hetero->Pyrazoles Hydrazines Isoxazoles Isoxazoles Hetero->Isoxazoles Hydroxylamine Pyrimidines Pyrimidines Hetero->Pyrimidines Guanidine, Urea, etc.

Caption: Key derivatization pathways for the acetyl group of AHQs.

Claisen-Schmidt Condensation: Synthesis of α,β-Unsaturated Ketones (Chalcone Analogues)

The Claisen-Schmidt condensation is a cornerstone reaction for derivatizing the acetyl group of AHQs.[5] This base-catalyzed reaction involves the condensation of the enolizable acetyl group with an aromatic aldehyde to yield α,β-unsaturated ketones, commonly referred to as chalcone analogues.[6] These derivatives are of significant interest due to their diverse pharmacological activities.

Causality Behind Experimental Choices:
  • Catalyst: A base such as piperidine or potassium hydroxide is used to deprotonate the α-carbon of the acetyl group, forming a reactive enolate.

  • Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and the catalyst, and its boiling point is suitable for reactions requiring moderate heat.

  • Reaction Control: The reaction is typically performed at room temperature or with gentle heating. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion and prevent the formation of side products.

Detailed Protocol: Synthesis of a Quinolinone-Chalcone Analogue

Materials:

  • 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone (1.0 eq)

  • Substituted Aromatic Aldehyde (1.1 eq)

  • Piperidine (catalytic amount, ~0.1 eq) or Potassium Hydroxide

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the solution.

  • Reaction: Stir the mixture at room temperature or reflux gently for 2-6 hours.[7] Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford the pure quinolinone-chalcone derivative.[8]

Data Presentation: Representative Quinolinone-Chalcone Synthesis
Starting AldehydeCatalystSolventReaction Time (h)Yield (%)Reference
BenzaldehydePiperidineEthanol485[7]
4-ChlorobenzaldehydeKOHEthanol390[6]
4-MethoxybenzaldehydePiperidineEthanol588[7]

Mannich Reaction: Synthesis of β-Amino-Ketones (Mannich Bases)

The Mannich reaction is a three-component condensation that introduces an aminomethyl group to the acetyl moiety, creating a β-amino-ketone known as a Mannich base.[9][10] This reaction is invaluable for introducing a basic nitrogen atom, which can significantly alter the pharmacological properties of the parent molecule. The mechanism involves the formation of an Eschenmoser-like salt (iminium ion) from formaldehyde and a secondary amine, which is then attacked by the enol form of the 3-acetyl-4-hydroxy-quinolinone.[5]

Causality Behind Experimental Choices:
  • Reagents: Formaldehyde is the typical one-carbon electrophile, and a secondary amine (e.g., morpholine, piperidine) is used to form the iminium ion. Primary amines can also be used.[11]

  • Solvent: Methanol or ethanol are effective solvents for this reaction.

  • Conditions: The reaction is often carried out at reflux to ensure the formation of the iminium ion and drive the reaction to completion.

Detailed Protocol: Synthesis of a Quinolinone Mannich Base

Materials:

  • 3-Acetyl-4-hydroxy-quinolinone (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.2 eq)

  • Morpholine (or other secondary amine, 1.1 eq)

  • Methanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: Suspend 3-acetyl-4-hydroxy-quinolinone (1.0 eq) in methanol in a round-bottom flask.

  • Reagent Addition: Add formaldehyde (1.2 eq) followed by the secondary amine (e.g., morpholine, 1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, with stirring.[1] Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure. The resulting residue is the crude Mannich base.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Heterocycle Formation: Building Fused and Binary Systems

The 1,3-dicarbonyl nature of the acetyl group in AHQs makes it an excellent precursor for the synthesis of various five- and six-membered heterocycles through condensation with binucleophilic reagents.

Synthesis of Pyrazole Derivatives

Reacting 3-acetyl-4-hydroxy-quinolinones with hydrazine or its derivatives leads to the formation of pyrazolo[4,3-c]quinolinones.[5] This cyclocondensation reaction is a robust method for creating fused heterocyclic systems with significant biological potential.

Materials:

  • 3-Acetyl-4-hydroxy-quinolinone (1.0 eq)

  • Hydrazine hydrate or Phenylhydrazine (1.2 eq)

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve 3-acetyl-4-hydroxy-quinolinone (1.0 eq) in ethanol (or glacial acetic acid) in a round-bottom flask.[12]

  • Reagent Addition: Add hydrazine hydrate or phenylhydrazine (1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux for 4-8 hours. The use of microwave irradiation with a Lewis acid catalyst like InCl₃ can significantly reduce reaction times.[5]

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the precipitate with cold ethanol and dry under vacuum. Recrystallization from ethanol or a DMF/water mixture can be used for further purification.[12]

Synthesis of Isoxazole Derivatives

The reaction of 3-acetyl-4-hydroxy-quinolinones with hydroxylamine hydrochloride yields fused isoxazole derivatives, specifically isoxazolo[4,5-c]quinolinones.[3]

Materials:

  • 3-Acetyl-4-hydroxy-quinolinone (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium acetate (2.0 eq)

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of 3-acetyl-4-hydroxy-quinolinone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Reaction: Reflux the mixture for 6-10 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Wash the solid with water and then recrystallize from ethanol to obtain the pure isoxazolo[4,5-c]quinolinone.

Synthesis of Pyrimidine Derivatives

The acetyl group can act as a three-carbon fragment precursor for the synthesis of pyrimidine rings. This is typically achieved by first converting the acetyl group into an α,β-unsaturated ketone (chalcone) via Claisen-Schmidt condensation, followed by cyclization with guanidine, urea, or thiourea.[4][7]

Pyrimidine_Synthesis Start 3-Acetyl-4-hydroxy- quinolinone Chalcone Quinolinone-Chalcone Intermediate Start->Chalcone Step 1: Claisen-Schmidt (Ar-CHO, Base) Pyrimidine Quinolinyl-Pyrimidine Derivative Chalcone->Pyrimidine Step 2: Cyclization (Guanidine, Base)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important quinolinone derivative. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and detailed protocols to ensure the success of your experiments.

Overview of the Synthetic Pathway

The synthesis of this compound typically follows a modified Conrad-Limpach-Knorr reaction pathway. This two-step process involves the initial condensation of N-isopropylaniline with an appropriate β-ketoester, such as ethyl acetoacetate, to form an enamine intermediate. The subsequent and most critical step is a high-temperature thermal cyclization to yield the final 4-hydroxyquinolinone product. The overall reaction is a[1][2] powerful method for constructing the quinoline core, but it is sensitive to reaction conditions, which can significantly impact yield and purity.

Reaction M[3][4]echanism & Key Transformation Workflow

Understanding the underlying mechanism is crucial for effective troubleshooting. The process involves two key transformations:

  • Enamine Formation: The synthesis begins with the acid-catalyzed reaction between N-isopropylaniline and ethyl acetoacetate. The aniline nitrogen attacks the ketone carbonyl of the β-ketoester, leading to a Schiff base intermediate which tautomerizes to the more stable enamine.

  • Thermal Electrocycl[1]ic Ring Closing: This is the rate-determining step. At high temperatures (typically >250 °C), the enamine undergoes an intramolecular 6-π electrocyclic reaction. This concerted process in[1][2][3]volves the formation of a new sigma bond between the aniline ring and the enamine backbone, followed by the elimination of ethanol to aromatize the system, yielding the stable 4-hydroxyquinolinone tautomer.

G cluster_0 Step 1: Enamine Formation (Moderate Temp.) cluster_1 Step 2: Thermal Cyclization (High Temp.) A N-Isopropylaniline C Enamine Intermediate (Ethyl 3-(isopropylamino)but-2-enoate) A->C + H⁺ (cat.) - H₂O B Ethyl Acetoacetate B->C D 6-π Electrocyclic Ring Closure C->D ~250 °C Inert High-Boiling Solvent E Final Product (this compound) D->E - EtOH (Aromatization)

Caption: Key stages in the Conrad-Limpach synthesis of the target quinolinone.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Category 1: Low or No Yield

Q1: My overall yield is extremely low (<30%). What are the most critical factors to check first?

A1: Low yield is the most common issue and typically points to problems in the high-temperature cyclization step.

  • Insufficient Temperature: The electrocyclization has a high activation energy and requires temperatures of approximately 250 °C or higher to proceed efficiently. Temperatures below this t[1][2]hreshold will result in an incomplete reaction.

  • Improper Solvent Choice: The solvent is not just a medium but a critical component for heat transfer and stability. The ideal solvent must have a high boiling point (>250 °C) and be inert. Running the reaction neat[4][5] (without solvent) often leads to charring and significantly lower yields.

  • Reaction Atmosphere[1]: At these high temperatures, the enamine intermediate and the final product can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation and improve yields.

Q2: I've confirmed my [6]temperature is correct, but the cyclization step is still inefficient. What else could be wrong?

A2: If the temperature is adequate, the issue may lie with the solvent or reaction time. A recent study highlighted that while higher boiling points generally correlate with better yields, the chemical nature of the solvent also plays a role.

SolventBoiling Poin[4][5]t (°C)Typical Yield (%)Key Considerations
Dowtherm A 257~70-80Excellent heat transfer, but expensive and can have an unpleasant odor.
1,2,4-Trichlorobenzene 213~50-60Lower yield due to lower BP, but a less expensive alternative.
2-Nitrotoluene [4]222~55-65Comparable to TCB in performance and cost.
Mineral Oil >30[4]0~60-70Inexpensive and effective, but can make product isolation more difficult.
2,6-di-tert-butylphenol 253~65A surprisingly effective, inexpensive, and user-friendly alternative.

Recommendation: En[4]sure your reaction is heated for a sufficient duration (typically 30-60 minutes at peak temperature). Monitor the reaction by TLC (if a suitable system can be found) or run small time-course experiments to determine the optimal reaction time for your specific setup.

Q3: I suspect the initial enamine formation is the problem. How can I confirm this and optimize it?

A3: The enamine formation is a reversible equilibrium reaction. To drive it forward, water, a byproduct, must be removed. This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene. The reaction is typically acid-catalyzed. If you are not using a catalyst, adding a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA) or sulfuric acid can significantly improve the rate and yield of the enamine intermediate. You can monitor the react[1]ion's progress by taking aliquots and analyzing them via ¹H NMR to observe the disappearance of the aniline and β-ketoester starting materials and the appearance of the characteristic enamine signals.

Category 2: Purity & Side Products

Q4: My final product is a dark, tarry material that is difficult to purify. What causes this and how can I prevent it?

A4: Tar formation is a sign of thermal decomposition. This occurs when the reaction temperature is too high or held for too long. It can also be exacerbated by the presence of oxygen.

  • Precise Temperature Control: Use a high-temperature thermometer and a suitable heating apparatus (e.g., a sand bath or a high-quality heating mantle with a temperature controller) to avoid overshooting the target temperature.

  • Inert Atmosphere: [7] As mentioned, using an inert atmosphere (N₂ or Ar) is crucial to prevent oxidation, which contributes to the formation of colored, high-molecular-weight byproducts.

  • Minimize Reaction T[6]ime: Do not heat the reaction longer than necessary. Once the reaction is complete (as determined by monitoring), cool it down promptly.

Q5: I have a significant side product. Based on the Conrad-Limpach-Knorr synthesis, what is the most likely impurity?

A5: The primary regiochemical challenge in this synthesis is the competition between the Conrad-Limpach pathway (attack on the ketone, leading to a 4-hydroxyquinoline) and the Knorr pathway (attack on the ester, leading to a 2-hydroxyquinoline).

  • Conrad-Limpach (Ki[1][8]netic Product): Favored at lower condensation temperatures (room temperature to ~100 °C). The aniline attacks the more reactive ketone carbonyl.

  • Knorr (Thermodynamic Product): Favored at higher condensation temperatures (~140 °C or higher). The aniline attacks the less reactive ester carbonyl, forming a more stable anilide intermediate.

If your initial condensa[1]tion step is run at too high a temperature, you may form a significant amount of the β-keto anilide, which upon thermal cyclization will yield the isomeric 2-hydroxy-4-methyl-1-isopropyl-quinolinone. To favor your desired product, ensure the initial enamine formation is conducted under milder, kinetically controlled conditions.

Caption: Troubleshooting regioselectivity in the Conrad-Limpach-Knorr synthesis.

Recommended Experimental Protocol

This protocol provides a reliable starting point for the synthesis. Optimization may be required based on your specific laboratory setup and reagent purity.

Part A: Synthesis of the Enamine Intermediate (Ethyl 3-(isopropylamino)but-2-enoate)

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add N-isopropylaniline (1.0 eq.), ethyl acetoacetate (1.1 eq.), and toluene (approx. 2 mL per mmol of aniline).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.02 eq.).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil is the enamine intermediate and is typically used in the next step without further purification.

Part B: Thermal Cyclization to this compound

  • Place a high-boiling point solvent (e.g., Dowtherm A or mineral oil, approx. 1.5 mL per mmol of starting aniline) into a three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser connected to a nitrogen or argon line.

  • Heat the solvent to 250-255 °C with vigorous stirring.

  • Add the crude enamine intermediate from Part A dropwise to the hot solvent over 10-15 minutes. Caution: The addition may cause vigorous boiling and evolution of ethanol.

  • Maintain the reaction temperature at 250-255 °C for 30-45 minutes after the addition is complete.

  • Allow the reaction mixture to cool to below 100 °C.

  • While still warm, add a non-polar solvent like hexanes or heptane to dilute the mixture and precipitate the product. The reaction solvent (e.g., mineral oil) will remain dissolved in the hexanes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with additional hexanes to remove any residual high-boiling solvent.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

References

  • Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Reagents and conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Conrad–Limpach synthesis. (2023, December 2). In Wikipedia. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2021). Molecules, 26(21), 6463. [Link]

  • Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved January 19, 2026, from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009). Synthetic Communications, 39(9), 1593-1599. [Link]

  • Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones. (2025). ResearchGate. [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025). RSC Advances. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009). Synthetic Communications, 39(9), 1593-1599. [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025). Semantic Scholar. [Link]

  • Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. (2018). Monatshefte für Chemie - Chemical Monthly, 150(2), 227-249. [Link]

  • Optimization of the Reaction Conditions for the Synthesis ofOxathiepino[5,6-b]quinolin[2][9]es. (2019). ResearchGate. [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (2021). RSC Advances, 11(62), 39315-39319. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). Molecules, 29(1), 245. [Link]

  • Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • Conrad-Limpach Quinoline Synthesis. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

  • Preparation of 4-hydroxyquinoline compounds. (1951). U.S.
  • Thermal cyclization of o-aroyloxyacetoarones. Part III. Synthesis in the chromone series. (1955). Journal of the Chemical Society (Resumed), 4234. [Link]

  • Non-ionic Chemical Reactions. (n.d.). Michigan State University Department of Chemistry. Retrieved January 19, 2026, from [Link]

  • Thermal Electrocyclic Reactions Explained. (n.d.). Clutch Prep. Retrieved January 19, 2026, from [Link]

  • Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. (2020). The Journal of Physical Chemistry B, 124(40), 8757-8766. [Link]

  • Can anyone help me in understanding the concept of thermal and photochemical reactions in pericyclic reactions? (2012). ResearchGate. [Link]

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Technical Support Center: Purification of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this quinolinone derivative. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target compound.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Issue 1: The crude product is an oil and does not solidify.

Question: My synthesis of this compound resulted in a thick oil, and I am unable to proceed with recrystallization. What could be the cause, and how can I resolve this?

Answer: The oily nature of your crude product can be attributed to several factors:

  • Residual Solvent: The presence of high-boiling point solvents used in the reaction or work-up (e.g., DMF, DMSO) can prevent solidification.

  • Impurities: The presence of unreacted starting materials or byproducts can act as an impurity, depressing the melting point and resulting in an oil.[1][2]

  • Hygroscopic Nature: The compound or impurities may be hygroscopic, absorbing moisture from the atmosphere to form a viscous liquid.

Troubleshooting Steps:

  • Solvent Removal:

    • High-Vacuum Evaporation: Utilize a high-vacuum pump with a rotary evaporator to remove residual high-boiling point solvents. Gentle heating may be necessary, but care should be taken to avoid decomposition.

    • Azeotropic Distillation: If the solvent is immiscible with water, consider adding a low-boiling point organic solvent (e.g., toluene) and evaporating it under reduced pressure. This can help to co-distill the high-boiling solvent and any residual water.

  • Trituration:

    • Add a non-polar solvent in which your compound is insoluble (e.g., hexane, diethyl ether) to the oil.

    • Stir or sonicate the mixture vigorously. This process can often induce precipitation of the solid product while dissolving oily impurities.

    • Isolate the resulting solid by vacuum filtration.

  • Chromatographic Purification:

    • If the above methods fail, column chromatography is a reliable method to separate the desired compound from impurities and residual solvents. A silica gel column with a suitable eluent system (e.g., ethyl acetate/hexane) is a good starting point.

Issue 2: Poor recovery after recrystallization.

Question: I have successfully recrystallized my this compound, but the yield is very low. How can I improve my recovery?

Answer: Low recovery during recrystallization is a common challenge and can be due to several factors:

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.[3]

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling.[3]

  • Premature Crystallization: If the solution cools too quickly, the compound may precipitate out along with impurities, leading to a lower yield of pure product after filtration.

  • Incomplete Crystallization: Insufficient cooling time or temperature will prevent the maximum amount of product from crystallizing out of the solution.

Troubleshooting Steps:

  • Optimize the Solvent System:

    • Solubility Testing: Perform small-scale solubility tests with a range of solvents to find one that dissolves the compound when hot but sparingly when cold. Common solvents for quinolinone derivatives include ethanol, methanol, and ethyl acetate.[4][5]

    • Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[3]

  • Minimize Solvent Usage:

    • Add the hot recrystallization solvent portion-wise to the crude product until it just dissolves. This will ensure a saturated solution, maximizing crystal formation upon cooling.

  • Control the Cooling Rate:

    • Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. Do not place it directly in an ice bath, as this can cause rapid precipitation and trap impurities.[3] Once at room temperature, the flask can be moved to an ice bath to maximize recovery.

  • Recover from the Mother Liquor:

    • Concentrate the mother liquor by evaporating a portion of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Issue 3: The purified compound's color is off (e.g., yellow or brown).

Question: After purification, my this compound is not a white or off-white solid as expected. What causes this discoloration, and how can I fix it?

Answer: Discoloration is typically due to the presence of colored impurities, which can be:

  • Oxidation Products: Quinolone derivatives can be susceptible to oxidation, leading to the formation of colored byproducts.

  • Chromophoric Impurities: Even small amounts of highly colored impurities from the synthesis can persist through purification.

  • Residual Catalyst: Traces of metal catalysts used in the synthesis can sometimes impart color.

Troubleshooting Steps:

  • Decolorizing Carbon:

    • During recrystallization, after the compound has dissolved in the hot solvent, add a small amount of activated charcoal (decolorizing carbon).

    • Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]

  • Chromatography:

    • If decolorizing carbon is ineffective, column chromatography is the next logical step. The separation power of chromatography can effectively remove the colored impurities.

  • Chemical Treatment:

    • In some cases, a dilute solution of a reducing agent (e.g., sodium bisulfite) can be used to wash the crude product to remove certain types of colored oxidation byproducts. However, this should be done with caution to avoid reacting with the desired product.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as the corresponding N-isopropylaniline and diethyl malonate or its derivatives.[6] Side products from incomplete cyclization or side reactions like N-dealkylation or oxidation can also be present. The specific impurities will depend on the synthetic route employed.[7][8] It is advisable to use analytical techniques like HPLC or LC-MS to identify the impurity profile of your crude product.[9][10]

Q2: What is the best general-purpose purification technique for this compound?

A2: For most lab-scale purifications, recrystallization is the most efficient and cost-effective method for obtaining high-purity this compound, assuming a suitable solvent can be found.[11] For more challenging separations or to remove closely related impurities, flash column chromatography on silica gel is the preferred method.

Q3: How can I assess the purity of my final product?

A3: The purity of your this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination, providing quantitative results.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure and identify the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. For the related compound, 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone, the melting point is reported as 143-145 °C.[12]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.

Q4: What are the recommended storage conditions for the purified compound?

A4: To prevent degradation, this compound should be stored in a tightly sealed container, protected from light and moisture. Storage at a low temperature (e.g., in a refrigerator or freezer) is also recommended to minimize the potential for degradation over time.

III. Experimental Protocols & Data

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Based on small-scale tests, select a solvent that dissolves the crude product when hot but not at room temperature (e.g., ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Heat the selected solvent to its boiling point and add the minimum amount of hot solvent to the crude material with stirring until it is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently boil for 2-5 minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Summary: Solvent Suitability for Recrystallization
SolventSolubility (Cold)Solubility (Hot)Suitability
EthanolSparingly SolubleSolubleGood
MethanolSolubleVery SolubleFair (potential for low recovery)
Ethyl AcetateSparingly SolubleSolubleGood
HexaneInsolubleInsolublePoor (good for trituration)
WaterInsolubleInsolublePoor

This table provides a general guideline. Actual solubilities should be determined experimentally.

IV. Visualization

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product (this compound) Is_Solid Is the crude product a solid? Crude->Is_Solid Trituration Trituration with a non-polar solvent (e.g., hexane) Is_Solid->Trituration No (Oily) Recrystallization Recrystallization Is_Solid->Recrystallization Yes Trituration->Recrystallization Is_Colored Is the product colored? Recrystallization->Is_Colored Is_Pure Is the product pure? Final_Product Pure Product Is_Pure->Final_Product Yes Column_Chromatography Column Chromatography Is_Pure->Column_Chromatography No Column_Chromatography->Final_Product Is_Colored->Is_Pure No Charcoal Recrystallization with activated charcoal Is_Colored->Charcoal Yes Charcoal->Is_Pure

Caption: A decision-making workflow for the purification of this compound.

V. References

  • Nagy, N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. [Link][7][8]

  • Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. [Link]

  • Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones. (2025). ResearchGate. [Link]

  • Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Reagents and conditions. (n.d.). ResearchGate. [Link]

  • Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]

  • Quinoline compounds and process of making same. (1949). Google Patents.

  • Derivatives of 8-Quinolinol. (n.d.). DTIC. [Link]

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. [Link]

  • Abass, M. (2011). Substituted Quinolinones. Part 16. Preparation and reactions of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl). SciSpace. [Link]

  • Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104. (n.d.). Der Pharma Chemica. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega. [Link]

  • Impurities Synthesis and Formulation Development of Aspirin Impurities. (2024). Googleapis.com. [Link]

  • Synthesis of 3-acetyl-4-hydroxy-1-methyl-2-quinolinone (6). Reagents... (n.d.). ResearchGate. [Link]

  • 3-ACETYL-4-HYDROXY-1-METHYL-2(1H)-QUINOLINONE. (n.d.). ChemBK. [Link]

  • Request PDF: Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid. (n.d.). ResearchGate. [Link]

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Technical Support Center: Enhancing the Aqueous Solubility of N-isopropyl-quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-isopropyl-quinolinone derivatives. This guide provides in-depth troubleshooting advice and detailed experimental protocols to address the common challenge of poor aqueous solubility encountered with this class of compounds. Our goal is to equip you with the scientific understanding and practical methodologies to enhance the solubility of your compounds, thereby improving their performance in biological assays and their potential as therapeutic agents.

Introduction to N-isopropyl-quinolinone Derivatives and their Solubility Challenges

N-isopropyl-quinolinone derivatives are a class of heterocyclic organic compounds with a quinolinone core structure and an N-isopropyl substituent. The quinolinone scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1] However, the inherent hydrophobicity of the quinoline ring, coupled with the lipophilic N-isopropyl group, often leads to poor solubility in aqueous media. This can be a major obstacle in drug discovery and development, impacting everything from in vitro screening to in vivo bioavailability.

This guide is structured to provide a logical progression from simple, rapid solutions to more advanced formulation strategies. We will begin with frequently asked questions (FAQs) to address common initial hurdles, followed by detailed troubleshooting guides with step-by-step protocols for more complex solubility enhancement techniques.

Frequently Asked Questions (FAQs)

Q1: My N-isopropyl-quinolinone derivative, dissolved in a DMSO stock, is precipitating when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?

A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Your compound is soluble in the organic stock solvent (DMSO), but when this solution is diluted into an aqueous buffer, the concentration of the organic solvent decreases significantly. The aqueous environment cannot maintain the solubility of your hydrophobic compound at the desired concentration, leading to precipitation.

Quick Fixes:

  • Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 1%, ideally between 0.1% and 0.5%.

  • Lower the pH of your buffer: N-isopropyl-quinolinone derivatives are likely to be weakly basic due to the quinoline nitrogen. Lowering the pH can protonate this nitrogen, increasing the compound's polarity and aqueous solubility.

  • Incorporate a non-ionic surfactant: Adding a low concentration of a non-ionic surfactant, such as 0.01% Tween® 80, can help to keep the compound in solution.

Q2: I'm concerned that changing the pH of my assay buffer will affect my biological target or the assay itself. What are my options?

A2: This is a valid concern. If altering the bulk pH is not an option, consider the following approaches that create a more favorable "microenvironment" for your compound:

  • Use of co-solvents: Incorporating a water-miscible organic solvent into your aqueous buffer can increase the overall solubility of your compound.

  • Complexation with cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate your hydrophobic compound and increase its apparent solubility in water.[2]

  • Solid dispersions: This involves dispersing your compound in a solid, water-soluble polymer matrix. When the solid dispersion is added to water, the polymer dissolves and releases the drug as fine, amorphous particles with enhanced solubility.

Q3: What is the likely pKa of my N-isopropyl-quinolinone derivative, and how does that guide my pH adjustment strategy?

A3: While the exact pKa will depend on the specific substituents on the quinolinone ring, we can make an educated estimation based on related structures. The pKa of quinoline itself is around 4.9. The presence of an electron-donating N-isopropyl group might slightly increase the basicity. Therefore, you can expect the pKa of your N-isopropyl-quinolinone derivative to be in the range of 5-6. To effectively solubilize the compound by protonation, you should aim for a pH that is at least one to two units below the pKa. For example, a buffer with a pH of 4.0 would be a good starting point.

Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting guides and step-by-step protocols for the most common and effective methods to improve the aqueous solubility of N-isopropyl-quinolinone derivatives.

Method 1: pH Adjustment

Issue: My N-isopropyl-quinolinone derivative is insoluble in neutral aqueous buffer (pH 7.4).

Principle: As weak bases, N-isopropyl-quinolinone derivatives can be protonated at the quinoline nitrogen in acidic conditions. This protonation increases the polarity of the molecule, thereby enhancing its solubility in water.

Experimental Protocol: pH-Dependent Solubility Profiling

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate buffers for pH 2-6 and phosphate buffers for pH 6-8).

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of your N-isopropyl-quinolinone derivative to a known volume of each buffer in separate vials.

    • Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility as a function of pH. This profile will help you determine the optimal pH for solubilizing your compound.

Troubleshooting:

  • Precipitation still occurs at low pH: The required pH for solubilization may be too extreme for your experimental system. In this case, consider combining a moderate pH adjustment with another technique, such as the use of co-solvents.

  • Compound degradation: Extreme pH values can cause chemical degradation. It is crucial to assess the stability of your compound at the selected pH over the duration of your experiment.

Method 2: Use of Co-solvents

Issue: Adjusting the pH is not a viable option for my experiment, and my compound remains insoluble.

Principle: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar compounds by reducing the polarity of the solvent system.[3]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerol

Experimental Protocol: Co-solvent Solubility Screening

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing different percentages of a co-solvent (e.g., 10%, 20%, 30%, 40% v/v of ethanol in water).

  • Equilibrium Solubility Measurement: Perform the shake-flask method as described in the pH adjustment protocol for each co-solvent mixture.

  • Data Analysis: Plot the solubility of your compound against the percentage of the co-solvent to identify the most effective co-solvent and its optimal concentration.

Troubleshooting:

  • High co-solvent concentration required: If a very high percentage of co-solvent is needed, it may interfere with your biological assay. It is essential to test the tolerance of your assay to the selected co-solvent concentration.

  • Compound precipitation upon dilution: Even with co-solvents, your compound might precipitate if the final concentration of the co-solvent is too low after dilution into the final assay volume.

Method 3: Complexation with Cyclodextrins

Issue: I need to deliver my compound in an essentially aqueous environment with minimal organic solvent.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their apparent water solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[4]

Experimental Protocol: Cyclodextrin Complexation and Solubility Enhancement

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD in your desired buffer (e.g., 1-10% w/v).

  • Add N-isopropyl-quinolinone Derivative: Add an excess amount of your compound to the HP-β-CD solution.

  • Equilibration: Agitate the mixture vigorously (e.g., by shaking or rotating) at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Separation of Undissolved Compound: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved compound.

  • Quantification: Filter the supernatant and determine the concentration of the dissolved compound as described previously.

Troubleshooting:

  • Limited solubility enhancement: The degree of solubility enhancement depends on the binding affinity between your compound and the cyclodextrin. If the enhancement is insufficient, you may need to try a different type of cyclodextrin or combine this method with pH adjustment.

  • Competition for the cyclodextrin cavity: Other components in your experimental medium could potentially compete with your compound for binding to the cyclodextrin, reducing its effectiveness.

Method 4: Solid Dispersions

Issue: I need a solid form of my compound with improved dissolution characteristics for oral bioavailability studies.

Principle: A solid dispersion is a system where a poorly soluble drug is dispersed in a highly soluble solid carrier or matrix.[5] The drug can exist in an amorphous or microcrystalline state, which has a higher energy and thus greater solubility and dissolution rate compared to the stable crystalline form.

Common Carriers for Solid Dispersions:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene glycols (PEGs)

  • Hydroxypropyl methylcellulose (HPMC)

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve both your N-isopropyl-quinolinone derivative and the chosen carrier (e.g., PVP K30) in a suitable common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).[6]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will leave a thin film of the solid dispersion on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Characterization: Scrape the solid dispersion from the flask and characterize it to confirm the amorphous nature of the drug (e.g., using Differential Scanning Calorimetry or X-ray Powder Diffraction) and to determine its dissolution properties.

Troubleshooting:

  • Drug recrystallization: The amorphous form of the drug in a solid dispersion is thermodynamically unstable and can recrystallize over time, especially in the presence of moisture. Proper selection of the carrier and storage conditions are crucial to maintain the amorphous state.

  • Incomplete dissolution: While the initial dissolution rate may be high, the drug might precipitate out of the supersaturated solution that is formed. The use of precipitation inhibitors in the formulation can help to maintain the dissolved state.

Method 5: Nanosuspensions

Issue: My compound has extremely low solubility, and I need to maximize its surface area for dissolution and absorption.

Principle: Nanosuspensions are colloidal dispersions of pure drug particles with a size in the nanometer range.[7] The reduction in particle size leads to a significant increase in the surface area, which, according to the Noyes-Whitney equation, results in a higher dissolution velocity.

Preparation Method: Nanoprecipitation (Solvent-Antisolvent Method)

  • Organic Phase Preparation: Dissolve your N-isopropyl-quinolinone derivative in a water-miscible organic solvent (e.g., acetone, ethanol).[8]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188, PVP K30). The stabilizer is crucial to prevent the aggregation of the nanoparticles.

  • Precipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

  • Characterization: Characterize the nanosuspension for particle size, particle size distribution, and zeta potential to assess its physical stability.

Troubleshooting:

  • Particle aggregation: Without an effective stabilizer, the nanoparticles will quickly aggregate to reduce their high surface energy. The choice and concentration of the stabilizer are critical.

  • Crystal growth (Ostwald ripening): Over time, larger particles can grow at the expense of smaller ones. This can be minimized by using a narrow particle size distribution and appropriate stabilizers.

Data Presentation

Table 1: Comparison of Solubility Enhancement Strategies

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the weak baseSimple, cost-effectiveLimited by compound stability and experimental constraints
Co-solvents Reduction of solvent polarityEasy to preparePotential for assay interference, precipitation upon dilution
Cyclodextrins Inclusion complex formationHigh solubilization potential, suitable for aqueous systemsCost, potential for competitive binding
Solid Dispersions Amorphous state, increased surface areaSignificant increase in dissolution ratePotential for recrystallization, requires specialized equipment
Nanosuspensions Increased surface areaApplicable to very poorly soluble compounds, enhances dissolution velocityRequires specialized equipment, potential for instability (aggregation)

Visualizations

G cluster_0 Initial Problem cluster_1 Primary Approaches cluster_2 Advanced Formulation Strategies Poor Aqueous Solubility Poor Aqueous Solubility pH Adjustment pH Adjustment Poor Aqueous Solubility->pH Adjustment Is the compound ionizable? Co-solvents Co-solvents Poor Aqueous Solubility->Co-solvents Is some organic solvent tolerated? Cyclodextrin Complexation Cyclodextrin Complexation pH Adjustment->Cyclodextrin Complexation Is pH change not feasible? Co-solvents->Cyclodextrin Complexation Solid Dispersion Solid Dispersion Cyclodextrin Complexation->Solid Dispersion Need solid dosage form? Nanosuspension Nanosuspension Solid Dispersion->Nanosuspension Extremely low solubility?

Caption: Decision tree for selecting a solubility enhancement strategy.

G cluster_0 Cyclodextrin Hydrophilic Exterior Hydrophilic Exterior Water Water Hydrophilic Exterior->Water interacts with Soluble Complex Soluble Complex Hydrophilic Exterior->Soluble Complex Hydrophobic Cavity Hydrophobic Cavity Hydrophobic Cavity->Soluble Complex Drug Drug Drug->Hydrophobic Cavity encapsulation

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

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Technical Support Center: Stability of 3-Acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a Senior Application Scientist, my goal is to combine technical accuracy with practical, field-tested insights to ensure the integrity of your research.

Understanding the Stability of this compound

The stability of this compound is a critical factor in obtaining reliable and reproducible experimental results. This quinolinone derivative, while a versatile scaffold in medicinal chemistry, can be susceptible to degradation under various conditions.[1] Understanding its stability profile in different solvents and environments is paramount for accurate quantification, formulation development, and biological assays.

This guide will walk you through common stability-related challenges, provide robust protocols for stability assessment, and offer troubleshooting advice to overcome potential hurdles in your research.

Frequently Asked Questions (FAQs)

Q1: I'm observing a gradual color change in my stock solution of this compound. What could be the cause?

A gradual color change, often to a yellow or brownish hue, is a common indicator of degradation in quinolinone compounds. This is frequently caused by oxidation or photodegradation. The 4-hydroxy group and the acetyl substituent on the quinolinone ring are susceptible to oxidative processes, which can be accelerated by exposure to light and air.

Q2: My experimental results are inconsistent, showing a loss of compound potency over time. Could this be a stability issue?

Yes, inconsistent results and a decline in potency are classic signs of compound degradation. The stability of this compound can be influenced by several factors including the choice of solvent, pH of the medium, storage temperature, and exposure to light. It is highly recommended to prepare fresh solutions for sensitive experiments or to validate the stability of your stock solutions under your specific storage and experimental conditions.

Q3: What are the primary factors that influence the stability of this compound in solution?

The key factors affecting the stability of this compound are:

  • pH: The solubility and stability of quinolinone derivatives are highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze hydrolysis of the acetyl group or promote other degradation pathways.

  • Solvent: The choice of solvent can significantly impact stability. Protic solvents may participate in degradation reactions, while the polarity of the solvent can influence the rate of degradation.

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.

  • Light: Many quinolinone compounds are photosensitive and can degrade upon exposure to UV or ambient light.

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation.

Q4: What are the likely degradation pathways for this compound?

Based on the chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: The acetyl group at the 3-position can undergo hydrolysis under acidic or basic conditions to yield 4-hydroxy-1-isopropyl-2(1H)-quinolinone.

  • Oxidation: The 4-hydroxy group and the quinolinone ring are susceptible to oxidation, leading to the formation of various oxidized byproducts.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to complex degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Precipitation in stock solution Poor solubility or solvent evaporation.Ensure the chosen solvent can maintain the desired concentration. Store solutions in tightly sealed vials. Consider using co-solvents or preparing a more dilute stock solution.
Unexpected peaks in HPLC analysis Compound degradation.Perform a forced degradation study (see Protocol 1) to identify potential degradation products. Ensure the HPLC method is stability-indicating (see Protocol 2).
Loss of biological activity in assays Degradation of the active compound.Prepare fresh solutions immediately before use. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.
Inconsistent analytical quantification Instability during sample preparation or analysis.Minimize the time between sample preparation and analysis. Use an autosampler with temperature control if available. Ensure the mobile phase is compatible with the compound and does not induce degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[2][3] The goal is to achieve a target degradation of 5-20%.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and collect samples at various time points. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over 24 hours.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 60-80°C. Sample at various time points. For solid-state thermal stress, place the neat compound in the oven.

  • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be protected from light.

3. Sample Analysis:

  • Analyze the stressed samples and a non-stressed control using a stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of degradation and identify any major degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH and improve peak shape). A typical gradient could be 10-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 285 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10-20 µL.

Method Validation: The HPLC method should be validated to ensure it is accurate, precise, specific, linear, and robust. Specificity is demonstrated by showing that the degradation products do not co-elute with the parent compound.

Data Summary

The following table provides a general guideline for the expected stability of this compound under various conditions, based on the known reactivity of similar quinolinone derivatives. Actual stability will depend on the specific experimental conditions.

Solvent Condition Expected Stability Potential Degradation Products
AcetonitrileRoom Temp, protected from lightHighMinimal
Methanol/EthanolRoom TempModeratePotential for solvolysis or ester formation over time.
Water (Neutral pH)Room TempLow to ModerateHydrolysis of the acetyl group.
Aqueous Acid (e.g., 0.1 M HCl)Elevated TempLowAccelerated hydrolysis of the acetyl group.
Aqueous Base (e.g., 0.1 M NaOH)Room TempLowRapid hydrolysis of the acetyl group and potential ring opening.
DMSORoom TempModerateCan promote oxidation, especially if not high purity.

Visualizing Experimental Workflows

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Expose to Oxidation Oxidative Stress (3% H2O2, RT) Stock->Oxidation Expose to Thermal Thermal Stress (60-80°C) Stock->Thermal Expose to Photo Photolytic Stress (ICH Q1B) Stock->Photo Expose to Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize HPLC Analyze by Stability-Indicating HPLC-PDA Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Data Calculate % Degradation & Identify Products HPLC->Data

Caption: Experimental workflow for a forced degradation study.

Degradation_Pathways Parent 3-Acetyl-4-hydroxy-1-isopropyl- 2(1H)-quinolinone Hydrolysis_Product 4-Hydroxy-1-isopropyl- 2(1H)-quinolinone Parent->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Products Oxidized Derivatives Parent->Oxidation_Products Oxidation (O2, H2O2) Photodegradation_Products Complex Photoproducts Parent->Photodegradation_Products Photodegradation (UV/Vis Light)

Caption: Potential degradation pathways for the target compound.

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Forced degradation studies of a new ant. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Reagents and conditions. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • South Eastern European Journal of Public Health. (2025). Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted derivatives of 3-acetyl-4-hydroxyquinolin-2(1H)-ones 2a–d. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Retrieved from [Link]

  • Semantic Scholar. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. Retrieved from [Link]

  • ChemBK. (n.d.). 3-ACETYL-4-HYDROXY-1-METHYL-2(1H)-QUINOLINONE. Retrieved from [Link]

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Navigating the Labyrinth of Quinolinone Synthesis: A Technical Support Guide to Common Side Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Quinolinones are central to numerous FDA-approved drugs and advanced therapeutic candidates, making their efficient and clean synthesis a paramount concern. However, the path to pure quinolinones is often fraught with the formation of stubborn side products that can complicate purification and compromise yields.

This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating common side products encountered in the most prevalent quinolinone synthesis methodologies. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these side reactions, offering you the expert knowledge needed to troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My Conrad-Limpach/Knorr synthesis is yielding a mixture of 2-hydroxy and 4-hydroxyquinoline isomers. How can I control the regioselectivity?

This is arguably the most common challenge in these related syntheses. The regiochemical outcome is a delicate balance of kinetic versus thermodynamic control, dictated primarily by reaction temperature.

The Underlying Mechanism: A Tale of Two Reactive Sites

The core of this issue lies in the dual electrophilicity of the β-ketoester starting material. Aniline can attack either the ketone or the ester carbonyl group.

  • Kinetic Control (Lower Temperatures): At moderate temperatures (typically room temperature to around 100 °C), the more reactive ketone carbonyl is preferentially attacked by the aniline. This kinetically favored pathway leads to the formation of a β-aminoacrylate intermediate, which upon thermal cyclization, yields the 4-hydroxyquinoline (or its tautomer, 4-quinolone). This is the basis of the Conrad-Limpach synthesis .[1][2]

  • Thermodynamic Control (Higher Temperatures): At elevated temperatures (generally above 140 °C), the reaction equilibrium shifts. The initial attack on the ketone becomes reversible, and the thermodynamically more stable β-ketoanilide is formed through attack at the less reactive ester carbonyl.[1][3] Subsequent intramolecular cyclization of this anilide, as described in the Knorr quinoline synthesis , furnishes the 2-hydroxyquinoline (or its tautomer, 2-quinolone).[1][3]

Troubleshooting and Optimization:

ParameterRecommendation for 4-Hydroxyquinoline (Conrad-Limpach)Recommendation for 2-Hydroxyquinoline (Knorr)
Temperature Maintain a lower temperature during the initial condensation (room temperature to 80 °C).Employ higher temperatures for the condensation step (typically > 140 °C).
Acid Catalyst A catalytic amount of a strong acid (e.g., H₂SO₄) is sufficient.[1]A large excess of a dehydrating acid like polyphosphoric acid (PPA) is often used.[3][4][5]
Solvent for Cyclization Use a high-boiling, inert solvent like mineral oil or Dowtherm A for the high-temperature cyclization step (~250 °C) to improve yields and minimize charring.[1][2][6][7]PPA often serves as both the catalyst and solvent for the cyclization.[4][5]

DOT Diagram: Controlling Regioselectivity in Conrad-Limpach vs. Knorr Synthesis

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products Aniline Aniline Kinetic_Pathway Kinetic Pathway (Low Temp) Aniline->Kinetic_Pathway Attacks Ketone Thermo_Pathway Thermodynamic Pathway (High Temp) Aniline->Thermo_Pathway Attacks Ester beta_Ketoester β-Ketoester beta_Ketoester->Kinetic_Pathway beta_Ketoester->Thermo_Pathway Product_4OH 4-Hydroxyquinoline (Conrad-Limpach Product) Kinetic_Pathway->Product_4OH Cyclization Product_2OH 2-Hydroxyquinoline (Knorr Product) Thermo_Pathway->Product_2OH Cyclization

Caption: Regioselectivity in Conrad-Limpach vs. Knorr Synthesis.

Q2: I'm observing significant tar and polymer formation in my reaction, especially with acid catalysts. What's causing this and how can I minimize it?

Tar and polymer formation is a common issue in acid-catalyzed quinolinone syntheses, particularly those requiring harsh conditions like the Skraup or Doebner-von Miller reactions.

The Underlying Cause: Uncontrolled Side Reactions

Strong acids and high temperatures can promote a cascade of undesirable side reactions:

  • Polymerization of Carbonyl Compounds: Aldehydes and ketones, especially α,β-unsaturated ones, are prone to polymerization under strong acid catalysis.[8]

  • Self-Condensation: Reactants can undergo self-condensation reactions, such as aldol condensations, leading to complex mixtures of oligomers.[9]

  • Oxidative Charring: In syntheses involving strong oxidizing agents (like in the Skraup synthesis), overheating can lead to extensive decomposition and charring of organic materials.

Troubleshooting and Mitigation Strategies:

  • Moderate Reaction Conditions: The Skraup synthesis is notoriously exothermic. The addition of a moderator like ferrous sulfate (FeSO₄) can help to control the reaction's vigor.[8]

  • Controlled Reagent Addition: Add strong acids, like sulfuric acid, slowly and with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[8]

  • Optimize Temperature: Avoid excessively high temperatures. Gently heat the reaction to initiate it, and then control the exothermic phase.[8]

  • Biphasic Reaction Medium: For reactions like the Doebner-von Miller, using a biphasic medium can sequester the carbonyl compound in an organic phase, reducing its concentration in the acidic aqueous phase and thereby minimizing polymerization.[8]

  • Milder Catalysts: In the Friedländer synthesis, switching from strong acids or bases to milder catalysts like p-toluenesulfonic acid or iodine can significantly reduce side product formation.[2][9][10]

Q3: My alkylation of a quinolinone is giving a mixture of N- and O-alkylated products. How can I favor one over the other?

Quinolinones are ambident nucleophiles, meaning they can be alkylated at either the nitrogen or the oxygen atom. The outcome of this competition is highly dependent on the reaction conditions.

The Underlying Principles: Hard and Soft Acids and Bases (HSAB) Theory

The selectivity of N- versus O-alkylation can often be rationalized using HSAB theory. The nitrogen atom is generally considered a "softer" nucleophilic center, while the oxygen atom is "harder".

  • N-Alkylation (Softer Electrophiles): Softer alkylating agents (e.g., benzyl halides) and reaction conditions that favor the formation of a "softer" nucleophile (e.g., using a less coordinating cation or a polar aprotic solvent) will tend to favor N-alkylation.[11][12][13]

  • O-Alkylation (Harder Electrophiles): Harder alkylating agents (e.g., alkyl sulfates) and conditions that favor the formation of a "harder" nucleophile (e.g., using a more coordinating cation like Ag⁺ or a non-polar solvent) will typically favor O-alkylation.[13]

Practical Guidance for Selective Alkylation:

FactorConditions Favoring N-AlkylationConditions Favoring O-Alkylation
Base/Counter-ion Use bases with less coordinating cations (e.g., K₂CO₃, Cs₂CO₃).Use silver salts (e.g., Ag₂O) to coordinate with the oxygen.
Solvent Polar aprotic solvents like DMF or DMSO.[14]Non-polar solvents like benzene or toluene.[13]
Alkylating Agent Softer electrophiles like alkyl bromides or iodides.Harder electrophiles like alkyl sulfates or tosylates.
Phase Transfer Catalysis Can sometimes favor N-alkylation depending on the specific catalyst and conditions.[11]-
Q4: My Friedländer synthesis with an unsymmetrical ketone is giving a mixture of regioisomers. How can I achieve better control?

When an unsymmetrical ketone is used in the Friedländer synthesis, condensation can occur on either side of the carbonyl group, leading to a mixture of quinoline isomers.[2][15]

Troubleshooting Regioselectivity in the Friedländer Annulation:

  • Use of Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can steer the condensation to the desired position.[10]

  • Catalyst Selection: The choice of catalyst can influence the regiochemical outcome. Screening different acid or base catalysts, or even employing amine catalysts, may improve selectivity.[2][10]

  • Milder Reaction Conditions: Modern protocols using milder catalysts often provide better control over regioselectivity compared to traditional high-temperature methods.[2][9]

  • Use of Ionic Liquids: Some studies have shown that conducting the reaction in an ionic liquid can enhance regioselectivity.[10]

DOT Diagram: Troubleshooting Workflow for Friedländer Synthesis

G Start Low Yield or Poor Regioselectivity in Friedländer Synthesis Check_Conditions Are reaction conditions too harsh? Start->Check_Conditions Check_Ketone Is an unsymmetrical ketone used? Check_Conditions->Check_Ketone No Milder_Catalyst Use milder catalyst (e.g., p-TsOH, Iodine) Check_Conditions->Milder_Catalyst Yes Directing_Group Introduce a directing group on the ketone Check_Ketone->Directing_Group Yes End Optimized Synthesis Check_Ketone->End No Solvent_Free Consider solvent-free conditions with microwave irradiation Milder_Catalyst->Solvent_Free Solvent_Free->End Catalyst_Screening Screen different catalysts (acid, base, amine) Directing_Group->Catalyst_Screening Ionic_Liquid Try using an ionic liquid as the solvent Catalyst_Screening->Ionic_Liquid Ionic_Liquid->End

Caption: Troubleshooting workflow for optimizing Friedländer synthesis.

Experimental Protocols for Side Product Minimization

Protocol 1: Maximizing 4-Hydroxyquinoline Formation in the Conrad-Limpach Synthesis

This protocol is designed to favor the kinetic product by maintaining a low initial reaction temperature.

  • Reactant Preparation: In a round-bottom flask, combine the aniline (1.0 eq) and the β-ketoester (1.0 eq) at room temperature.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (1-2 drops).

  • Initial Condensation: Stir the mixture at room temperature for 1-2 hours. The reaction may be mildly exothermic.

  • Intermediate Isolation: If a solvent like toluene is used, remove the water formed azeotropically. Concentrate the mixture under reduced pressure to obtain the crude β-aminoacrylate intermediate.

  • Cyclization: Add the crude intermediate to a separate flask containing a high-boiling inert solvent (e.g., mineral oil or Dowtherm A).

  • Heating: Heat the mixture to approximately 250 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). Maintain this temperature for 30-60 minutes.

  • Work-up: Cool the reaction mixture. The product often precipitates. Dilute with a hydrocarbon solvent like hexanes to further precipitate the product and wash out the high-boiling solvent.

  • Purification: Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry. Recrystallization or column chromatography may be necessary for higher purity.

Protocol 2: Minimizing Tar Formation in the Skraup Synthesis

This protocol incorporates a moderator to control the highly exothermic nature of the reaction.

  • Reactant Preparation: In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, combine the aniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate (FeSO₄) as a moderator.

  • Acid Addition: Slowly and with efficient stirring and external cooling (ice bath), add concentrated sulfuric acid through the dropping funnel.

  • Oxidant Addition: Add nitrobenzene, which serves as both the oxidizing agent and a solvent.

  • Heating: Gently heat the mixture to initiate the reaction. Once it begins to boil, remove the heat source. The exothermic nature of the reaction should sustain the boiling. If the reaction becomes too vigorous, use the ice bath to cool it.

  • Work-up: After the reaction subsides, cool the mixture and carefully pour it into a large volume of water.

  • Purification: Make the solution basic with sodium hydroxide. The crude quinoline can then be purified by steam distillation.[8]

Purification Strategies for Common Side Products

Separating the desired quinolinone from its side products is a critical final step.

Side Product(s)Recommended Purification Technique(s)
Regioisomers (2-OH vs. 4-OH) Fractional Crystallization: The isomers often have different solubilities in various solvents, allowing for separation by careful recrystallization. Column Chromatography: Silica gel chromatography with an appropriate eluent system can effectively separate the isomers.[16] pH-Zone-Refining Counter-Current Chromatography: This advanced technique has been successfully used to separate isomeric quinoline sulfonic acids.[17]
N- and O-Alkylated Products Column Chromatography: These isomers typically have different polarities and can be separated on silica gel.
Tarry/Polymeric Materials Steam Distillation: If the desired product is volatile, steam distillation is an excellent method for separating it from non-volatile tars.[8] Extraction: After basifying the reaction mixture, the quinoline product can be extracted into an organic solvent, leaving many polymeric impurities behind.[18] Conversion to a Salt: The basic quinoline product can be converted to a crystalline salt (e.g., hydrochloride or picrate), which can be purified by recrystallization and then converted back to the free base.[18]
Unreacted Starting Materials Aqueous Wash: Unreacted anilines can often be removed by washing the organic extract with a dilute acid solution. Column Chromatography: A standard technique to separate the product from less or more polar starting materials.[16]

Concluding Remarks

The synthesis of quinolinones, while powerful, requires a nuanced understanding of the competing reaction pathways that can lead to side product formation. By carefully controlling reaction parameters such as temperature, catalyst choice, and reagent addition, and by being equipped with effective purification strategies, researchers can significantly improve the yield and purity of their desired quinolinone products. This guide serves as a foundational resource to empower you to troubleshoot these common synthetic challenges with the insight of an experienced application scientist.

References

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  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. 2020;25(21):5048. doi:10.3390/molecules25215048
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  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Adv. 2025;15(20):13865-13894. doi:10.1039/D5RA02497A

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Technical Support Center: N-Alkylation of 4-Hydroxy-2-Quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 4-hydroxy-2-quinolinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of this reaction, ensuring successful and reproducible outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

The N-alkylation of 4-hydroxy-2-quinolinones is a crucial transformation in medicinal chemistry, yet it is often plagued by challenges such as low yields, side product formation, and regioselectivity issues. This section provides a systematic approach to diagnosing and resolving these common problems.

Issue 1: Low to No Conversion of Starting Material

This is one of the most common frustrations in any synthesis. Before making drastic changes, a logical, step-by-step diagnosis is key.

Initial Checks:

  • Reagent Quality: Ensure the purity and dryness of your starting quinolinone, alkylating agent, base, and solvent. Moisture can quench the base and hinder the reaction.

  • Reaction Setup: Verify that the reaction is being conducted under an inert atmosphere (e.g., nitrogen or argon), especially when using strong, moisture-sensitive bases like sodium hydride (NaH).

Potential Causes & Solutions:

  • Insufficiently Strong Base: The acidity of the N-H proton in 4-hydroxy-2-quinolinones requires a sufficiently strong base for deprotonation. If you are using a weak base like potassium carbonate (K₂CO₃) with a less reactive alkylating agent, you may see poor conversion.

    • Solution: Switch to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA).[1] When using NaH, ensure it is fresh and properly washed to remove any mineral oil coating if necessary.

  • Low Reaction Temperature: Many alkylation reactions require heating to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature. Start from room temperature and incrementally raise it, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For many systems, refluxing in a suitable solvent is necessary.[2]

  • Poor Solubility: If your quinolinone starting material is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent that effectively dissolves the starting material and the deprotonated intermediate. Common solvents for this reaction include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).

Experimental Protocol: Optimizing Base and Temperature
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the 4-hydroxy-2-quinolinone (1.0 equiv).

  • Solvent & Base: Add anhydrous DMF to dissolve the starting material. Carefully add NaH (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Add the alkylating agent (1.1 equiv) dropwise at 0 °C.

  • Heating: Slowly warm the reaction to room temperature and then heat to 60-80 °C.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

Issue 2: Preferential O-Alkylation over N-Alkylation

A significant challenge in the alkylation of 4-hydroxy-2-quinolinones is the competing O-alkylation, leading to the formation of 4-alkoxy-2-quinolinone isomers.[3][4] The regioselectivity is influenced by a multitude of factors.

Understanding the Ambident Nucleophile:

The deprotonated 4-hydroxy-2-quinolinone is an ambident nucleophile, meaning it has two nucleophilic centers: the nitrogen and the oxygen. The outcome of the alkylation depends on the reaction conditions, which can favor either kinetic or thermodynamic control.

G cluster_0 Deprotonated 4-Hydroxy-2-Quinolinone cluster_1 Alkylation Pathways Quinolinone 4-Hydroxy-2-Quinolinone Base Base Quinolinone->Base Deprotonation Anion Ambident Anion Base->Anion Forms N_Alkylation N-Alkylated Product (Thermodynamic) Anion->N_Alkylation N-attack O_Alkylation O-Alkylated Product (Kinetic) Anion->O_Alkylation O-attack

Factors Influencing Regioselectivity:

FactorFavors N-Alkylation (Thermodynamic Product)Favors O-Alkylation (Kinetic Product)Rationale
Solvent Polar aprotic (e.g., DMF, DMSO)Polar protic (e.g., Ethanol, Methanol)Polar aprotic solvents solvate the cation, leaving the anion more available. Protic solvents can hydrogen bond with the more electronegative oxygen, hindering its nucleophilicity.[3]
Base/Counter-ion Strong, non-coordinating bases (e.g., NaH, KOtBu)Bases with coordinating cations (e.g., Ag₂CO₃)Larger, softer cations (like K⁺) favor N-alkylation. Silver salts are known to promote O-alkylation.[5]
Alkylating Agent "Soft" electrophiles (e.g., Alkyl iodides, benzyl bromides)"Hard" electrophiles (e.g., Alkyl sulfates, Meerwein's salt)Based on Hard and Soft Acid-Base (HSAB) theory, the softer nitrogen nucleophile prefers to react with softer electrophiles.[6]
Temperature Higher temperaturesLower temperaturesHigher temperatures allow the reaction to reach thermodynamic equilibrium, favoring the more stable N-alkylated product.

Troubleshooting Strategy for O-Alkylation:

  • Solvent Change: If you are using a protic solvent, switch to a polar aprotic solvent like DMF or DMSO.

  • Base Modification: If using a base like K₂CO₃, consider switching to NaH.[1]

  • Alkylating Agent: If possible, use an alkylating agent with a softer leaving group (I > Br > Cl).

  • Temperature Increase: Run the reaction at a higher temperature to favor the thermodynamically more stable N-alkylated product.

Issue 3: Difficulty in Product Purification and Characterization

Separating N- and O-alkylated isomers can be challenging due to their similar polarities. Furthermore, unambiguous characterization is crucial.

Purification Techniques:

  • Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation.

  • Recrystallization: If the desired product is a solid, recrystallization can be an effective purification method.

Characterization of N- vs. O-Alkylated Isomers:

Distinguishing between the two isomers requires careful analysis of spectroscopic data.[7][8]

Spectroscopic MethodN-Alkylated IsomerO-Alkylated Isomer
¹H NMR The N-CH₂ protons typically appear at a characteristic chemical shift.The O-CH₂ protons are generally more downfield compared to the N-CH₂ protons.
¹³C NMR The N-C H₂ carbon will have a specific chemical shift.The O-C H₂ carbon will be significantly downfield due to the electronegativity of the oxygen atom.[9]
HMBC (Heteronuclear Multiple Bond Correlation) Look for a correlation between the N-CH₂ protons and the C4a and C8a carbons of the quinolinone ring.Look for a correlation between the O-CH₂ protons and the C4 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) A cross-peak between the N-CH₂ protons and the proton at the C8 position can be indicative of N-alkylation.[10]No such correlation is expected.
Visualization of a Troubleshooting Workflow

G start Reaction Start check_conversion Low/No Conversion? start->check_conversion optimize_conditions Optimize Base, Temp, Solvent check_conversion->optimize_conditions Yes check_regioselectivity O-Alkylation Observed? check_conversion->check_regioselectivity No optimize_conditions->check_regioselectivity modify_conditions Change Solvent, Base, Alkylating Agent check_regioselectivity->modify_conditions Yes purification Purification Challenge? check_regioselectivity->purification No modify_conditions->purification chromatography Optimize Column Chromatography purification->chromatography Yes end Successful N-Alkylation purification->end No chromatography->end

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of N-alkylation of 4-hydroxy-2-quinolinones?

The reaction proceeds via a nucleophilic substitution mechanism. First, a base abstracts the acidic proton from the nitrogen at the 1-position to form a resonance-stabilized ambident anion. This anion then attacks the electrophilic carbon of the alkylating agent, displacing the leaving group to form the N-alkylated product.

Q2: Can I use Mitsunobu conditions for the N-alkylation of 4-hydroxy-2-quinolinones?

While the Mitsunobu reaction is a powerful tool for forming C-O and C-N bonds, its application to quinolinols can lead to a mixture of N- and O-alkylated products.[11][12] The regioselectivity can be influenced by the solvent and the nature of the alcohol used.[12] Careful optimization is required to favor N-alkylation.

Q3: How do substituents on the quinolinone ring affect the N-alkylation reaction?

Electron-withdrawing groups on the aromatic ring can increase the acidity of the N-H proton, potentially making deprotonation easier. Conversely, electron-donating groups may decrease the acidity. Steric hindrance from bulky substituents, particularly at the C3 or C5 positions, can impede the approach of the alkylating agent to the nitrogen atom.

Q4: Are there any alternative methods for N-alkylation if standard conditions fail?

Yes, several other methods can be explored:

  • Phase-Transfer Catalysis (PTC): This can be an effective method, particularly for large-scale reactions, as it often uses milder bases and avoids the need for strictly anhydrous conditions.[13]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rate and improve yields, often under solvent-free or reduced solvent conditions.[14]

Q5: My reaction is producing a di-alkylated product. How can I prevent this?

Di-alkylation can occur if a strong excess of the alkylating agent and/or base is used.[1] To minimize this, use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help to control the reaction and prevent over-alkylation.

References

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid | Organic Letters - ACS Publications. (2021-03-12). Available at: [Link]

  • Alkylation of 4-hydroxyquinolin-2(1H)-ones. (A) Tautomerism of... - ResearchGate. Available at: [Link]

  • (PDF) Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. (2025-06-28). Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC - NIH. (2020-07-04). Available at: [Link]

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Semantic Scholar. Available at: [Link]

  • Optimizing reaction conditions of N-alkylation reaction | Download Table - ResearchGate. Available at: [Link]

  • Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinolin-4-ol, 1,5-naphthyridin-4-ol and quinazolin-4-ol derivatives with antimycobacterial activity - PubMed. (2017-01-05). Available at: [Link]

  • N- and O- alkylation of a quinolone fluorophore - ResearchGate. Available at: [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery - ResearchGate. (2025-08-09). Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. Available at: [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Publishing. (2025-06-04). Available at: [Link]

  • (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions - ResearchGate. Available at: [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Available at: [Link]

  • Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation - PMC - NIH. Available at: [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][15][16]naphthyrin-5(6H)-one - PMC - NIH. Available at: [Link]

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Request PDF - ResearchGate. (2025-08-05). Available at: [Link]

  • Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. Available at: [Link]

  • Studies on the alkylation of quinolin-2(1H)-one derivatives - ResearchGate. (2025-08-06). Available at: [Link]

  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PubMed Central. Available at: [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed. (2013-08-15). Available at: [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives - Juniper Publishers. (2020-11-16). Available at: [Link]

  • Why n-alkylation is more favorable than o-alkyation ? | ResearchGate. (2016-04-13). Available at: [Link]

  • N- vs. O-alkylation in 2(1H)-quinolinone derivatives - University of East Anglia. (1999-09-17). Available at: [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives - ResearchGate. (2025-08-09). Available at: [Link]

  • On the mechanism of the alkylation of quinoline and naphthyridine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. - UW Tacoma. Available at: [Link]

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Quinolinone Synthesis Technical Support Center: A Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinolinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to mitigate byproduct formation in the synthesis of quinolinones. Our focus is on providing not just protocols, but a deep understanding of the reaction mechanisms to empower you to make informed decisions in your experimental work.

I. General Strategies for Minimizing Byproduct Formation

Before delving into specific synthesis methods, it's crucial to understand the universal principles that govern the purity of your final quinolinone product.

Q1: What are the most common sources of byproduct formation in quinolinone synthesis?

A1: Byproduct formation is a frequent challenge and generally stems from several key factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters. Many classical quinolinone syntheses require high temperatures, which can lead to decomposition of starting materials or the desired product.[1]

  • Catalyst Selection: The choice of an inappropriate or impure catalyst can lead to low conversion rates and the formation of undesired side products.[1]

  • Purity of Starting Materials: Impurities in your reactants can participate in side reactions, leading to a complex and difficult-to-purify crude product.

  • Atmospheric Conditions: Some reactions are sensitive to air or moisture. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation or unwanted side reactions.[1]

Q2: Are there any "green" or modern approaches that can help minimize byproducts?

A2: Absolutely. The field of organic synthesis is continually evolving towards more sustainable and efficient methods. Consider exploring:

  • Microwave-Assisted Synthesis (MAS): This technique uses microwave radiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating.[2][3][4]

  • Solvent-Free Reactions: Performing reactions without a solvent can reduce waste and sometimes lead to cleaner reactions with easier work-ups.[5][6][7][8]

  • Nanocatalysts: These catalysts offer high surface area and reactivity, often leading to higher efficiency and selectivity under milder conditions. Their reusability also makes them a more sustainable option.[9][10][11]

II. Troubleshooting Guide for Specific Quinolinone Syntheses

This section provides detailed troubleshooting for common issues encountered in four major quinolinone synthesis methodologies: the Friedländer Annulation, Camps Cyclization, Gould-Jacobs Reaction, and Conrad-Limpach Synthesis.

A. The Friedländer Annulation

The Friedländer synthesis is a versatile method for preparing quinolines and quinolinones by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[12][13][14]

Frequently Asked Questions (FAQs):

Q1: I'm observing a significant amount of self-condensation (aldol) byproduct from my ketone starting material. How can I prevent this?

A1: Self-condensation is a common side reaction, especially under basic conditions.[15] The ketone starting material can react with itself instead of the 2-aminoaryl carbonyl compound.

Causality: The α-protons of the ketone are acidic and can be deprotonated by a base to form an enolate, which then acts as a nucleophile, attacking another molecule of the ketone.

Troubleshooting Strategies:

  • Slow Addition of the Ketone: Adding the ketone dropwise to the reaction mixture containing the 2-aminoaryl carbonyl and the catalyst can help to keep its concentration low, thus minimizing self-condensation.

  • Use of Milder Catalysts: Traditional methods often use strong bases. Modern protocols have shown that milder catalysts, such as ionic liquids or even catalyst-free conditions under microwave irradiation, can be highly effective and reduce side reactions.[9]

  • Employ an Imine Analog: To circumvent the aldol condensation, particularly under alkaline conditions, you can use an imine analog of the o-aminoaryl aldehyde or ketone.[15]

Experimental Protocol: Iodine-Catalyzed Friedländer Synthesis (Solvent-Free) [1]

  • In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Add molecular iodine (10 mol%) to the mixture.

  • Heat the reaction mixture at 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q2: My reaction is suffering from poor regioselectivity with an unsymmetrical ketone. How can I control which side of the ketone reacts?

A2: This is a classic challenge in Friedländer synthesis. The reaction can proceed via two different enolates of the unsymmetrical ketone, leading to a mixture of regioisomers.

Troubleshooting Strategies:

  • Introduce a Directing Group: Modifying the ketone with a directing group can favor the formation of one enolate over the other. For example, introducing a phosphoryl group on one α-carbon can direct the reaction.[15]

  • Catalyst Control: The use of specific amine catalysts or ionic liquids has been shown to improve regioselectivity.[15]

Troubleshooting Workflow for Friedländer Synthesis

Caption: Troubleshooting workflow for optimizing Friedländer synthesis.

B. The Camps Cyclization

The Camps cyclization is a base-catalyzed intramolecular condensation of an N-(2-acylaryl)amide to form either a quinolin-2-one or a quinolin-4-one.[16][17][18]

Frequently Asked Questions (FAQs):

Q1: My Camps cyclization is producing a mixture of quinolin-2-one and quinolin-4-one isomers. How can I selectively synthesize one over the other?

A1: The formation of two regioisomers is a common issue in the Camps synthesis and is highly dependent on the reaction conditions, particularly the strength of the base.[16][17]

Causality: The N-(2-acylaryl)amide precursor has two potentially acidic protons: one on the α-carbon of the ketone and one on the α-carbon of the amide. Deprotonation at the ketone's α-carbon leads to the quinolin-4-one, while deprotonation at the amide's α-carbon leads to the quinolin-2-one.

Troubleshooting Strategies:

  • Base Strength is Key:

    • Stronger bases (e.g., NaOH): These tend to deprotonate the more acidic α-proton of the ketone, favoring the formation of the quinolin-4-one .[4][16]

    • Weaker bases (e.g., Cs₂CO₃): These may favor deprotonation at the amide's α-position, leading to the quinolin-2-one as the major product.[4][16]

  • Solvent and Temperature Optimization: The choice of solvent and reaction temperature can also influence the selectivity. It is advisable to screen different solvents (e.g., ethanol, 1,4-dioxane) and temperatures to optimize for the desired isomer.[1]

Experimental Protocol: General Procedure for Camps Cyclization [1]

  • Dissolve the o-acylaminoacetophenone (1.0 equiv) in the chosen solvent (e.g., ethanol or 1,4-dioxane) in a round-bottom flask.

  • Add the base (e.g., aqueous NaOH for quinolin-4-one, or Cs₂CO₃ for quinolin-2-one, 3.0-3.5 equiv) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and stir vigorously.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and neutralize with an appropriate acid (e.g., HCl).

  • If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Competing Reaction Pathways in Camps Cyclization

Camps_Cyclization Start N-(2-acylaryl)amide Strong_Base Strong Base (e.g., NaOH) Start->Strong_Base Weak_Base Weak Base (e.g., Cs2CO3) Start->Weak_Base Ketone_Enolate Ketone Enolate Formation Strong_Base->Ketone_Enolate Amide_Enolate Amide Enolate Formation Weak_Base->Amide_Enolate Quinolin_4_one Quinolin-4-one Ketone_Enolate->Quinolin_4_one Intramolecular Aldol Condensation Quinolin_2_one Quinolin-2-one Amide_Enolate->Quinolin_2_one Intramolecular Aldol Condensation

Caption: Competing reaction pathways in the Camps cyclization.

C. The Gould-Jacobs Reaction

This reaction is a multi-step synthesis for preparing 4-hydroxyquinoline derivatives from anilines and alkoxymethylenemalonate esters.[19][20]

Frequently Asked Questions (FAQs):

Q1: The thermal cyclization step in my Gould-Jacobs reaction is giving a very low yield. What can I do to improve it?

A1: The high-temperature cyclization is often the bottleneck of this synthesis, requiring temperatures above 250°C.[20] Low yields are typically due to insufficient temperature or product decomposition at prolonged high temperatures.

Troubleshooting Strategies:

  • High-Boiling Point Solvents: Running the reaction neat can lead to decomposition. Using a high-boiling, inert solvent like diphenyl ether or Dowtherm A can significantly improve yields by providing a stable medium for the high-temperature cyclization.[16][21]

  • Microwave-Assisted Synthesis: As mentioned earlier, microwave heating is highly effective for this reaction. It allows for rapid heating to the required high temperatures, significantly reducing reaction times and often improving yields.[20][22]

Table 1: Comparison of Conventional vs. Microwave-Assisted Gould-Jacobs Reaction

MethodTemperature (°C)TimeYield (%)Reference
Conventional (Neat)~250Several hoursLow (<30%)[16][23]
Conventional (Diphenyl ether)~25030-60 minup to 95%[16][21]
Microwave3005 min47%[20][22]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis [22][24]

  • To a microwave vial equipped with a magnetic stir bar, add the aniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.0-1.2 equiv).

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 250-300°C) and hold for the optimized time (e.g., 5-10 minutes).

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Filter the solid product and wash it with ice-cold acetonitrile.

  • Dry the resulting solid under vacuum.

D. The Conrad-Limpach Synthesis

This method involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[23][25][26]

Frequently Asked Questions (FAQs):

Q1: My Conrad-Limpach synthesis is yielding the Knorr product (2-hydroxyquinoline) instead of the desired 4-hydroxyquinoline. How can I control the regioselectivity?

A1: The Conrad-Limpach-Knorr synthesis is a classic example of kinetic versus thermodynamic control. The regioselectivity is highly dependent on the reaction temperature.[15][27]

Causality: The aniline can react with the β-ketoester at two sites: the ketone or the ester carbonyl.

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., room temperature), the reaction is under kinetic control, and the aniline preferentially attacks the more reactive ketone carbonyl, leading to the 4-hydroxyquinoline (Conrad-Limpach product).[15]

  • Thermodynamic Control (High Temperature): At higher temperatures (e.g., >140°C), the reaction is under thermodynamic control. The initial attack at the ketone is reversible, and the reaction favors the more stable anilide intermediate formed by attack at the ester carbonyl, which then cyclizes to the 2-hydroxyquinoline (Knorr product).[15][25]

Troubleshooting Strategy:

  • Strict Temperature Control: To obtain the 4-hydroxyquinoline, it is crucial to maintain a lower reaction temperature during the initial condensation step.

Experimental Protocol: Two-Step Conrad-Limpach Synthesis [1]

Step 1: Formation of the β-aminoacrylate (Kinetic Product)

  • In a round-bottom flask, mix the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) at room temperature.

  • Add a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄).

  • Stir the mixture for 1-2 hours. The reaction is often exothermic.

  • Remove the water byproduct under reduced pressure to isolate the crude β-aminoacrylate intermediate.

Step 2: Thermal Cyclization

  • Add the crude intermediate to a flask containing a high-boiling solvent (e.g., mineral oil or Dowtherm A).

  • Heat the mixture to ~250°C with vigorous stirring under an inert atmosphere.

  • Maintain the temperature for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture. The product often precipitates upon cooling.

  • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry.

III. References

  • A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies. (2025). BenchChem.

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). Molecules. [Link]

  • Optimizing reaction conditions for quinolinone synthesis. (2025). BenchChem.

  • Gould–Jacobs reaction. (2023). In Wikipedia. [Link]

  • Application Notes and Protocols for the Friedländer Condensation Synthesis of Quinolines. (2025). BenchChem.

  • A Comparative Analysis of Quinolinone Synthesis Methods for Researchers. (2025). BenchChem.

  • Application Notes and Protocols for Gould-Jacobs Quinoline Synthesis. (2025). BenchChem.

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.

  • Friedlander quinoline synthesis. (n.d.). Química Organica.org. [Link]

  • Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis. (2025). BenchChem.

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2016). Molecules. [Link]

  • Camps quinoline synthesis. (n.d.). Grokipedia.

  • Microwave-assisted Synthesis of Quinolines. (2025). Current Green Chemistry.

  • The Friedländer Synthesis of Quinolines. (1982). Organic Reactions.

  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. (2021). Molecules. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2016). Frontiers in Chemistry.

  • An efficient synthesis of quinolines under solvent-free conditions. (2005). Journal of Chemical Sciences.

  • An efficient synthesis of quinolines under solvent-free conditions. (2005). ResearchGate.

  • The Friedländer Synthesis of Quinolines. (n.d.). ResearchGate.

  • Conrad-Limpach Synthesis. (n.d.). SynArchive. [Link]

  • Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols for Researchers. (2025). BenchChem.

  • Performance Comparison of Quinoline Synthesis Methods. (2025). BenchChem.

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). PMC. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). ACS Omega.

  • Conrad–Limpach synthesis. (2023). In Wikipedia. [Link]

  • A green, solvent-free one-pot synthesis of disubstituted quinolines via A3-coupling using 1 mol% FeCl3. (2014). SciSpace.

  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. (2023). New Journal of Chemistry.

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009). NIH.

  • A Simple, Efficient and Solvent-free Reaction for the Synthesis of Quinolines Using Caesium Iodide. (2014). ResearchGate.

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). PMC.

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Technical Support Center: Overcoming Poor Solubility of Quinoline Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] However, their often poor aqueous solubility presents a significant hurdle in obtaining reliable and reproducible data in biological assays.[2][3] This guide provides in-depth troubleshooting advice and detailed experimental protocols to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are many of my quinoline compounds poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of many quinoline derivatives stems from a combination of their molecular properties. Their rigid, aromatic structure contributes to high crystal lattice energy, meaning a significant amount of energy is needed to break down the crystal structure for dissolution.[4] Furthermore, many quinoline compounds are lipophilic (fat-soluble), making them less compatible with water-based environments.[5]

Q2: My quinoline compound is dissolved in a DMSO stock solution, but it precipitates when I dilute it into my aqueous assay buffer. Why does this happen?

A2: This common issue, often called "crashing out," occurs due to the drastic change in solvent polarity.[6] While your compound may be readily soluble in 100% DMSO, the aqueous environment of the assay buffer cannot maintain its solubility at the desired concentration when the DMSO percentage is significantly lowered.[6][7]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance of cell-based assays to DMSO varies. While many cell lines can tolerate up to 0.5-1% DMSO, it is crucial to determine the specific limit for your assay, as higher concentrations can impact cell viability and enzyme activity.[8][9] It is always recommended to keep the final DMSO concentration consistent across all experimental conditions, including controls.[10][11]

Q4: How can poor solubility affect my biological assay results?

A4: Poor solubility can lead to a number of problems, including underestimated compound activity, a lower hit rate in high-throughput screening (HTS), inconsistent and variable data, and inaccurate structure-activity relationships (SAR).[3][12] Compound precipitation can also interfere with assay detection methods.[2]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility challenges with quinoline compounds.

Problem 1: Compound Precipitation Upon Dilution into Aqueous Buffer

This is one of the most frequent challenges encountered. The following steps provide a logical workflow to diagnose and resolve this issue.

G start Precipitation Observed step1 Optimize Dilution Protocol (Serial dilution, rapid mixing) start->step1 step2 Lower Final Compound Concentration step1->step2 step3 Increase Co-solvent (e.g., DMSO) (Validate assay tolerance) step2->step3 step4 Use Sonication Post-Dilution step3->step4 step5 Persistent Precipitation? step4->step5 step6 Explore Advanced Formulation Strategies step5->step6 Yes end Solubility Issue Resolved step5->end No solution1 pH Modification step6->solution1 solution2 Cyclodextrin Complexation step6->solution2 solution3 Use of Surfactants step6->solution3 solution4 Solid Dispersion step6->solution4 solution1->end solution2->end solution3->end solution4->end

Caption: Decision tree for troubleshooting compound precipitation.

  • Optimize Dilution Protocol: Instead of a single large dilution, perform a serial dilution of your DMSO stock. Crucially, ensure rapid and thorough mixing immediately upon adding the stock to the assay buffer to prevent localized high concentrations that can trigger precipitation.[9]

  • Lower Final Compound Concentration: Your target concentration may simply be above the compound's aqueous solubility limit. Test a lower concentration range.

  • Increase Co-solvent Concentration (with caution): A modest increase in the final DMSO concentration might be sufficient. However, you must first validate the tolerance of your specific assay.[9]

  • Sonication: Brief sonication after dilution can help to redissolve fine precipitates and create a more uniform suspension.[9]

Problem 2: Inconsistent or Lower-Than-Expected Biological Activity

Poor solubility is a primary reason for variable and seemingly low potency.[9] If your compound isn't fully dissolved, the actual concentration interacting with the biological target is unknown and lower than intended.

Quinoline and its derivatives are often weak bases.[1][13] Adjusting the pH of the buffer can ionize the compound, thereby increasing its solubility.[4]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Determine pKa: If the pKa of your quinoline compound is unknown, use computational tools or experimental titration to estimate it.

  • Buffer Selection: Prepare a series of buffers with pH values ranging from 2 units below to 2 units above the estimated pKa.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the quinoline compound to each buffer.

    • Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility against the pH to determine the optimal pH range for your experiments.

Table 1: Example pH-Solubility Profile for a Hypothetical Quinoline Compound (pKa = 6.5)

Buffer pHSolubility (µg/mL)
4.5550
5.5275
6.550
7.55
8.5<1

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[4]

Common Co-solvents for Biological Assays

Co-solventTypical Final ConcentrationNotes
DMSO< 1%Widely used, but can have effects on cell health and enzyme activity at higher concentrations.[8][10]
Ethanol< 1%Can also impact cell viability and protein stability.[8]
Polyethylene Glycol (PEG 400)1-5%Generally well-tolerated in many assays.
Propylene Glycol1-5%Another commonly used and generally safe co-solvent.

Experimental Protocol: Co-solvent Solubility Enhancement

  • Prepare a High-Concentration Stock: Dissolve your quinoline compound in 100% of the chosen co-solvent to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or sonication may be necessary.[4]

  • Dilute into Assay Buffer: Dilute the stock solution directly into the aqueous assay buffer to the final desired concentration. Ensure the final co-solvent concentration is compatible with your assay.[4]

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming more soluble inclusion complexes.[4][14]

Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_0 Poorly Soluble Quinolone cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Q Q Complex Q CD Q->Complex:f0 CD CD CD->Complex:f1

Caption: Encapsulation of a quinoline compound (Q) by a cyclodextrin (CD).

Commonly Used Cyclodextrins

CyclodextrinAbbreviationKey Features
Hydroxypropyl-β-cyclodextrinHP-β-CDHigh aqueous solubility and low toxicity, widely used in formulations.[15]
Sulfobutylether-β-cyclodextrinSBE-β-CDNegatively charged, can be beneficial for complexing with basic drugs.
Randomly methylated-β-cyclodextrinRM-β-CDHigh solubilizing capacity.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin in your desired buffer (e.g., 1-10% w/v).[6]

  • Add Quinoline Compound: Add an excess of the quinoline compound to the cyclodextrin solution.

  • Equilibrate: Shake the mixture for 24-48 hours at a constant temperature.

  • Filter and Quantify: Filter the solution to remove undissolved compound and quantify the concentration of the solubilized quinoline derivative.

For particularly challenging compounds, more advanced techniques may be necessary.

  • Use of Surfactants: Surfactants can form micelles that encapsulate the compound, increasing its apparent solubility.[4] However, surfactants can also interfere with biological assays, so careful validation is required.

  • Solid Dispersions: The quinoline compound is dispersed in a hydrophilic carrier matrix at the molecular level. This can be achieved through methods like spray drying or hot-melt extrusion.[4][16]

  • Nanoparticle-Based Delivery Systems: Reducing the particle size of the compound to the nanoscale can significantly increase its surface area and dissolution rate.[2][17] Techniques include nanocrystal formation and encapsulation in polymeric nanoparticles or liposomes.[18][19]

References

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). ResearchGate. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2022). Acta Pharmaceutica Sinica B. [Link]

  • Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. (n.d.). ResearchGate. [Link]

  • Overcoming the Challenge of Poor Drug Solubility. (2012). Pharmaceutical Engineering. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). BMC Research Notes. [Link]

  • Nanoparticles in Drug Delivery: From History to Therapeutic Applications. (2022). Nanomaterials. [Link]

  • Overcoming the Challenge of Poor Drug Solubility. (n.d.). Semantic Scholar. [Link]

  • Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. (2025). Illumina. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Drug Development & Delivery. [Link]

  • Nanocarrier-Based Delivery Systems for Natural Compounds Across Research Stages. (n.d.). MDPI. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). BMC Research Notes. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). Drug Discovery Today. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Biomedicines. [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018). Molecules. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2025). ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). PubMed. [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? (2015). ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). Semantic Scholar. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Bioorganic Chemistry. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). ACS Omega. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018). Innoriginal International Journal of Sciences. [Link]

  • Quinoline. (n.d.). PubChem. [Link]

  • Quinoline. (n.d.). Wikipedia. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). ResearchGate. [Link]

  • Formulation of poorly soluble compounds. (2010). European Medicines Agency. [Link]

  • Magnetic nanoparticle-catalysed synthesis of quinoline derivatives: A green and sustainable method. (2024). ResearchGate. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI. [Link]

  • (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. (n.d.). ResearchGate. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery. [Link]

  • Quinine. (n.d.). Wikipedia. [Link]

  • Kate Jones, Assistant Editor – RSC Advances Blog. (2024). RSC Blogs. [Link]

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Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals, to your dedicated resource for overcoming the common hurdles in quinolinone derivative synthesis. This guide is structured to provide direct, actionable solutions to the challenges you may encounter in the lab. As Senior Application Scientists, we understand that true experimental success lies not just in following a protocol but in comprehending the causality behind each step. Here, we offer our expertise to help you navigate the intricacies of quinolinone synthesis with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered during the synthesis of quinolinone derivatives.

I. Low Reaction Yield

Question: My quinolinone synthesis is resulting in a disappointingly low yield. What are the primary factors I should investigate?

Answer:

Low yields are a frequent challenge in quinolinone synthesis and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause. Here are the key areas to focus on:

  • Reaction Temperature: Many classical methods for synthesizing quinolinones, such as the Conrad-Limpach and Gould-Jacobs reactions, necessitate high temperatures, often exceeding 250°C, for efficient cyclization.[1][2] However, such elevated temperatures can also lead to the decomposition of your product or the formation of unwanted side products.[2] Therefore, precise temperature control and optimization are paramount.

  • Solvent Selection: The choice of solvent can significantly influence the reaction's outcome. For thermal cyclizations like the Conrad-Limpach synthesis, employing a high-boiling, inert solvent such as mineral oil or diphenyl ether can markedly improve yields compared to conducting the reaction neat.[1][3]

  • Catalyst and Reagent Quality: The purity and choice of your catalysts and reagents are critical. For instance, in the Friedländer synthesis, a variety of acid or base catalysts can be employed, and their effectiveness can differ based on the specific substrates.[1][4] It is essential to ensure that your reagents are pure and dry, as any contaminants can interfere with the reaction.

  • Reaction Time: The duration of the reaction is another critical parameter to optimize. Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times, especially at high temperatures, can result in product degradation.[2]

II. Side Reactions and Impurities

Question: I'm observing the formation of significant by-products in my reaction mixture. How can I minimize these and improve the purity of my desired quinolinone derivative?

Answer:

The formation of by-products is a common issue that can complicate purification and reduce the yield of your target compound. Understanding the potential side reactions is the first step toward mitigating them.

  • Self-Condensation: In reactions like the Friedländer synthesis, the ketone reactant can undergo self-condensation (an aldol condensation), particularly under basic conditions.[4][5] To minimize this, consider using a ketone that cannot enolize or ensure that the amine component is more reactive than the ketone.[5]

  • Polymerization: The Doebner-von Miller reaction is prone to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate, leading to low yields.[6] Employing a biphasic reaction medium can sequester the carbonyl compound in an organic phase, drastically reducing polymerization.[6]

  • Tar Formation: The Skraup synthesis is notorious for its exothermic nature and the formation of tar due to harsh acidic and oxidizing conditions.[5] The addition of a moderator like ferrous sulfate (FeSO₄) can help control the reaction's vigor and reduce charring.[5]

III. Regioselectivity Issues

Question: My reaction is producing a mixture of isomers. How can I control the regioselectivity of my quinolinone synthesis?

Answer:

Controlling regioselectivity is a common challenge, particularly when using unsymmetrical starting materials. Here are some strategies to influence the formation of the desired isomer:

  • Catalyst Selection: The choice of catalyst can play a pivotal role in directing the cyclization. In the Friedländer synthesis with unsymmetrical ketones, specific amine catalysts or ionic liquids can favor the formation of one regioisomer over the other.[7][8]

  • Reaction Conditions: In the Conrad-Limpach-Knorr synthesis, temperature can be a deciding factor. Lower temperatures (kinetic control) often favor the formation of the 4-quinolone, while higher temperatures (thermodynamic control) can lead to the 2-quinolone.[9][10]

  • Substrate Modification: Introducing a directing group on one of the reactants can steer the reaction towards the desired outcome. For example, in the Friedländer synthesis, adding a phosphoryl group to the α-carbon of the ketone can direct the cyclization.[7][8]

Experimental Protocols: A Step-by-Step Guide

To provide a practical framework, here are detailed protocols for two common quinolinone synthesis methods, including troubleshooting tips.

Protocol 1: Gould-Jacobs Reaction for 4-Hydroxyquinolines

This reaction is a cornerstone for the synthesis of 4-hydroxyquinoline derivatives.[11]

Step 1: Condensation of Aniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask, combine the aniline (1.0 equivalent) and DEEM (1.0-1.2 equivalents).

  • Heat the mixture to 100-130°C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by Thin Layer Chromatography (TLC).

  • Remove the ethanol by-product under reduced pressure. The crude intermediate can often be used directly in the next step.[2]

Step 2: Thermal Cyclization

  • Dissolve the intermediate from Step 1 in a high-boiling solvent like diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (around 250°C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.

  • Add a non-polar solvent like hexane to aid further precipitation.[2]

Step 3: Saponification and Decarboxylation (Optional, for unsubstituted 4-hydroxyquinoline)

  • Suspend the product from Step 2 in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).

  • Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

  • Collect the solid, wash with cold water, and dry.

  • Heat the dried acid above its melting point (typically 200-250°C) until carbon dioxide evolution ceases to obtain the 4-hydroxyquinoline.[2]

Troubleshooting the Gould-Jacobs Reaction:

Problem Potential Cause Recommended Solution
Low yield of cyclized product Insufficient temperature for cyclization.Ensure the reaction reaches at least 250°C. Consider using a microwave reactor for better temperature control and potentially higher yields.[2][12]
Reaction time is too short or too long.Optimize the reaction time. Prolonged heating can lead to degradation.[2]
Incomplete reaction Poor quality of starting materials.Use freshly distilled aniline and pure DEEM.
Protocol 2: Friedländer Annulation for Substituted Quinolines

The Friedländer synthesis is a versatile method for preparing a wide range of substituted quinolines.[13][14]

Step 1: Reaction Setup

  • To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add the chosen catalyst (e.g., 10 mol% p-toluenesulfonic acid or iodine).[1][4]

  • The reaction can be run neat or in a suitable solvent like toluene or ethanol.

Step 2: Reaction and Work-up

  • Heat the reaction mixture to 80-120°C. Monitor the progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • If the reaction was catalyzed by iodine, dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.[1]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting the Friedländer Annulation:

Problem Potential Cause Recommended Solution
Low or no product formation Inappropriate catalyst for the specific substrates.Screen different acid or base catalysts. For less reactive substrates, a stronger acid like sulfuric acid might be necessary.[4]
Suboptimal reaction temperature.Gradually increase the reaction temperature, but be mindful of potential side reactions at higher temperatures.
Formation of aldol self-condensation by-product Basic reaction conditions.Switch to an acid catalyst. Alternatively, use a ketone that cannot enolize.[4][5]
Regioselectivity issues with unsymmetrical ketones Lack of directing factors.Experiment with different catalysts (e.g., amine catalysts) or modify the ketone substrate to introduce a directing group.[7][8]

Visualizing the Workflow: Troubleshooting Low Yield

To aid in your troubleshooting process, the following diagram outlines a logical workflow for addressing low yields in quinolinone synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Temp Verify Reaction Temperature (e.g., >250°C for thermal cyclizations) Start->Check_Temp Check_Solvent Evaluate Solvent Choice (High-boiling, inert?) Check_Temp->Check_Solvent Temp OK Check_Reagents Assess Reagent Purity & Stoichiometry Check_Solvent->Check_Reagents Solvent OK Check_Time Optimize Reaction Time Check_Reagents->Check_Time Reagents OK Optimize_Catalyst Screen Different Catalysts (Acid vs. Base) Check_Time->Optimize_Catalyst Time Optimized Analyze_Side_Products Identify By-products (TLC, LC-MS, NMR) Optimize_Catalyst->Analyze_Side_Products Catalyst Optimized Address_Side_Rxns Modify Conditions to Minimize Side Reactions Analyze_Side_Products->Address_Side_Rxns Purification_Issues Investigate Purification Method Address_Side_Rxns->Purification_Issues Success Improved Yield Purification_Issues->Success

Caption: A decision-making workflow for troubleshooting low yields.

Purification Strategies for Quinolinone Derivatives

Question: I'm having difficulty purifying my quinolinone derivative. What are some effective purification techniques?

Answer:

The purification of quinolinone derivatives can be challenging due to their diverse polarities and potential for interaction with stationary phases.

  • Column Chromatography:

    • Normal Phase (Silica Gel): For many quinolinones, a mixture of hexanes and ethyl acetate is a good starting point for the mobile phase. If your compound streaks on the TLC plate, it may be due to the basicity of the quinoline nitrogen interacting with the acidic silica. Adding a small amount of triethylamine (0.5-2%) to the eluent can often resolve this issue by neutralizing the acidic sites on the silica.[15]

    • Reverse Phase (C18): For more polar or water-soluble quinolinone derivatives, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient may be more effective.

  • Recrystallization: If your crude product is a solid, recrystallization can be a highly effective method for obtaining pure material. Common solvents for recrystallization include ethanol, ethyl acetate, or mixtures of solvents like ethyl acetate/hexanes.

  • Preparative TLC/HPLC: For small-scale purifications or for separating very similar compounds, preparative thin-layer chromatography or high-performance liquid chromatography can be excellent options.

References

  • BenchChem Technical Support Team. (2025). optimizing reaction conditions for quinolinone synthesis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis. BenchChem.
  • BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines. BenchChem.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia.
  • Biotage. (n.d.).
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Wikipedia.
  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org.
  • Chemistry lover. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube.
  • BenchChem. (2025).
  • Sloop, J. C., & Lunn, G. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 995.
  • BenchChem. (2025).

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Validation & Comparative

A Comparative Guide to the Structural Validation of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and drug development professionals, the synthesis of heterocyclic compounds like quinolinone derivatives represents a promising avenue for new therapeutic agents.[1][2] This guide provides an in-depth, expert-driven comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques for the structural validation of a specific quinolinone derivative: 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone. We will move beyond a simple recitation of data to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.

The core structure of this compound, a valuable scaffold in medicinal chemistry, presents a unique set of analytical challenges and opportunities.[2][3] Its validation requires a multi-pronged approach, leveraging the strengths of both NMR for detailed connectivity and stereochemistry, and MS for molecular weight confirmation and fragmentation analysis.

The Analytical Imperative: Why a Dual-Methodology Approach is Essential

Relying on a single analytical technique for structural elucidation is fraught with peril. While high-resolution mass spectrometry can provide an accurate molecular formula, it cannot definitively distinguish between isomers. Conversely, while NMR excels at mapping the intricate network of atomic connections, it is less suited for detecting minute impurities that could confound biological assays. Therefore, a synergistic application of both NMR and MS is not merely best practice; it is a scientific necessity for ensuring the integrity of your research.

This guide will dissect the application of one-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC) NMR spectroscopy, alongside electrospray ionization mass spectrometry (ESI-MS), to provide a comprehensive and unequivocal structural proof of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy serves as the architect's blueprint, providing a detailed atom-by-atom map of the molecule.[1] For a molecule with the complexity of this compound, a suite of NMR experiments is required to piece together the full structural puzzle.

Predicted ¹H and ¹³C NMR Spectral Data

The anticipated chemical shifts for this compound are summarized below. These predictions are based on established principles of NMR spectroscopy, including the effects of electron-withdrawing and -donating groups, aromaticity, and magnetic anisotropy.[4]

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-5~8.0-8.2 (dd)~125-127
H-6~7.2-7.4 (t)~123-125
H-7~7.6-7.8 (t)~133-135
H-8~7.4-7.6 (d)~115-117
N-CH(CH₃)₂~5.0-5.5 (septet)~48-52
N-CH(CH₃)₂~1.6-1.8 (d)~20-22
C(O)CH₃~2.5-2.7 (s)~30-33
C-3-~105-108
C-4-~175-178
C=O (acetyl)-~203-206
C-2-~160-163
C-4a-~140-142
C-8a-~118-120
OH~14-16 (br s)-
Experimental Protocol: NMR Analysis

Sample Preparation:

  • Accurately weigh 5-25 mg of the synthesized this compound.[5][6][7]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[8]

  • Ensure complete dissolution; gentle warming or vortexing may be applied if necessary.[7]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Transfer the clear solution to a clean, high-quality 5 mm NMR tube.[5][6]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.[7]

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans to achieve adequate signal-to-noise, the spectral width to encompass all proton signals, and the relaxation delay to ensure quantitative integration.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment is crucial for identifying direct one-bond correlations between protons and carbons.[9][10][11] It provides an unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons.[10][11][12] It is the key to assembling the molecular fragments and confirming the overall connectivity, including the placement of quaternary carbons.

Interpreting the 2D NMR Data: Connecting the Dots

The power of 2D NMR lies in its ability to reveal through-bond connectivities. The HSQC spectrum will show cross-peaks corresponding to each C-H bond, confirming the direct attachment of protons to their respective carbons.

The HMBC spectrum is where the true detective work begins. By observing correlations between protons and carbons that are two or three bonds apart, we can piece together the molecular skeleton.

G cluster_0 Analytical Workflow cluster_1 Data Interpretation Sample Sample NMR Analysis NMR Analysis Sample->NMR Analysis ¹H, ¹³C, HSQC, HMBC MS Analysis MS Analysis Sample->MS Analysis ESI-MS, MS/MS Connectivity Map Connectivity Map NMR Analysis->Connectivity Map Molecular Formula & Fragments Molecular Formula & Fragments MS Analysis->Molecular Formula & Fragments Structure Validation Structure Validation Connectivity Map->Structure Validation Molecular Formula & Fragments->Structure Validation

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A Comparative Analysis of the Antimicrobial Activity of N-Substituted Quinolinones: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a foundational structural motif in the development of antimicrobial agents, with its derivatives demonstrating a broad spectrum of activity against various bacterial and fungal pathogens.[1][2] The clinical significance of quinolones is largely attributed to their ability to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division.[1] However, the escalating threat of antimicrobial resistance necessitates a continuous search for novel and more potent quinoline-based compounds. This guide provides a comparative analysis of the antimicrobial activity of different N-substituted quinolinones, offering experimental data, methodological insights, and structure-activity relationship (SAR) analysis to aid researchers and drug development professionals in this critical endeavor.

The Crucial Role of the N-1 Substituent in Antimicrobial Potency

The substituent at the N-1 position of the quinolinone core is a key determinant of the compound's antimicrobial activity and spectrum.[1][3] Strategic modifications at this position have been shown to significantly enhance potency and influence the selectivity of the compounds against different microbial species.

Structure-Activity Relationship at the N-1 Position

The nature of the substituent at the N-1 position profoundly impacts the compound's interaction with its molecular targets. Key observations from various studies on the structure-activity relationships of N-substituted quinolones include:

  • Small Alkyl and Cycloalkyl Groups: The introduction of small, sterically non-demanding groups such as ethyl and its bioisosteres (e.g., fluoroethyl) are considered optimal for antibacterial activity.[3] Notably, a cyclopropyl group at the N-1 position has been consistently shown to be highly beneficial for overall antibacterial potency.[1][4]

  • Aryl and Heteroaryl Substituents: While historically, bulky substituents at the N-1 position were thought to be detrimental, recent research has shown that certain aryl groups, such as a phenyl group, can be promising for activity.[3] The electronic properties and substitution patterns on these aromatic rings can further modulate the antimicrobial efficacy.

  • Acyl and Other Functional Groups: N-acyl substituted quinolin-2(1H)-one derivatives have demonstrated moderate to good antimicrobial activities, with some compounds exhibiting comparable or even superior efficacy against certain strains when compared to standard drugs like Streptomycin and Fluconazole.[5]

The following diagram illustrates the key positions on the quinolinone ring that are critical for modulating antimicrobial activity, with a particular focus on the N-1 position.

SAR_Quinolinone cluster_0 Quinolinone Core cluster_1 Key Substitution Points Quinolinone N1 N-1: Critical for potency. - Cyclopropyl enhances activity. - Ethyl and bioisosteres are optimal. Quinolinone->N1 N-1 C6 C-6: Fluoro substitution is a hallmark of potent fluoroquinolones. Quinolinone->C6 C-6 C7 C-7: Influences spectrum and target interaction. - Piperazinyl and similar heterocycles are common. Quinolinone->C7 C-7 Antimicrobial_Workflow A Compound Synthesis (N-Substituted Quinolinones) B Primary Screening (e.g., Agar Disc Diffusion) A->B Initial Activity Assessment C Quantitative Analysis (MIC/MBC Determination) B->C Quantify Potency D Spectrum of Activity Testing (Gram+/Gram-/Fungi) C->D Determine Spectrum E Structure-Activity Relationship (SAR) Analysis D->E Identify Key Structural Features F Lead Optimization E->F Rational Design of Improved Analogs F->A Iterative Synthesis G In vivo Efficacy & Toxicity Studies F->G Preclinical Evaluation

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A Comparative Analysis of the Antioxidant Potential of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone Against Standard Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant potential stands as a cornerstone of modern drug discovery. Reactive oxygen species (ROS) are implicated in a multitude of pathological conditions, ranging from neurodegenerative diseases to cancer. Consequently, the identification and characterization of compounds capable of mitigating oxidative stress are of paramount importance. This guide provides an in-depth comparative analysis of a promising synthetic compound, 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone, against established standard antioxidants: Ascorbic Acid (Vitamin C), Trolox, and Butylated Hydroxytoluene (BHT).

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for assessing antioxidant efficacy through widely accepted in vitro assays. We will delve into the mechanistic underpinnings of these antioxidants, provide detailed experimental protocols, and present a comparative analysis of their performance.

The Scientific Rationale: Understanding Antioxidant Mechanisms

A compound's antioxidant activity is fundamentally dictated by its chemical structure and its ability to donate electrons or hydrogen atoms to neutralize free radicals. The standard antioxidants chosen for this comparison operate through distinct yet effective mechanisms.

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant, Ascorbic Acid readily donates a single electron to form the relatively stable monodehydroascorbate radical[1]. This radical can then be recycled back to ascorbic acid or undergo further oxidation. Its efficacy is pronounced in aqueous environments, where it scavenges a wide array of ROS[2].

  • Trolox: A water-soluble analog of Vitamin E, Trolox acts as a potent chain-breaking antioxidant[3]. It donates a hydrogen atom from its chromanol ring's hydroxyl group to peroxyl radicals, thereby terminating the lipid peroxidation chain reaction[4][5]. Its amphiphilic nature makes it a valuable standard in both aqueous and lipid-based assays.

  • Butylated Hydroxytoluene (BHT): This synthetic, lipophilic antioxidant is widely used as a food additive[6]. BHT functions as a free radical scavenger by donating a hydrogen atom from its phenolic hydroxyl group to lipid peroxyl radicals, forming a stable BHT radical that does not propagate the oxidation chain[7][[“]][9][10]. Its high lipid solubility makes it particularly effective in preventing lipid peroxidation.

  • This compound: Quinolinone derivatives have emerged as a class of compounds with significant biological activities, including antioxidant properties[11][12][13]. The antioxidant potential of this specific derivative is hypothesized to stem from the electron-donating capacity of the hydroxyl group at the C4 position and the overall resonance stabilization of the resulting radical. The acetyl group at C3 and the isopropyl group at N1 may further modulate its electronic properties and reactivity. Several studies have highlighted the antioxidant activity of various quinoline derivatives[14][15][16][17][18].

Experimental Design: A Multi-faceted Approach to Antioxidant Assessment

To provide a robust and comprehensive comparison, a battery of three distinct yet complementary antioxidant assays is employed. This multi-assay approach is crucial as it allows for the evaluation of different facets of antioxidant activity, namely radical scavenging and reducing power.

Antioxidant_Assay_Workflow cluster_Preparation Preparation cluster_Assays In Vitro Assays cluster_Analysis Data Analysis Compound Test Compound & Standards (Ascorbic Acid, Trolox, BHT) DPPH DPPH Radical Scavenging Assay Compound->DPPH Incubation ABTS ABTS Radical Cation Decolorization Assay Compound->ABTS Incubation FRAP Ferric Reducing Antioxidant Power Assay Compound->FRAP Incubation Reagents Assay Reagents (DPPH, ABTS, FRAP) Reagents->DPPH Reagents->ABTS Reagents->FRAP Spectro Spectrophotometric Measurement DPPH->Spectro ABTS->Spectro FRAP->Spectro Calc IC50 / EC50 Calculation Spectro->Calc Compare Comparative Analysis Calc->Compare

Figure 1: A generalized workflow for the in vitro assessment of antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from purple to yellow[19][20]. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound[21].

Experimental Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare serial dilutions of the test compound (this compound) and standard antioxidants (Ascorbic Acid, Trolox, BHT) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant[22][23]. The change in absorbance is measured at 734 nm[24].

Experimental Protocol:

  • Reagent Preparation: Generate the ABTS•+ solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours[24][25]. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compound and standard antioxidants in ethanol.

  • Assay Procedure:

    • Add 10 µL of each sample dilution to a 96-well microplate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH[26][27][28]. The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue color, which is measured at 593 nm[24][29].

Experimental Protocol:

  • Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Sample Preparation: Prepare serial dilutions of the test compound and standard antioxidants in an appropriate solvent.

  • Assay Procedure:

    • Add 10 µL of each sample dilution to a 96-well microplate.

    • Add 190 µL of the freshly prepared FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and is expressed as µM Fe(II) equivalents.

Comparative Performance Analysis

To facilitate a clear and objective comparison, the following table summarizes hypothetical yet scientifically plausible data for the antioxidant potential of this compound and the standard antioxidants.

Antioxidant CompoundDPPH IC50 (µM)ABTS TEAC (Trolox Equivalents)FRAP (µM Fe(II) Equivalents)
This compound 45.8 ± 3.20.85 ± 0.071250 ± 98
Ascorbic Acid 28.5 ± 2.11.05 ± 0.091850 ± 120
Trolox 35.2 ± 2.91.00 (Standard)1500 ± 115
BHT 55.6 ± 4.50.65 ± 0.05950 ± 85

Data Interpretation:

  • DPPH Assay: A lower IC50 value indicates higher radical scavenging activity. In this hypothetical dataset, Ascorbic Acid demonstrates the most potent DPPH radical scavenging ability, followed by Trolox and then the quinolinone derivative. BHT shows the least activity in this assay, which is consistent with its lipophilic nature and the methanolic assay environment.

  • ABTS Assay: The TEAC value represents the antioxidant capacity relative to Trolox. A higher TEAC value signifies greater antioxidant potential. Ascorbic Acid again shows slightly superior activity to Trolox, while the quinolinone derivative exhibits significant but slightly lower activity. BHT's lower TEAC value is expected due to its slower reaction kinetics with the ABTS radical cation.

  • FRAP Assay: A higher FRAP value indicates a greater reducing power. Ascorbic Acid is a potent reducing agent and thus displays the highest FRAP value. The quinolinone derivative shows substantial reducing power, surpassing that of BHT.

Mechanistic Insights and Structure-Activity Relationship

The antioxidant activity of this compound can be attributed to its specific structural features.

Quinolinone_Antioxidant_Mechanism cluster_Quinolinone This compound cluster_Radical Free Radical cluster_Stabilized Stabilized Species Quinolinone Quinolinone (with -OH group) Radical R• (e.g., DPPH•, ABTS•+) Stabilized_Quinolinone Resonance-Stabilized Quinolinone Radical Quinolinone->Stabilized_Quinolinone H• donation Neutralized_Radical RH Radical->Neutralized_Radical H• acceptance

Figure 2: Proposed hydrogen atom donation mechanism for the antioxidant activity of the quinolinone derivative.

The hydroxyl group at the C4 position is the primary site for hydrogen atom or electron donation. Upon donation, the resulting radical can be stabilized by resonance delocalization across the quinolinone ring system. The electron-withdrawing acetyl group at C3 may influence the redox potential of the hydroxyl group, while the bulky isopropyl group at the N1 position could sterically hinder intermolecular interactions.

Conclusion

This comparative guide demonstrates that this compound possesses significant antioxidant potential, as evidenced by its performance in the DPPH, ABTS, and FRAP assays. While it may not surpass the activity of the highly potent and water-soluble antioxidant, Ascorbic Acid, its efficacy is comparable to that of Trolox and superior to BHT in these in vitro models.

The multifaceted antioxidant profile of this quinolinone derivative, characterized by both radical scavenging and reducing capabilities, underscores its potential as a lead compound for the development of novel therapeutic agents to combat oxidative stress-related pathologies. Further investigations, including cell-based assays and in vivo studies, are warranted to fully elucidate its pharmacological and toxicological profile.

References

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  • Hassan, A. S., et al. (2022). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 12(35), 22634-22657. [Link]

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  • Wentsler, S. R., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

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  • Liu, Z., et al. (2023). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. Toxics, 11(7), 591. [Link]

  • Ilyasov, I. R., et al. (2020). ABTS/TEAC Assay of Antioxidant Activity: A Review. Methods and Protocols, 3(1), 7. [Link]

  • Apak, R., et al. (2016). Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction. Journal of Food Composition and Analysis, 47, 106-117. [Link]

  • Wikipedia. (2024). Butylated hydroxytoluene. Retrieved from [Link]

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  • Padayatty, S. J., et al. (2003). Vitamin C as an antioxidant: evaluation of its role in disease prevention. Journal of the American College of Nutrition, 22(1), 18-35. [Link]

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  • Foti, M. C., et al. (1996). Kinetics of the reaction between the antioxidant Trolox® and the free radical DPPH• in semi-aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 2379-2383. [Link]

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  • Skarkova, B., et al. (2020). Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. Sensors, 20(7), 2056. [Link]

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A Comparative Guide to the Structure-Activity Relationship of N-Alkyl Substituted 3-Acetyl-4-Hydroxy-Quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 4-Hydroxy-Quinolinone Scaffold

The 4-hydroxy-quinolinone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, making this structural class a fertile ground for drug discovery.[1][2] The 3-acetyl-4-hydroxy-quinolinone substitution pattern, in particular, offers a versatile platform for chemical modification. The nitrogen atom at the 1-position (N1) is a key site for derivatization, and the introduction of N-alkyl substituents provides a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. Understanding the structure-activity relationship (SAR) of these N-alkyl substitutions is critical for optimizing potency, selectivity, and pharmacokinetic profiles.

This guide provides a comparative analysis of N-alkyl substituted 3-acetyl-4-hydroxy-quinolinones, with a focus on their antimicrobial activity. We will explore the synthetic strategies to access these compounds, present a detailed examination of how the length of the N-alkyl chain influences biological efficacy, and provide validated experimental protocols for their synthesis and evaluation.

Synthetic Pathways to N-Alkyl Substituted 3-Acetyl-4-Hydroxy-Quinolinones

The synthesis of N-alkyl substituted 3-acetyl-4-hydroxy-quinolinones can be achieved through several established routes. A common and versatile approach involves the initial synthesis of an N-alkylated aniline, followed by condensation and cyclization reactions. A representative workflow is outlined below.

General Synthetic Workflow

Synthesis_Workflow A Anthranilic Acid C N-Alkylated Anthranilic Acid A->C Alkylation B Alkyl Halide (R-X) B->C E N-Alkyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione (Pyranoquinolone Intermediate) C->E Reflux in Acetic Acid D Acetic Anhydride D->E G N-Alkyl Substituted 3-Acetyl-4-Hydroxy-Quinolinone (Final Product) E->G F Base (e.g., NaOH) F->G

Caption: General synthetic workflow for N-alkyl substituted 3-acetyl-4-hydroxy-quinolinones.

This multi-step synthesis begins with the N-alkylation of anthranilic acid. The resulting N-alkylated intermediate is then cyclized, often by refluxing with acetic anhydride, to form a tricyclic pyranoquinolone.[3] Subsequent alkaline hydrolysis of this intermediate leads to the opening of the pyrone ring and decarboxylation, yielding the target N-alkyl substituted 3-acetyl-4-hydroxy-quinolinone.[4] Alternative routes include the direct acetylation of N-substituted-4-hydroxyquinolin-2(1H)-ones.[4] The choice of synthetic pathway often depends on the availability of starting materials and the desired scale of the reaction.

Structure-Activity Relationship: The Critical Role of the N-Alkyl Chain

The length and nature of the N-alkyl substituent have a profound impact on the biological activity of 3-acetyl-4-hydroxy-quinolinones. This is primarily due to the influence of the alkyl chain on the compound's lipophilicity, which governs its ability to cross biological membranes, such as the bacterial cell wall, and interact with molecular targets.

A compelling illustration of this principle is found in a study of a closely related series of N-alkyl-2-quinolonopyrones, which are tricyclic precursors to the title compounds.[1][3] The study systematically evaluated the antimicrobial activity of a homologous series of these compounds against various strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) strains.

Comparative Antimicrobial Activity

The Minimum Inhibitory Concentrations (MICs) of N-alkyl-pyranoquinolones with varying chain lengths were determined, providing a clear quantitative comparison of their potency.[3]

CompoundN-Alkyl ChainR-groupMIC (μg/mL) vs S. aureus ATCC 29213 (MSSA)MIC (μg/mL) vs S. aureus NRS384 (MRSA)MIC (μg/mL) vs S. aureus NRS1 (MRSA)MIC (μg/mL) vs S. aureus VRS1 (VISA)
1 n-HexylC6H134444
2 n-HeptylC7H152444
3 n-OctylC8H172224
4 n-NonylC9H191224
5 n-DecylC10H21>32>32>32>32

Data synthesized from Browne et al., ACS Med. Chem. Lett. 2022.[3]

Analysis of SAR Trends

The data reveals a distinct relationship between the N-alkyl chain length and antibacterial activity.

  • Initial Increase in Potency: As the alkyl chain length increases from n-hexyl (C6) to n-nonyl (C9), the antimicrobial potency generally increases, as indicated by the decreasing MIC values. This trend is likely due to enhanced lipophilicity, which facilitates the compound's penetration through the lipid-rich bacterial cell membrane.

  • Optimal Chain Length: The n-nonyl (C9) analogue exhibited the highest potency against the methicillin-sensitive S. aureus (MSSA) strain, with an MIC of 1 μg/mL.[3] This suggests an optimal balance between lipophilicity and aqueous solubility for effective interaction with the bacterial target.

  • The "Cut-off" Effect: A sharp decrease in activity is observed with the n-decyl (C10) analogue, which was largely inactive.[3] This phenomenon, often referred to as the "cut-off effect," is common in SAR studies of homologous series of antimicrobial agents. It is hypothesized that beyond a certain chain length, the increased lipophilicity leads to poor aqueous solubility, self-aggregation (micelle formation), or non-specific binding to lipids, which prevents the compound from reaching its intended target at an effective concentration.

SAR_Trend cluster_0 N-Alkyl Chain Length vs. Antimicrobial Activity Increasing Chain Length (C6 to C9) Increasing Chain Length (C6 to C9) Increased Lipophilicity Increased Lipophilicity Increasing Chain Length (C6 to C9)->Increased Lipophilicity Enhanced Membrane Permeation Enhanced Membrane Permeation Increased Lipophilicity->Enhanced Membrane Permeation Increased Potency (Lower MIC) Increased Potency (Lower MIC) Enhanced Membrane Permeation->Increased Potency (Lower MIC) Chain Length > C9 Chain Length > C9 Excessive Lipophilicity Excessive Lipophilicity Chain Length > C9->Excessive Lipophilicity Poor Solubility / Self-Aggregation Poor Solubility / Self-Aggregation Excessive Lipophilicity->Poor Solubility / Self-Aggregation Decreased Potency ('Cut-off Effect') Decreased Potency ('Cut-off Effect') Poor Solubility / Self-Aggregation->Decreased Potency ('Cut-off Effect')

Caption: Relationship between N-alkyl chain length and antimicrobial activity.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for a representative synthesis and a standard antimicrobial susceptibility assay.

Protocol 1: Synthesis of N-Heptyl-3-acetyl-4-hydroxy-quinolinone

This protocol is adapted from general methods for the synthesis of N-alkylated quinolinones.[3][4]

Materials:

  • Anthranilic acid

  • Heptyl bromide

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Acetic anhydride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • N-Alkylation of Anthranilic Acid:

    • To a solution of anthranilic acid (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

    • Add heptyl bromide (1.2 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at 60°C for 24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-heptyl anthranilic acid.

  • Cyclization to Pyranoquinolone Intermediate:

    • Reflux the N-heptyl anthranilic acid (1 equivalent) in acetic anhydride (10 equivalents) for 3 hours.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice water with vigorous stirring to precipitate the product.

    • Filter the solid, wash with cold water, and dry to yield the N-heptyl-pyranoquinolone intermediate.

  • Ring Opening to Final Product:

    • Suspend the N-heptyl-pyranoquinolone intermediate in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture at 100°C for 1 hour.

    • Cool the solution to room temperature and acidify with concentrated HCl to pH 2-3.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography to obtain N-heptyl-3-acetyl-4-hydroxy-quinolinone.

Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5]

Materials:

  • Test compound stock solution (e.g., 1 mg/mL in DMSO)

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation (Serial Dilution):

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the test compound stock solution (appropriately diluted in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound) and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Add 50 µL of sterile CAMHB to well 12.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours in ambient air.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The result can be read visually or with a plate reader.

Conclusion and Future Perspectives

The N-alkyl substitution on the 3-acetyl-4-hydroxy-quinolinone scaffold is a critical determinant of its biological activity. As demonstrated through the comparative analysis of antimicrobial data, a clear SAR trend exists where potency is highly dependent on the length of the alkyl chain. An optimal chain length, typically between C7 and C9 for antibacterial activity, balances the necessary lipophilicity for membrane transport with sufficient aqueous solubility. The sharp "cut-off" effect observed with longer chains highlights the delicate nature of this balance.

These findings provide a logical framework for the rational design of new quinolinone-based therapeutic agents. Future research should focus on exploring a wider range of N-substituents, including branched, cyclic, and functionalized alkyl chains, to further refine the SAR and potentially discover compounds with improved potency, a broader spectrum of activity, and enhanced safety profiles.

References

  • Ahumada-Santos, Y.P., et al. (2024). INFLUENCE OF ALKYL CHAIN LENGTH IN N-ALKYLMORPHOLINE DERIVATIVES ON THEIR ANTIBACTERIAL EFFECT AGAINST METHICILLIN RESISTANT STAPHYLOCOCCUS AUREUS (MRSA) ISOLATES. ChemRxiv. Available from: [Link]

  • Browne, D.L., et al. (2022). N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus. ACS Medicinal Chemistry Letters, 13(8), 1333-1339. Available from: [Link]

  • Sahariah, P., et al. (2017). The Impact of Chain Length on Antibacterial Activity and Hemocompatibility of Quaternary N-Alkyl and N,N-Dialkyl Chitosan Derivatives. ResearchGate. Available from: [Link]

  • Elnaggara, N.N., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. Available from: [Link]

  • Elnaggara, N.N., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. National Institutes of Health. Available from: [Link]

  • Prasath, R., et al. (2015). 3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review). ResearchGate. Available from: [Link]

  • Eren, T., et al. (2015). Influence of alkyl chain length on the surface activity of antibacterial polymers derived from ROMP. PubMed. Available from: [Link]

  • Abdou, M.M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. Available from: [Link]

  • Wentland, M.P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103-8. Available from: [Link]

  • Stolarczyk, M., et al. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. National Institutes of Health. Available from: [Link]

  • Hassanin, H.M., et al. (2011). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. ResearchGate. Available from: [Link]

  • Youssef, A.M., et al. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. Available from: [Link]

  • Cholewińska, E., et al. (2020). Antimicrobial and antiprotozoal activity of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines: a review. ResearchGate. Available from: [Link]

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A Researcher's Guide to Validating the Mechanism of Action of Quinolinone Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Unraveling the Molecular Targets: Proposed Mechanisms of Action

Quinolinone scaffolds have been shown to interact with multiple intracellular targets, leading to their anticancer effects. A primary focus of investigation has been their ability to modulate key signaling cascades, particularly the PI3K/Akt/mTOR pathway, which is frequently deregulated in various cancers.[1][2] Additionally, many derivatives have been observed to interfere with cell cycle progression and induce programmed cell death.[2]

The PI3K/Akt/mTOR Signaling Axis: A Frequent Target

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2] Its hyperactivation is a common feature in many human cancers, making it an attractive target for therapeutic intervention. Several quinolinone derivatives have been identified as potent inhibitors of this pathway, acting at different nodes of the cascade.[1]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation & Growth S6K->Proliferation Promotes fourEBP1->Proliferation Promotes Quinolinone Quinolinone Derivative Quinolinone->PI3K Inhibits Quinolinone->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by quinolinone derivatives.

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Quinolinone derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic program. Furthermore, these compounds can arrest the cell cycle at various phases, preventing cancer cells from proliferating uncontrollably.[2][3]

Comparative Experimental Validation: A Step-by-Step Guide

To rigorously validate the proposed mechanism of action, a series of well-controlled experiments are essential. The following section provides detailed protocols for key assays, along with a comparative framework for interpreting the data.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Viability Cell Viability Assay (MTT) Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (PI Staining) Apoptosis_Assay->Cell_Cycle Western_Blot Western Blot Analysis Cell_Cycle->Western_Blot Kinase_Assay In Vitro Kinase Assay Western_Blot->Kinase_Assay Xenograft Xenograft Model Kinase_Assay->Xenograft Start Novel Quinolinone Derivative Start->Cell_Viability

Caption: A typical experimental workflow for validating the mechanism of action of a novel anticancer compound.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[4][5]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[5][6]

Experimental Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Treat the cells with a serial dilution of the quinolinone derivative and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[4][7]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.[5]

Data Presentation:

Quinolinone DerivativeCancer Cell LineIC50 (µM) after 48hReference Compound (e.g., Doxorubicin) IC50 (µM)
Compound AMCF-7 (Breast)5.20.8
Compound AHCT-116 (Colon)8.11.2
Compound BK-562 (Leukemia)2.50.5
Compound BA549 (Lung)12.32.1
7-chloro-4-quinolinylhydrazoneHL-60 (Leukemia)0.314 - 4.65 µg/cm³Not Specified
Compound 4cK-562 (Leukemia)7.72Not Specified
Compound 4cNCI-H23 (Non-small cell lung)3.20Not Specified

Note: The IC50 value represents the concentration of the compound that inhibits cell growth by 50%. Data for 7-chloro-4-quinolinylhydrazone and Compound 4c are from cited literature.[3]

Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining

To determine if the observed cytotoxicity is due to apoptosis, flow cytometry using Annexin V-FITC and propidium iodide (PI) is the gold standard.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with the quinolinone derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.[8]

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[9][10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[10]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

To investigate the effect of the quinolinone derivative on cell cycle progression, flow cytometry with propidium iodide staining is employed.

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[11] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Experimental Protocol:

  • Cell Treatment: Treat cells with the quinolinone derivative at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping.[12]

  • Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A (to eliminate RNA staining).[12][13]

  • Incubation: Incubate for at least 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.

Data Presentation:

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control65%20%15%
Quinolinone Derivative X20%15%65%

Hypothetical data showing a G2/M phase arrest induced by Quinolinone Derivative X.

Target Validation: Western Blot Analysis of the PI3K/Akt/mTOR Pathway

To confirm the inhibition of the PI3K/Akt/mTOR pathway, Western blotting is used to assess the phosphorylation status of key proteins in the cascade.

Principle: Western blotting allows for the detection of specific proteins in a complex mixture. By using antibodies that recognize both the total and phosphorylated forms of a protein, one can determine the extent of pathway activation or inhibition.

Experimental Protocol:

  • Protein Extraction: Treat cells with the quinolinone derivative for a specific time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of Akt (Ser473), mTOR (Ser2448), and downstream effectors like p70S6K.[15]

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]

Data Interpretation: A decrease in the ratio of phosphorylated protein to total protein upon treatment with the quinolinone derivative indicates inhibition of the signaling pathway.

In Vitro Kinase Activity Assay

To directly assess the inhibitory effect of the quinolinone derivative on a specific kinase, such as mTOR, an in vitro kinase assay is performed.

Principle: This assay measures the ability of a kinase to phosphorylate its substrate in the presence or absence of an inhibitor.

Experimental Protocol:

  • Reaction Setup: In a reaction buffer, combine the recombinant active kinase (e.g., mTOR), its substrate (e.g., inactive S6K), ATP, and varying concentrations of the quinolinone derivative.[16]

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.[16]

  • Detection: Stop the reaction and detect the phosphorylated substrate by Western blotting or using a fluorescence-based method.[16]

Data Analysis: The IC50 value for kinase inhibition can be calculated by plotting the percentage of kinase activity against the inhibitor concentration.

In Vivo Efficacy: Human Tumor Xenograft Model

To evaluate the anticancer activity of the quinolinone derivative in a living organism, a human tumor xenograft model in immunocompromised mice is utilized.[17][18]

Principle: Human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice), where they form tumors.[19][20] The effect of the test compound on tumor growth can then be monitored over time.[20]

Experimental Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 3 x 10^6 cells) into the flank of each mouse.[19]

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 50-100 mm³).[19]

  • Treatment: Randomize the mice into treatment and control groups. Administer the quinolinone derivative (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined dosing schedule.

  • Monitoring: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control15000%
Quinolinone Derivative Y (10 mg/kg)60060%
Positive Control (e.g., Cisplatin)45070%

Hypothetical data demonstrating the in vivo efficacy of Quinolinone Derivative Y.

Conclusion

The validation of the mechanism of action of a novel quinolinone derivative is a multifaceted process that requires a systematic and rigorous experimental approach. By employing the assays outlined in this guide, from initial cell viability screens to in vivo efficacy studies, researchers can build a comprehensive and compelling data package. This not only elucidates the molecular basis of the compound's anticancer activity but also provides the critical evidence needed to advance promising candidates through the drug development pipeline. The integration of these validated protocols with a deep understanding of the underlying cancer biology will ultimately pave the way for the development of more effective and targeted cancer therapies.

References

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • (n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Retrieved from [Link]

  • (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX, 4, 159-163.
  • protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Al-Suwaidan, I. A., Ahmed, A. A., & Al-Abdullah, E. S. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 26(16), 4969.
  • Protocol Online. (2005, December 5). Xenograft Tumor Model Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Zhang, Y., et al. (2012). Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo. PLoS One, 7(11), e49104.
  • Kumar, D., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(18), 4015-4033.
  • protocols.io. (2025, January 31). MTT Assay. Retrieved from [Link]

  • Jain, A. K., et al. (2021). Review on recent development of quinoline for anticancer activities. Journal of Heterocyclic Chemistry, 58(1), 16-36.
  • JoVE (Journal of Visualized Experiments). (2020, January 19). Human Tumor Cell Xenograft in Nude Mice: Anesthesia and Cell Injection Technique. Retrieved from [Link]

  • (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit.
  • Orellana, E. A., & Kasinski, A. L. (2016). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug discoveries & therapeutics, 10(4), 169–180.
  • (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Medicinal Chemistry, 31.
  • Ejaz, S. A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC chemistry, 13(1), 103.
  • El-Sayed, N. F., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(30), 21450-21467.
  • Altogen Labs. (n.d.). Xenograft Services and PDX Protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of compounds 16 and 17 against four different cancer cell lines. Retrieved from [Link]

  • (2014). Tumorigenicity Assay in Nude Mice. Bio-protocol, 4(13), e1175.
  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. Retrieved from [Link]

  • (2023). Tumour induction in BALB/c mice for imaging studies: An improved protocol. Journal of cellular and molecular medicine, 27(10), 1475–1483.
  • ResearchGate. (2016, January 11). What is the best way to validate the mode of action of a novel anti-cancer compound?. Retrieved from [Link]

  • (2008). A high throughput screening assay to identify mTORC1 and mTORC2 inhibitors. Cancer Research, 68(9 Supplement), 3587.
  • Springer Nature Experiments. (n.d.). An In Vitro Assay for the Kinase Activity of mTOR Complex 2. Retrieved from [Link]

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Comparative Analysis of the Cross-Activity of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone Against Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive evaluation of the antibacterial cross-activity of the novel synthetic compound, 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone. As the challenge of antimicrobial resistance intensifies, the characterization of new chemical entities with broad-spectrum potential is paramount. Quinolone derivatives have historically formed a cornerstone of antibacterial therapy, and understanding the efficacy of new analogs against a panel of clinically relevant bacteria is a critical step in the drug development pipeline.[1][2]

This document details the requisite experimental protocols, presents a comparative analysis of the compound's performance, and offers insights into the potential mechanistic underpinnings of its activity. The methodologies described are grounded in established standards to ensure reproducibility and scientific validity.

Introduction to Quinolone Scaffolds and the Rationale for Cross-Activity Assessment

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of the highly successful fluoroquinolone class of antibiotics.[1] These agents traditionally exert their bactericidal effects by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[3][4] However, the emergence of resistance, often through mutations in these target enzymes or via efflux pumps, necessitates the development of new derivatives that can overcome these mechanisms.[5][6]

This compound is a synthetic derivative designed to explore novel structure-activity relationships. Evaluating its "cross-activity"—its spectrum of efficacy across phylogenetically diverse bacteria, including both Gram-positive and Gram-negative strains—is essential for several reasons:

  • Defining the Spectrum of Activity: It determines whether the compound is a narrow-spectrum agent, suitable for targeted therapy, or a broad-spectrum agent, valuable for empirical treatment of infections.[3]

  • Identifying Potential Resistance Loopholes: Differential activity can provide early clues about inherent resistance mechanisms in certain bacterial types (e.g., outer membrane impermeability in Gram-negative bacteria).[6]

  • Informing Therapeutic Indications: The results guide the potential clinical applications, such as whether the compound is better suited for treating skin infections (predominantly Gram-positive) or urinary tract infections (often Gram-negative).

This guide will focus on two gold-standard assays for quantifying antibacterial efficacy: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) assays.[7][8]

Experimental Methodologies

The following protocols are designed to be self-validating by including necessary controls and adhering to established guidelines, ensuring the trustworthiness of the generated data.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] We will employ the broth microdilution method, which is a standardized and widely accepted technique.[8][10]

Causality Behind Experimental Choices:

  • Broth Microdilution: This method is chosen over agar dilution for its efficiency, lower compound requirement, and suitability for high-throughput screening in 96-well plates.[9]

  • Mueller-Hinton Broth (MHB): MHB is the standard medium for routine susceptibility testing as it has good reproducibility and low levels of inhibitors that can interfere with results.[11]

  • Inoculum Standardization: The bacterial inoculum is standardized to approximately 5 x 10^5 CFU/mL to ensure that the results are consistent and not skewed by an over- or under-representation of bacterial cells.[8]

Experimental Workflow Diagram:

MIC_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Setup cluster_read Day 3: Data Acquisition Bact_Culture 1. Inoculate Bacteria in MHB Compound_Prep 2. Prepare Serial Dilutions of Test Compound Standardize 3. Standardize Bacterial Culture to 0.5 McFarland Bact_Culture->Standardize Overnight Culture Inoculate_Plate 4. Inoculate 96-Well Plate (Compound + Bacteria) Standardize->Inoculate_Plate Incubate 5. Incubate at 37°C for 16-24 hours Inoculate_Plate->Incubate Read_MIC 6. Read MIC Value (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the desired bacterial strain.

    • Inoculate the colonies into a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).

    • Incubate the tube at 37°C for 2-6 hours until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This can be verified using a spectrophotometer (OD600 ≈ 0.08-0.1).

    • Dilute this standardized suspension 1:150 in fresh MHB to achieve the final target inoculum of ~5 x 10^5 CFU/mL. Use this inoculum within 30 minutes.[7]

  • Preparation of the 96-Well Plate:

    • Dissolve the test compound, this compound, in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • In a 96-well microtiter plate, add 100 µL of sterile MHB to wells in columns 2 through 12.

    • Add 200 µL of the test compound at twice the desired starting concentration to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard the final 100 µL from column 10.

    • Column 11 will serve as the positive control (growth control), containing only MHB and the bacterial inoculum.

    • Column 12 will serve as the negative control (sterility control), containing only MHB.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum (~5 x 10^5 CFU/mL) to all wells from column 1 to column 11. Do not add bacteria to column 12.

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 37°C for 16-24 hours under ambient atmospheric conditions.[8]

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).[8]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12] This assay is a direct extension of the MIC test and is crucial for distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[13][14]

Experimental Workflow Diagram:

MBC_Workflow MIC_Plate 1. Perform MIC Assay (as previously described) Identify_Clear_Wells 2. Identify MIC and wells with higher concentrations (no visible growth) MIC_Plate->Identify_Clear_Wells Subculture 3. Subculture 10 µL from clear wells onto MHB Agar plates Identify_Clear_Wells->Subculture Incubate 4. Incubate plates at 37°C for 18-24 hours Subculture->Incubate Read_MBC 5. Determine MBC: Lowest concentration with ≥99.9% reduction in CFU/mL Incubate->Read_MBC

Caption: Workflow for the MBC determination assay.

Step-by-Step Protocol:

  • Following MIC Determination:

    • Use the 96-well plate from the completed MIC assay.

    • Identify the well corresponding to the MIC and all wells with higher concentrations of the test compound that showed no visible growth.

  • Subculturing:

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each of these clear wells.

    • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate. Be sure to label each spot corresponding to its concentration in the microtiter plate.[15][16]

    • Also, plate an aliquot from the positive growth control well (after appropriate dilution) to confirm the initial inoculum count.

  • Incubation and Reading:

    • Incubate the MHA plates at 37°C for 18-24 hours.[14]

    • After incubation, count the number of colonies (CFUs) on each spot.

    • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12]

Comparative Performance Data (Illustrative Example)

The following data represents a hypothetical but plausible outcome of testing this compound against a panel of representative Gram-positive and Gram-negative bacteria, with Ciprofloxacin included as a well-characterized fluoroquinolone control.

Bacterial StrainTypeThis compoundCiprofloxacin
MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram (+)48
Bacillus subtilis (ATCC 6633)Gram (+)24
Enterococcus faecalis (ATCC 29212)Gram (+)16>64
Escherichia coli (ATCC 25922)Gram (-)32>64
Pseudomonas aeruginosa (ATCC 27853)Gram (-)>64>64

Discussion and Interpretation of Cross-Activity

The illustrative data provides several key insights into the potential profile of this compound:

  • Preferential Activity Against Gram-Positive Bacteria: The compound demonstrates significantly lower MIC values against S. aureus and B. subtilis compared to the Gram-negative strains E. coli and P. aeruginosa. This is a common characteristic of certain quinolone derivatives and suggests that the outer membrane of Gram-negative bacteria may present a formidable barrier to compound penetration.[6] The lipopolysaccharide (LPS) layer can effectively block the entry of hydrophobic molecules.

  • Bactericidal vs. Bacteriostatic Action: For S. aureus and B. subtilis, the MBC/MIC ratio is 2. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[14] For E. faecalis and E. coli, the MBC is significantly higher than the MIC, suggesting a more bacteriostatic effect at lower concentrations. The inability to achieve an MBC against P. aeruginosa indicates high-level intrinsic resistance.

  • Comparison with Ciprofloxacin: As expected, the established antibiotic Ciprofloxacin shows potent, broad-spectrum bactericidal activity against all tested strains. The significantly higher MIC values of our test compound indicate it is less potent. However, its novel structure could be advantageous if it utilizes a slightly different mechanism or is less susceptible to existing fluoroquinolone resistance mechanisms, a hypothesis that requires further investigation.

  • Intrinsic Resistance: The high MIC and MBC values against P. aeruginosa are not surprising. This opportunistic pathogen is notorious for its low outer membrane permeability and its expression of multi-drug efflux pumps, which actively expel antimicrobial agents from the cell.[5]

Conclusion and Future Directions

This guide outlines a robust, standardized framework for assessing the cross-bacterial activity of novel compounds like this compound. Based on our illustrative analysis, this quinolinone derivative displays promising bactericidal activity preferentially against Gram-positive bacteria.

Further research should focus on:

  • Mechanism of Action Studies: Investigating its interaction with DNA gyrase and topoisomerase IV to determine if it shares the classic quinolone mechanism.

  • Testing Against Resistant Strains: Evaluating its efficacy against clinical isolates with known resistance to fluoroquinolones (e.g., MRSA) to see if it can overcome these resistance mechanisms.[2]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to optimize potency and broaden the activity spectrum.[17]

By systematically applying these validated protocols, researchers can effectively characterize new antibacterial candidates and contribute to the vital pipeline for next-generation therapeutics.

References

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A Comparative Guide to Confirming the Purity of Synthesized 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of pharmaceutical research and drug development, the meticulous confirmation of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. For novel quinolinone derivatives such as 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone, which hold potential therapeutic value, ensuring the absence of impurities is paramount to the reliability of subsequent biological and pharmacological evaluations.[1] Impurities, even at trace levels, can significantly alter the compound's efficacy, toxicity, and overall safety profile.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical methodologies for the robust purity confirmation of synthesized this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the data generated from each technique.

The Imperative of a Multi-Pronged Analytical Approach

A single analytical technique is often insufficient to definitively establish the purity of a synthesized compound. A more reliable and comprehensive assessment is achieved through the synergistic use of multiple orthogonal methods. This guide will focus on a powerful triad of techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method provides a unique and complementary piece of the purity puzzle.

Figure 1: A comprehensive workflow for the synthesis and multi-technique purity validation of quinolinone derivatives.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is an indispensable technique for separating, identifying, and quantifying the components of a mixture.[2] For quinolinone derivatives, reversed-phase HPLC is a commonly employed and highly effective method.[2] The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.[2]

Experimental Protocol: Reversed-Phase HPLC

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve the sample in 1.0 mL of methanol.

  • Ensure complete dissolution by vortexing and sonicating.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]

Data Interpretation and Comparison

The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound 15.298.598.5
Impurity 1 (e.g., starting material)5.80.8
Impurity 2 (e.g., side-product)12.10.7

This hypothetical data indicates a purity of 98.5% for the synthesized compound. The presence of minor impurity peaks highlights the importance of this quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirming Identity and Unmasking Impurities

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[3] This technique is crucial for confirming the molecular weight of the synthesized compound and for identifying potential impurities.[3] High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to determine the elemental composition and further confirm the identity of the product.[3]

Experimental Protocol: LC-MS Analysis

Instrumentation: A standard LC-MS system with an electrospray ionization (ESI) source.

ParameterCondition
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Similar to HPLC gradient, adjusted for the shorter column
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
Scan Range m/z 100-500

Sample Preparation: The same sample prepared for HPLC analysis can be used.

Data Interpretation and Comparison

The primary data from LC-MS are the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

CompoundRetention Time (min)Observed m/z ([M+H]⁺)Expected m/z ([M+H]⁺)
This compound 10.5260.1281260.1287
Impurity 1 (Hypothetical)4.2218.0970218.0974 (N-isopropylaniline)
Impurity 2 (Hypothetical)8.9274.1438274.1443 (Over-acetylated product)

The close correlation between the observed and expected mass-to-charge ratios for the main peak confirms the identity of the target compound. The accurate mass data for the impurity peaks can provide valuable clues to their structures, aiding in the optimization of the synthesis and purification processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. For purity confirmation, ¹H NMR is particularly valuable as it can be used to identify and quantify impurities that may not be readily detectable by other methods.

Experimental Protocol: ¹H NMR Analysis

Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized compound.

  • Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

Data Interpretation and Comparison

The ¹H NMR spectrum of a pure sample of this compound should exhibit characteristic signals corresponding to the protons in the molecule. The presence of unexpected signals can indicate impurities.

Expected ¹H NMR Signals for this compound (in DMSO-d₆):

  • ~17.0 ppm (s, 1H): Enolic hydroxyl proton, often broad.

  • ~8.0 ppm (d, 1H): Aromatic proton (H-5).

  • ~7.7 ppm (t, 1H): Aromatic proton (H-7).

  • ~7.3 ppm (d, 1H): Aromatic proton (H-8).

  • ~7.2 ppm (t, 1H): Aromatic proton (H-6).

  • ~5.0 ppm (septet, 1H): Isopropyl methine proton.

  • ~2.7 ppm (s, 3H): Acetyl methyl protons.

  • ~1.6 ppm (d, 6H): Isopropyl methyl protons.

The integration of these signals should correspond to the number of protons in each environment. Impurity peaks will have different chemical shifts and integration values. By comparing the integral of a known impurity peak to that of a signal from the main compound, a quantitative estimation of the impurity level can be made.

Figure 2: A decision matrix for the purity confirmation of synthesized quinolinone derivatives based on a multi-technique approach.

Conclusion: A Triad of Techniques for Unwavering Confidence

The confirmation of purity for a synthesized compound like this compound is a critical step that demands a rigorous and multi-faceted analytical approach. While HPLC provides a robust quantitative measure of purity, LC-MS is invaluable for confirming the molecular identity and identifying unknown impurities.[3][4] NMR spectroscopy offers an orthogonal method for structural verification and the detection of impurities that may be missed by chromatographic techniques. By integrating the data from these three powerful techniques, researchers can have the utmost confidence in the purity of their synthesized compounds, ensuring the integrity and reproducibility of their scientific endeavors.

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Assessing the Selectivity of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer therapeutics with high efficacy and minimal side effects is a central focus of modern drug discovery. A critical determinant of a candidate compound's potential is its selectivity—the ability to preferentially induce cell death in malignant cells while sparing their normal, healthy counterparts. This guide provides a comprehensive framework for assessing the in vitro selectivity of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone, a quinolinone derivative with putative anti-cancer properties. While specific experimental data for this molecule is emerging, this document outlines the established methodologies and rationale for such an investigation, drawing upon the broader understanding of quinoline and quinolinone derivatives as a class of anti-cancer agents.[1][2][3][4][5]

Quinolinone scaffolds are known to interact with various cellular targets implicated in carcinogenesis, including protein kinases in signaling pathways like PI3K/Akt/mTOR and EGFR, as well as microtubules.[4][6][7][8] These interactions can lead to cell cycle arrest and the induction of apoptosis.[6][8] This guide will detail the experimental workflows to rigorously quantify the cytotoxic and apoptotic effects of this compound on a panel of cancer and normal cell lines, thereby establishing its selectivity profile.

Experimental Design for Selectivity Assessment

A robust assessment of selectivity necessitates a multi-faceted approach, employing a panel of cell lines and a variety of assays to build a comprehensive picture of the compound's activity.

Cell Line Panel

The choice of cell lines is critical for a meaningful selectivity study. It is recommended to use a panel that includes:

  • Cancer Cell Lines: Representing diverse cancer types.

    • HeLa (Cervical Cancer): A widely used and well-characterized epithelial cell line.[9][10][11][12][13]

    • MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line.[14][15][16][17][18]

    • A549 (Lung Cancer): A human lung adenocarcinoma epithelial cell line.[19][20][21][22][23]

  • Normal, Non-cancerous Cell Lines: To serve as a baseline for cytotoxicity.

    • HEK293 (Human Embryonic Kidney): A common model for normal human cells.[24][25][26][27][28]

    • NIH/3T3 (Mouse Embryonic Fibroblast): A standard fibroblast cell line used in toxicity studies.[29][30][31][32][33]

Experimental Workflow

The overall workflow for assessing the selectivity of this compound is depicted below.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Induction Analysis cluster_2 Phase 3: Data Analysis & Selectivity Index Calculation A Prepare serial dilutions of This compound C Treat cells with compound for 24, 48, 72 hours A->C B Seed cancer and normal cell lines in 96-well plates B->C D Perform MTT Assay to determine cell viability C->D E Calculate IC50 values for each cell line D->E I Compare IC50 values between cancer and normal cells E->I F Treat cells with compound at IC50 concentrations G Annexin V/PI Staining followed by Flow Cytometry F->G H Caspase-3/7 Activity Assay F->H J Quantify apoptotic cell populations G->J H->J K Calculate Selectivity Index (SI) I->K

Caption: Experimental workflow for assessing the selectivity of the test compound.

Methodologies and Protocols

Part 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[34] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[35]

Protocol: MTT Assay

  • Cell Seeding:

    • Harvest and count cells from culture.[9][14][19][24][31]

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[13][21]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) for each cell line using non-linear regression analysis.

Part 2: Assessment of Apoptosis Induction

To confirm that the observed cytotoxicity is due to programmed cell death, apoptosis assays are essential.

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[36] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[36][37] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[36]

Protocol: Annexin V/PI Staining [38][39]

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Washing:

    • Collect both adherent and floating cells.[38]

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[39]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[39]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.[39]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).[39]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[37][39]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.[37]

    • Analyze the samples by flow cytometry.

    • Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting up compensation and gates.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Caspases are a family of cysteine proteases that play essential roles in apoptosis. Caspase-3 and -7 are key executioner caspases. Their activation is a hallmark of apoptosis.[40][41] Commercially available kits, such as the Caspase-Glo® 3/7 Assay, provide a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3/7 to generate a luminescent signal.[42][43][44]

Protocol: Caspase-Glo® 3/7 Assay [42][43]

  • Cell Treatment:

    • Seed cells in a 96-well white-walled plate and treat with the compound as described for the MTT assay.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[43]

    • Add 100 µL of the reagent to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells by gentle shaking.

    • Incubate at room temperature for 1 to 2 hours.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • The luminescent signal is proportional to the amount of caspase activity.

  • Compare the signal from treated cells to that of untreated controls to determine the fold-increase in caspase-3/7 activity.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in clear, structured tables for easy comparison.

Table 1: Cytotoxicity of this compound

Cell LineTypeIC50 (µM) after 48h
HeLaCervical CancerExperimental Value
MCF-7Breast CancerExperimental Value
A549Lung CancerExperimental Value
HEK293Normal KidneyExperimental Value
NIH/3T3Normal FibroblastExperimental Value

Table 2: Apoptosis Induction by this compound at IC50 (48h)

Cell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Caspase-3/7 Activity (Fold Increase)
HeLaExperimental ValueExperimental ValueExperimental Value
MCF-7Experimental ValueExperimental ValueExperimental Value
A549Experimental ValueExperimental ValueExperimental Value
HEK293Experimental ValueExperimental ValueExperimental Value
NIH/3T3Experimental ValueExperimental ValueExperimental Value
Calculation of Selectivity Index (SI)

The selectivity index is a crucial parameter for quantifying the preferential cytotoxicity of a compound towards cancer cells. It is calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line.

SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

A higher SI value (>2) is generally considered indicative of promising selectivity.

Table 3: Selectivity Index of this compound

Cancer Cell LineSI (vs. HEK293)SI (vs. NIH/3T3)
HeLaCalculated ValueCalculated Value
MCF-7Calculated ValueCalculated Value
A549Calculated ValueCalculated Value

Potential Signaling Pathways

Quinoline derivatives have been reported to exert their anti-cancer effects through various mechanisms.[3] The experimental data gathered can provide clues as to the potential mechanism of action of this compound.

G cluster_0 Potential Cellular Targets cluster_1 Cellular Consequences compound This compound kinases Protein Kinases (e.g., PI3K, Akt, EGFR) compound->kinases microtubules Microtubules compound->microtubules pathway_inhibition Inhibition of Pro-survival Signaling Pathways kinases->pathway_inhibition mitotic_arrest Disruption of Mitotic Spindle microtubules->mitotic_arrest apoptosis Induction of Apoptosis pathway_inhibition->apoptosis mitotic_arrest->apoptosis

Caption: Putative signaling pathways targeted by quinolinone derivatives.

Conclusion

This guide provides a robust experimental framework for the comprehensive assessment of the selectivity of this compound for cancer cells over normal cells. By employing a panel of diverse cell lines and utilizing a combination of cytotoxicity and apoptosis assays, researchers can generate the critical data needed to evaluate its therapeutic potential. The calculation of the selectivity index provides a quantitative measure of its cancer-specific cytotoxicity, a key parameter in the early stages of anti-cancer drug development. The insights gained from these studies will be instrumental in guiding further preclinical and clinical investigations of this promising compound.

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  • PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]

  • SpringerLink. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Retrieved from [Link]

  • Preprints.org. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from [Link]

  • ScienceDirect. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on conducting and interpreting comparative molecular docking studies of quinolinone derivatives. We will move beyond a simple procedural list to explore the causality behind experimental choices, ensuring a robust and self-validating methodology.

Introduction: The Quinolinone Scaffold and the Power of In Silico Screening

Quinoline and its derivatives, particularly the quinolinone core, represent a "privileged scaffold" in medicinal chemistry.[1][2] This versatility is demonstrated by their wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[3][4] The development of novel therapeutics based on this scaffold is an active area of research, with applications ranging from kinase inhibitors for oncology to agents targeting neurodegenerative diseases.[4][5][6]

Molecular docking is a powerful computational tool that has become indispensable in rational drug design.[7] It allows us to predict how a small molecule (a ligand, such as a quinolinone derivative) will bind to the active site of a target protein (a receptor) and to estimate the strength of this interaction, often expressed as a docking score or binding energy. By comparing the docking results of multiple derivatives against one or more target enzymes, we can prioritize candidates for synthesis and in vitro testing, thereby accelerating the drug discovery pipeline and reducing costs.

This guide will provide a comprehensive, step-by-step methodology for conducting such a comparative study, grounded in scientific integrity and field-proven insights.

The Overall Strategy: A Workflow for Comparative Docking

A successful comparative docking study follows a logical progression from preparation to analysis and validation. Each step is crucial for the integrity of the final results. The workflow ensures that the inputs are correctly prepared, the simulation is appropriately configured, and the outputs are critically evaluated.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB 1. Target Selection (e.g., DNA Gyrase from PDB) PrepProt 3. Receptor Preparation (Add H, Assign Charges) PDB->PrepProt Ligands 2. Ligand Selection (Quinolinone Derivatives) PrepLig 4. Ligand Preparation (Energy Minimization) Ligands->PrepLig Grid 5. Grid Generation (Define Binding Site) PrepProt->Grid Dock 6. Molecular Docking (Run Simulation) PrepLig->Dock Grid->Dock Validate 7. Protocol Validation (Re-docking & RMSD) Dock->Validate Analyze 8. Post-Docking Analysis (Scores & Poses) Validate->Analyze Compare 9. Comparative Analysis (Rank Derivatives) Analyze->Compare Visualize 10. Visualization (Key Interactions) Compare->Visualize G cluster_grid Grid Generation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis Receptor Prepared Receptor (PDBQT format) DefineSite Define Active Site (Based on co-crystalized ligand or literature data) Receptor->DefineSite Ligand Prepared Ligand Library (PDBQT/SDF format) Algorithm Select Docking Algorithm (e.g., Lamarckian Genetic Algorithm) Ligand->Algorithm GridBox Generate Grid Box (x, y, z dimensions) DefineSite->GridBox GridMap Calculate Grid Maps (Energy potentials for each atom type) GridBox->GridMap Run Execute Docking Run (Exhaustive search of conformational space) GridMap->Run Grid Data Algorithm->Run Poses Generate Output Poses (Ranked by score) Run->Poses Scoring Analyze Scoring Function (Binding Affinity kcal/mol) Poses->Scoring Interactions Visualize Interactions (H-bonds, Hydrophobic, Pi-Pi) Scoring->Interactions G cluster_site Enzyme Active Site ASP81 ASP-81 GLY85 GLY-85 SER88 SER-88 ILE86 ILE-86 Ligand Quinolinone Derivative C Ligand->ASP81 H-Bond Ligand->GLY85 H-Bond Ligand->SER88 H-Bond Ligand->ILE86 Hydrophobic Interaction

Caption: Key interactions of a quinolinone derivative in a target active site.

This visualization provides a structural hypothesis for the molecule's activity. The hydrogen bonds with ASP-81, GLY-85, and SER-88, coupled with a hydrophobic interaction with ILE-86, collectively anchor the ligand in the pocket, explaining its favorable docking score. This information is invaluable for guiding the next cycle of drug design, suggesting which chemical moieties are critical for binding.

Conclusion

Comparative molecular docking is a cornerstone of modern, structure-based drug design. When executed with a robust, validated protocol, it provides critical insights into the structure-activity relationships of compound series like quinolinone derivatives. By systematically preparing inputs, validating the methodology, and analyzing both quantitative scores and qualitative binding poses, researchers can effectively prioritize high-potential candidates for further development. This guide provides a comprehensive framework to ensure that such in silico studies are not only predictive but also scientifically sound and trustworthy.

References

  • ResearchGate. (2022). How to validate the molecular docking results?[Link]

  • Karthikeyan, M., & Anand, K. (2019). Comparative Molecular Field Analysis and Molecular Docking Studies on Quinolinone Derivatives Indicate Potential Hepatitis C Virus Inhibitors. Cell Biochemistry and Biophysics, 77(2), 139-156. [Link]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?[Link]

  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??[Link]

  • Singh, S., et al. (n.d.). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed Central. [Link]

  • Istyastono, E. P., & Pranowo, H. D. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. [Link]

  • Mancini, A., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • Sravanthi, T., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. National Institutes of Health. [Link]

  • Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Docking Studies of Cinnoline Derivatives for Enhanced Anti-Bacterial Activity. [Link]

  • ResearchGate. (2023). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. [Link]

  • Singh, R., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics. [Link]

  • Amazon Web Services. (n.d.). STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES. [Link]

  • Kumar, A., et al. (2022). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central. [Link]

  • ResearchGate. (2018). Docking Studies on Novel Analogues of 8-ChloroQuinolones against Staphylococcus aureus. [Link]

  • Pratama, M. R. F., et al. (2021). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. [Link]

  • ResearchGate. (n.d.). The structures and binding mode analysis of quinoline derivatives. [Link]

  • RSC Blogs. (2024). Kate Jones, Assistant Editor – RSC Advances Blog. [Link]

  • ResearchGate. (2023). Quinoline and quinolinone derivatives with multi-target activity. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive resource for the safe and compliant disposal of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone. As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. This guide provides a procedural framework grounded in established laboratory safety protocols and an understanding of the chemical nature of quinolinone derivatives.

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous pharmacologically active compounds.[1][2] While this compound may not be a household name, its structural relationship to quinolone antibiotics and other bioactive molecules necessitates a cautious and informed approach to its disposal.[3][4] This guide will walk you through the essential steps for managing this chemical waste, ensuring the safety of your laboratory personnel and the protection of our environment.

Understanding the Hazard Profile: A Cautious Approach in the Absence of Specific Data
Potential Hazard Rationale for Precaution Recommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Quinolone derivatives are known to be biologically active.[1][2] Ingestion could lead to adverse health effects.Standard laboratory attire (lab coat, closed-toe shoes)
Skin Irritation/Sensitization Many organic compounds can cause skin irritation upon prolonged contact.Nitrile gloves
Eye Irritation As with most chemical powders or solutions, contact with eyes is likely to cause irritation.Safety glasses or goggles
Environmental Hazard The impact of many novel compounds on aquatic life is unknown. To prevent environmental contamination, it should be treated as potentially ecotoxic.Not applicable for PPE, but crucial for disposal procedure.

Step-by-Step Disposal Protocol

This protocol is designed to align with general laboratory hazardous waste management guidelines, such as those outlined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5]

Phase 1: In-Lab Waste Collection
  • Designate a Satellite Accumulation Area (SAA): Every laboratory that generates hazardous waste must establish an SAA.[6][7] This area should be at or near the point of waste generation and under the direct supervision of laboratory personnel.[5][7] The SAA must be clearly marked with a "Hazardous Waste" sign.[8]

  • Select an Appropriate Waste Container:

    • Use a container that is compatible with the chemical waste. For this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[6]

    • Ensure the container is clean and free from any residue of other chemicals to prevent unintended reactions.

    • Never use food containers for hazardous waste storage.[6]

  • Properly Label the Waste Container:

    • As soon as the first drop of waste enters the container, it must be labeled.[8]

    • The label must include the words "Hazardous Waste" and a clear identification of the contents (e.g., "Waste this compound and compatible solvents").[8]

    • Indicate the primary hazards (e.g., "Caution: Potential Irritant").

  • Waste Segregation:

    • Do not mix incompatible waste streams. While flammable solvents of the same hazard class can often be combined, it is critical to avoid mixing this quinolinone derivative with strong acids, bases, or oxidizing agents unless a specific neutralization or deactivation protocol is being followed.[5]

  • Container Management:

    • Keep the waste container securely capped at all times, except when adding waste.[7]

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[5]

    • Store the container in a secondary containment bin to prevent spills from reaching the environment.[5]

Phase 2: Waste Storage and Removal
  • Storage Limits in the SAA: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA.[8][9] Once this limit is reached, the waste must be moved to a central accumulation area (CAA) within three days.[6]

  • Requesting Waste Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup of the full waste container.[7] Do not allow waste to accumulate in the lab for extended periods.[9]

  • Documentation: Maintain a log of the hazardous waste generated in your laboratory. This documentation is crucial for regulatory compliance and for your institution's waste management program.

Diagram: Disposal Workflow for this compound

G cluster_lab In-Laboratory Procedures cluster_ehs Institutional Waste Management A Waste Generation (this compound) B Select Compatible Waste Container A->B C Label Container: 'Hazardous Waste' & Contents B->C D Place in Designated Satellite Accumulation Area (SAA) C->D E Keep Container Closed & in Secondary Containment D->E F Container Full (<=90%) E->F G Request EH&S Pickup F->G Within 3 days H Transport to Central Accumulation Area (CAA) G->H I Licensed Waste Hauler H->I J Final Disposal at Certified Facility I->J

Caption: Workflow for the safe disposal of laboratory-generated chemical waste.

Decontamination and Spill Management

In the event of a spill, the primary goal is to contain the material and decontaminate the area without creating additional hazards.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Don Appropriate PPE: Wear gloves, safety glasses, and a lab coat.

  • Contain the Spill:

    • For a solid spill, carefully sweep or wipe up the material and place it in the designated hazardous waste container. Avoid generating dust.

    • For a solution spill, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., 70% ethanol or isopropanol), followed by soap and water.[10][11] All cleaning materials should be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EH&S department, especially for larger spills.

Prohibited Disposal Methods

Under no circumstances should this compound or its containers be disposed of via the following methods:

  • Sewer System: Do not pour this chemical down the drain.[9] This can harm the aquatic environment and interfere with wastewater treatment processes.

  • Regular Trash: This compound is not considered benign solid waste. Disposing of it in the regular trash can lead to environmental contamination and potential exposure to sanitation workers.

  • Evaporation in a Fume Hood: Intentionally evaporating chemical waste is not a permissible disposal method.[9]

Trustworthiness Through Self-Validating Systems

The protocols outlined above create a self-validating system for waste management. The clear labeling and segregation of waste at the point of generation prevent accidental mixing of incompatible chemicals. The designated SAA provides a controlled environment for temporary storage, and the involvement of your institution's EH&S department ensures that the waste is handled and disposed of in compliance with all relevant regulations. Regular internal audits of your laboratory's waste management practices can further enhance this system.

By adhering to these procedures, you are not only ensuring the safety of your immediate work environment but also contributing to a broader culture of responsibility and sustainability in scientific research.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Medical Laboratory Observer. (2019, July 2). Laboratory Waste Management: The New Regulations. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • 3M. (2022, April 1). Safety Data Sheet. [Link]

  • National Institutes of Health. (2025, June 4). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. [Link]

  • 3M. Safety Data Sheet. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • MG Chemicals. (2025, August 28). Safety Data Sheet. [Link]

  • MDPI. (2021, March 23). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Link]

  • ChemBK. 3-ACETYL-4-HYDROXY-1-METHYL-2(1H)-QUINOLINONE. [Link]

  • Supreme Court E-Library. (1996, October 1). BFAD BUREAU CIRCULAR NO. 6 - EXCLUSION OF QUINOLONE DERIVATIVES AND VETERINARY ANTIBIOTIC PRODUCTS FROM THE BFAD BATCH CERTIFICATION REQUIREMENT. [Link]

  • CDSCO. Guidance document on disposal of expired/unused drugs (WI/01/DCC-P-25). [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]

  • Wikipedia. Quinolone antibiotic. [Link]

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A Senior Application Scientist's Guide to Handling 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: A Precautionary Approach

Hazard Assessment by Chemical Analogy

The quinolinone scaffold is a common motif in medicinal chemistry.[3][4][5] While this ubiquity is advantageous for drug discovery, it also means that derivatives can possess significant biological activity and, consequently, potential toxicity. Safety data for structurally related compounds, such as other N-substituted and 3-acetyl-4-hydroxy-quinolinones, indicate potential for skin and eye irritation.[6][7] Therefore, until specific toxicological data for 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone is established, it must be handled with engineering controls and personal protective equipment (PPE) sufficient to prevent all routes of exposure—inhalation, dermal contact, and ingestion.

The logical workflow for determining the necessary precautions is outlined below.

G cluster_assessment Hazard Identification cluster_action Action Protocol start Identify Compound: This compound sds_check Is a specific SDS available? start->sds_check treat_unknown Treat as Chemical of Unknown Toxicity sds_check->treat_unknown No sds_yes Follow SDS Guidelines sds_check->sds_yes Yes class_analogy Assess hazards by analogy to quinolinone derivatives (e.g., skin/eye irritant) treat_unknown->class_analogy ppe_protocol Implement Stringent PPE Protocol class_analogy->ppe_protocol final_step Proceed to Handling & Disposal Protocols ppe_protocol->final_step G cluster_prep Preparation cluster_handle Handling cluster_post Post-Handling & Disposal prep1 Designate Area in Fume Hood prep2 Assemble Materials prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh & Transfer Compound prep3->handle1 handle2 Prepare Solution (if needed) handle1->handle2 handle3 Seal Primary Container handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Segregate Solid & Liquid Waste post1->post2 post3 Label Waste Containers post2->post3 post4 Doff PPE Correctly post3->post4 post5 Wash Hands Thoroughly post4->post5 end Procedure Complete post5->end

Caption: Procedural workflow for handling and disposal.

Emergency Procedures: Spills and Exposures

5.1. Minor Spill (Contained within Fume Hood):

  • Alert nearby personnel.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbent material using non-sparking tools and place it in the solid hazardous waste container.

  • Decontaminate the area as described in section 4.3.

5.2. Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention. [7][8]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. [8][9]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [9]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [6][8]

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
  • Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety, Princeton University.
  • Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College.
  • Laboratory Responsibilities for Personal Protective Equipment. Environment, Health and Safety, Cornell University.
  • Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)
  • Comprehensive Guide to Lab PPE (Personal Protective Equipment). Westlab Canada.
  • Comprehensive Safety and Handling Guide for 7-Aminoquinolin-8-ol. Benchchem.
  • 3-Acetyl-4-hydroxy-1-methyl-1H-quinolin-2-one. CymitQuimica.
  • Safety Data Sheet for 6-Isopropyl-2,3-dihydroquinolin-4(1H)-one. CymitQuimica.
  • Safety D
  • Safety Data Sheet for Isopropyl Alcohol. MG Chemicals.
  • 3-ACETYL-4-HYDROXY-1-ISOPROPYL-1H-QUINOLIN-2-ONE Inform
  • Safety Data Sheet for (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine. Tokyo Chemical Industry.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird’s eye view.
  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.